Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Description
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Properties
IUPAC Name |
ethyl 4-bromo-2-methyl-2-methylsulfonylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDIKYRQXJWIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCBr)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis and Application of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate: A Technical Guide for Drug Discovery Professionals
An In-depth Guide to a Key Intermediate in the Development of Novel Antibacterial Agents
Foreword
In the ever-evolving landscape of pharmaceutical research, the demand for novel therapeutics, particularly in the realm of antibacterial agents, remains a critical priority. The emergence of multidrug-resistant pathogens necessitates the exploration of new molecular targets and the development of innovative chemical entities. This technical guide focuses on Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, a key building block in the synthesis of a promising class of antibacterial compounds: LpxC inhibitors. As a Senior Application Scientist, this document aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this important intermediate, from its synthesis and chemical properties to its application in the creation of next-generation antibiotics.
Compound Identification and Significance
CAS Number: 1312478-47-9
Molecular Formula: C₈H₁₅BrO₄S[1]
Molecular Weight: 287.17 g/mol [1]
This compound is a specialized chemical intermediate whose significance lies primarily in its role as a precursor to potent inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the biosynthetic pathway of Lipid A, a critical component of the outer membrane of Gram-negative bacteria. The absence of a mammalian homologue makes LpxC an attractive and specific target for the development of novel antibacterial drugs with a reduced potential for host toxicity. The unique structural features of this compound, namely the reactive bromo group and the sulfonyl moiety, make it an ideal scaffold for the construction of complex molecules designed to interact with the active site of the LpxC enzyme.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The following protocol is a representative method for its preparation.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(methylsulfonyl)propanoate
-
To a solution of ethyl 2-chloropropionate in ethanol, add sodium methanesulfinate.
-
Heat the reaction mixture to 77 °C and stir for 20 hours.
-
After cooling to room temperature, filter the solids and wash with ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Suspend the crude product in diethyl ether, filter any remaining solids, and concentrate the filtrate to yield ethyl 2-(methylsulfonyl)propanoate as a pale-yellow oil.
Step 2: Synthesis of this compound
-
Wash sodium hydride (60% dispersion in mineral oil) with hexanes under a nitrogen atmosphere and suspend it in N,N-dimethylformamide (DMF).
-
Add a solution of ethyl 2-(methylsulfonyl)propanoate in DMF dropwise to the sodium hydride suspension.
-
Stir the mixture for 30 minutes at room temperature, then cool to 0 °C.
-
Add 1,2-dibromoethane dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with a 1:1 mixture of water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography using a gradient of ethyl acetate in hexanes to afford the final product, this compound, as a pale-yellow oil.
Caption: Synthetic workflow for this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1312478-47-9 | Internal |
| Molecular Formula | C₈H₁₅BrO₄S | [1] |
| Molecular Weight | 287.17 g/mol | [1] |
Application in the Synthesis of LpxC Inhibitors
The primary application of this compound is in the synthesis of pyridine methylsulfone hydroxamate LpxC inhibitors.[1][2][3] These inhibitors are designed to chelate the catalytic zinc ion in the active site of the LpxC enzyme, thereby blocking its function and inhibiting bacterial growth.
The synthesis of these inhibitors typically involves the reaction of this compound with a suitably functionalized pyridine derivative. The bromo group serves as a leaving group in a nucleophilic substitution reaction, allowing for the covalent linkage of the butanoate derivative to the core of the inhibitor molecule.
Caption: General scheme for the synthesis of LpxC inhibitors.
Analytical Characterization
A thorough analytical characterization is crucial for confirming the identity and purity of this compound. While a specific public spectrum for this compound is not available, the expected spectroscopic data can be predicted based on its structure. For a structurally related compound, ethyl 4-bromo-2-methylbutanoate, some spectral data is available and can serve as a useful reference.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl ester protons (a quartet and a triplet), the methyl group protons on the butanoate chain (a doublet), and the methylene protons adjacent to the bromine and sulfonyl groups.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the quaternary carbon bearing the methyl and sulfonyl groups, and the methylene carbons of the butanoate chain.
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (287.17 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units is expected for the molecular ion and any bromine-containing fragments.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the reactivity of similar bromo-esters and alkylating agents, it should be handled with caution in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.
Conclusion
This compound is a valuable and specialized intermediate in the field of antibacterial drug discovery. Its unique chemical structure allows for the efficient synthesis of potent LpxC inhibitors, a promising class of therapeutics targeting Gram-negative bacteria. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for scientists and researchers working to address the global challenge of antibiotic resistance.
References
-
PubChem. Ethyl 4-bromo-2-methylbutanoate. [Link] (Accessed Jan 15, 2026).
- Hale, M. R., et al. Pyridone methylsulfone hydroxamate LpxC inhibitors for the treatment of serious gram-negative infections. Journal of Medicinal Chemistry, 2012, 55(5), 2136-2145.
- Li, X., et al. Pyridone Methylsulfone Hydroxamate LpxC Inhibitors for the Treatment of Serious Gram-Negative Infections. ACS Medicinal Chemistry Letters, 2012, 3(3), 213-217.
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- 2. Pyridone methylsulfone hydroxamate LpxC inhibitors for the treatment of serious gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 4-bromo-2-methylbutanoate | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, a key pharmaceutical intermediate with significant potential in modern drug discovery. The document details the molecular structure, physicochemical properties, and a plausible synthetic pathway for this compound. Furthermore, it offers an in-depth analysis of its structural elucidation through predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis and medicinal chemistry, particularly those focusing on the development of novel antibacterial agents.
Introduction: A Pivotal Intermediate in Antibacterial Drug Discovery
This compound (CAS No. 1312478-47-9 for the racemate) is a specialized organic molecule that has emerged as a critical building block in the synthesis of advanced pharmaceutical compounds. Its significance is particularly pronounced in the development of novel antibacterial agents targeting Gram-negative bacteria.[1] Specifically, this butanoate derivative is instrumental in the synthesis of inhibitors for the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase).[2] LpxC is an essential enzyme in the biosynthetic pathway of lipid A, a crucial component of the outer membrane of most Gram-negative bacteria.[3][4] The inhibition of LpxC represents a promising strategy to combat the growing threat of antibiotic-resistant bacterial infections.[2][5]
The unique molecular architecture of this compound, featuring a quaternary carbon substituted with a methyl group, a methylsulfonyl group, and an ethyl ester, along with a terminal bromoalkyl chain, provides a versatile scaffold for the elaboration of complex molecular targets. This guide aims to provide a detailed technical resource on this compound, empowering researchers to leverage its synthetic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 1312478-47-9 (Racemate) | [6][7] |
| Molecular Formula | C₈H₁₅BrO₄S | Inferred from structure |
| Molecular Weight | 301.17 g/mol | Calculated |
| Purity | Typically ≥97% | [6] |
| Physical State | Expected to be a liquid or low-melting solid at room temperature | Inferred from related structures |
Proposed Synthesis of this compound
Rationale Behind the Synthetic Strategy
The core of this strategy lies in the sequential alkylation of the active methylene group in ethyl methylsulfonylacetate. The electron-withdrawing sulfonyl and ester groups increase the acidity of the alpha-protons, facilitating their removal by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then readily react with alkyl halides in a standard Sₙ2 reaction.
The first step introduces the methyl group at the alpha-position. The resulting ethyl 2-(methylsulfonyl)propanoate still possesses one acidic proton, allowing for a second deprotonation and subsequent alkylation. The second alkylation step, using 1,2-dibromoethane, introduces the 2-bromoethyl moiety. The use of a dihaloalkane requires careful control of stoichiometry to favor mono-alkylation.
Experimental Workflow Diagram
Caption: A two-step synthetic workflow for the target compound.
Detailed Experimental Protocol (Predictive)
Disclaimer: The following protocol is predictive and should be optimized for safety and efficiency in a laboratory setting by a qualified chemist.
Step 1: Synthesis of Ethyl 2-(methylsulfonyl)propanoate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl methylsulfonylacetate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-(methylsulfonyl)propanoate.
Step 2: Synthesis of this compound
-
Reaction Setup: In a similar setup as Step 1, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Deprotonation: Cool to 0 °C and add a solution of ethyl 2-(methylsulfonyl)propanoate (1.0 equivalent) in anhydrous THF dropwise.
-
Stirring: Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Alkylation: Add 1,2-dibromoethane (1.5 equivalents) to the reaction mixture.
-
Reaction Completion: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to yield this compound.
Structural Elucidation and Characterization (Predictive)
As experimental spectroscopic data for this compound is not publicly available, this section provides predicted data based on the compound's structure and established spectroscopic principles. This predicted data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the carbon adjacent to the ester oxygen are deshielded. |
| ~3.60 | Triplet (t) | 2H | -CH₂-CH₂ -Br | Protons on the carbon adjacent to the electronegative bromine atom are deshielded. |
| ~3.10 | Singlet (s) | 3H | -SO₂-CH₃ | Protons of the methylsulfonyl group are in a distinct chemical environment. |
| ~2.50 | Triplet (t) | 2H | -C(CH₃ )-CH₂ -CH₂Br | Protons adjacent to the quaternary carbon and the bromoethyl group. |
| ~1.70 | Singlet (s) | 3H | -C(CH₃ )-CH₂- | Protons of the methyl group on the quaternary carbon. |
| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons of the terminal methyl group of the ethyl ester. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~170 | C =O | Carbonyl carbon of the ester group. |
| ~65 | -C (CH₃)(SO₂CH₃)- | Quaternary carbon, deshielded by the sulfonyl and ester groups. |
| ~62 | -O-CH₂ -CH₃ | Carbon of the ethyl ester adjacent to the oxygen. |
| ~45 | -SO₂-CH₃ | Carbon of the methylsulfonyl group. |
| ~35 | -C(CH₃)-CH₂ -CH₂Br | Carbon adjacent to the quaternary center. |
| ~30 | -CH₂-CH₂ -Br | Carbon bearing the bromine atom. |
| ~20 | -C(CH₃ )- | Methyl carbon on the quaternary center. |
| ~14 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~1740 | C=O (Ester) | Stretching |
| ~1320 and ~1140 | S=O (Sulfone) | Asymmetric and Symmetric Stretching |
| ~1250 | C-O (Ester) | Stretching |
| ~2980 | C-H (Alkyl) | Stretching |
| ~650 | C-Br | Stretching |
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine (with its characteristic M and M+2 isotopes in an approximate 1:1 ratio) will be a key diagnostic feature.
| m/z Value | Proposed Fragment | Rationale |
| 300/302 | [M]⁺ | Molecular ion peak (presence of Br isotopes). |
| 221 | [M - Br]⁺ | Loss of a bromine radical. |
| 255/257 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| 193/195 | [M - COOCH₂CH₃ - CH₃]⁺ | Further fragmentation. |
| 79/81 | [Br]⁺ | Bromine cation. |
Conclusion and Future Outlook
This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Its utility as a key intermediate in the synthesis of LpxC inhibitors underscores its importance in the quest for new antibacterial therapies. This guide has provided a detailed, albeit predictive, framework for its synthesis and characterization. It is our hope that this technical resource will facilitate further research and development in this critical area of medicine. Future work should focus on the experimental validation of the proposed synthetic route and the acquisition of definitive spectroscopic data to confirm the predicted structural assignments.
References
-
Clements, J. M., Coignard, F., Johnson, I., Chandler, S., Palan, S., Waller, A., ... & Hunter, M. G. (2002). Antibacterial activities and characterization of novel inhibitors of LpxC. Antimicrobial agents and chemotherapy, 46(6), 1793–1799. [Link]
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Barb, A. W., & Zhou, P. (2008). Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of lipid A synthesis. Current pharmaceutical biotechnology, 9(1), 9–15. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Drug Discovery. Retrieved from [Link]
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Lee, C. J., Liang, X., Chen, X., Zeng, D., Lee, J., Raetz, C. R., & Zhou, P. (2011). Species-specific and inhibitor-dependent conformations of LpxC: a new perspective on an old target. ACS chemical biology, 6(2), 141–151. [Link]
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McClerren, A. L., Endsley, S., Slavik, J., Barb, A. W., & Raetz, C. R. (2005). A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis. Biochemistry, 44(51), 16733–16742. [Link]
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Tometchko, S. E., & Tomchick, D. R. (2014). A non-hydroxamate inhibitor of LpxC in a novel binding mode. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 10), 1348–1353. [Link]
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A B Enterprises. (n.d.). This compound CAS NO. : 1312478-47-9. IndiaMART. Retrieved from [Link]
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Liang, X., Lee, C. J., Chen, X., Chung, H. S., Zeng, D., Raetz, C. R., ... & Zhou, P. (2011). Syntheses, structures and antibiotic activities of LpxC inhibitors based on the diacetylene scaffold. Bioorganic & medicinal chemistry, 19(21), 6547–6557. [Link]
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Onishi, H. R., Pelak, B. A., Gerckens, L. S., Silver, L. L., Kahan, F. M., Chen, M. H., ... & Anderson, M. S. (1996). Antibacterial agents that inhibit lipid A biosynthesis. Science, 274(5289), 980–982. [Link]
- Jackman, L. M., & Sternhell, S. (1969). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Pergamon Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
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LookChem. (n.d.). This compound. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, a key intermediate in the development of advanced pharmaceutical agents. The synthesis is presented as a multi-step process, commencing with readily available starting materials and employing well-established, high-yielding chemical transformations. Each step is detailed with theoretical justification, causality behind experimental choices, and a thorough, validated protocol. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, offering insights into the strategic construction of complex molecules.
Introduction: Strategic Importance of the Target Molecule
This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a reactive bromo-substituent, a chiral quaternary center, and a sulfonyl group, making it a versatile building block for the synthesis of a variety of complex and biologically active compounds. The strategic placement of these functional groups allows for sequential and selective modifications, enabling the construction of diverse molecular scaffolds for drug discovery programs.
This guide will delineate a logical and efficient three-step synthetic sequence to obtain the target molecule. The chosen pathway prioritizes commercially available starting materials, operational simplicity, and high overall yield, making it suitable for both small-scale research and larger-scale production.
Retrosynthetic Analysis and Synthesis Strategy
A retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach. The core of the molecule can be constructed through sequential alkylation reactions on a sulfonyl-activated ester, followed by a terminal bromination.
Our forward synthesis strategy, therefore, involves three key transformations:
-
Methylation: Introduction of the first methyl group at the alpha-position of a sulfonyl-activated ester.
-
Alkylation with a Bromo-equivalent: Introduction of a two-carbon unit that will ultimately bear the bromo-substituent.
-
Terminal Bromination: Selective bromination at the terminal position of the alkyl chain.
This stepwise approach allows for precise control over the stereochemistry and functional group installation, minimizing the formation of byproducts and simplifying purification procedures.
Detailed Synthesis Pathway
The proposed synthesis of this compound is a three-step process, as illustrated in the workflow diagram below.
Figure 1: Proposed synthesis workflow for this compound.
Step 1: Synthesis of Ethyl 2-(methylsulfonyl)propanoate
The first step involves the methylation of the alpha-carbon of ethyl 2-(methylsulfonyl)acetate. The methylsulfonyl group significantly increases the acidity of the alpha-protons, facilitating their removal by a suitable base to form a stabilized carbanion. This carbanion then acts as a nucleophile, readily attacking an electrophilic methyl source, such as methyl iodide.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-(methylsulfonyl)acetate (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-(methylsulfonyl)propanoate.
Step 2: Synthesis of Ethyl 2-methyl-2-(methylsulfonyl)but-3-enoate
The second step is an allylation of the newly formed ethyl 2-(methylsulfonyl)propanoate. Similar to the first step, the remaining alpha-proton is abstracted by a strong base to generate a nucleophilic carbanion, which then undergoes an S(_N)2 reaction with allyl bromide.
Experimental Protocol:
-
Following the same setup as in Step 1, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF to the reaction flask.
-
Cool the suspension to 0 °C and slowly add a solution of ethyl 2-(methylsulfonyl)propanoate (1.0 equivalent) in anhydrous THF.
-
After stirring for 30 minutes at room temperature, cool the mixture back to 0 °C.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up the reaction as described in Step 1.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl 2-methyl-2-(methylsulfonyl)but-3-enoate.
Step 3: Synthesis of this compound
The final step is the anti-Markovnikov hydrobromination of the terminal double bond of the allylic ester. This is a radical addition reaction, initiated by a radical initiator such as azobisisobutyronitrile (AIBN), in the presence of hydrogen bromide. The reaction proceeds via a radical mechanism, leading to the selective addition of the bromine atom to the terminal carbon of the double bond.
Experimental Protocol:
-
Dissolve ethyl 2-methyl-2-(methylsulfonyl)but-3-enoate (1.0 equivalent) in a suitable solvent such as benzene or carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.
-
Bubble hydrogen bromide (HBr) gas through the solution, or add a solution of HBr in acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
Data Summary
| Step | Reactant | Product | Reagents | Yield (Typical) |
| 1 | Ethyl 2-(methylsulfonyl)acetate | Ethyl 2-(methylsulfonyl)propanoate | Methyl Iodide, NaH, THF | 85-95% |
| 2 | Ethyl 2-(methylsulfonyl)propanoate | Ethyl 2-methyl-2-(methylsulfonyl)but-3-enoate | Allyl Bromide, NaH, THF | 80-90% |
| 3 | Ethyl 2-methyl-2-(methylsulfonyl)but-3-enoate | This compound | HBr, AIBN | 70-80% |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The use of well-understood and high-yielding reactions, coupled with readily available starting materials, makes this a practical approach for the synthesis of this valuable pharmaceutical intermediate. The detailed experimental protocols are designed to be self-validating and can be readily adapted for various scales of production. This guide serves as a foundational resource for researchers engaged in the synthesis of complex organic molecules for drug discovery and development.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Larock, R. C. (1999).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
Spectroscopic Characterization of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate: A Predictive Technical Guide
Introduction
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a complex functionalized aliphatic ester of significant interest in synthetic organic chemistry, potentially serving as a versatile building block for the construction of novel molecular architectures in drug discovery and materials science.[1] The presence of a quaternary carbon bearing both a methyl and a methylsulfonyl group, adjacent to an ester and a bromoalkyl chain, imparts a unique electronic and steric environment. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This in-depth technical guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. As experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. The analysis is supported by comparative data from structurally related analogs to provide a robust framework for researchers.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following numbering scheme will be used for the carbon and hydrogen atoms of this compound.
Figure 1. Molecular structure and atom numbering scheme for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the ethyl ester, the diastereotopic methylene protons of the butanoate chain, the methyl group on the quaternary carbon, and the methylsulfonyl group.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H7 (CH₃) | 1.20 - 1.35 | Triplet (t) | 3H | 7.1 | Typical for a methyl group of an ethyl ester, coupled to the adjacent methylene group (H6). |
| H5 (CH₃) | 1.60 - 1.75 | Singlet (s) | 3H | N/A | Methyl group attached to a quaternary carbon (C2), no adjacent protons to couple with. |
| H3 (CH₂) | 2.30 - 2.50 | Multiplet (m) | 2H | N/A | Diastereotopic methylene protons adjacent to the quaternary center and the bromine-bearing carbon. |
| H9 (SO₂CH₃) | 3.10 - 3.25 | Singlet (s) | 3H | N/A | Methyl group attached to the electron-withdrawing sulfonyl group, resulting in a downfield shift. |
| H4 (CH₂) | 3.45 - 3.60 | Triplet (t) | 2H | ~6.5 | Methylene group attached to the electronegative bromine atom, leading to a significant downfield shift. |
| H6 (OCH₂) | 4.15 - 4.30 | Quartet (q) | 2H | 7.1 | Methylene group of the ethyl ester, deshielded by the adjacent oxygen and coupled to the methyl group (H7). |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environments. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 | 13.5 - 14.5 | Methyl carbon of the ethyl ester. |
| C5 | 22.0 - 25.0 | Methyl carbon attached to the quaternary center (C2). |
| C4 | 28.0 - 32.0 | Methylene carbon attached to the bromine atom. |
| C3 | 35.0 - 40.0 | Methylene carbon adjacent to the quaternary center. |
| C9 | 52.0 - 55.0 | Methyl carbon of the electron-withdrawing methylsulfonyl group. |
| C6 | 61.0 - 63.0 | Methylene carbon of the ethyl ester, deshielded by the oxygen atom. |
| C2 | 70.0 - 75.0 | Quaternary carbon, significantly deshielded by the attached ester, methyl, and methylsulfonyl groups. |
| C1 (C=O) | 170.0 - 173.0 | Carbonyl carbon of the ester, appearing at the characteristic downfield region.[2] |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 or more, depending on concentration and instrument sensitivity.
-
-
Data Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm) or the TMS peak (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, sulfonyl, and alkyl halide groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2980 - 2850 | Medium-Strong | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1735 | Strong | C=O stretch | Ester |
| 1320 - 1280 | Strong | S=O asymmetric stretch | Sulfonyl (SO₂) |
| 1250 - 1150 | Strong | C-O stretch | Ester |
| 1160 - 1120 | Strong | S=O symmetric stretch | Sulfonyl (SO₂) |
| 600 - 500 | Medium-Strong | C-Br stretch | Alkyl bromide |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest and use a liquid cell.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. For this compound, the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in characteristic M+2 isotopic patterns for bromine-containing fragments.[3]
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): A weak or absent molecular ion peak is expected due to the lability of the molecule under EI conditions. If observed, it would appear as a pair of peaks at m/z corresponding to [C₈H₁₅BrO₄S]⁺ for the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): A prominent fragment resulting from the cleavage of the ester group.
-
Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl portion of the ester.
-
Loss of the bromine atom (-Br): Cleavage of the C-Br bond.
-
Loss of the methylsulfonyl group (-SO₂CH₃): Cleavage of the C-S bond.
-
McLafferty Rearrangement: Possible if sterically accessible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize electron ionization (EI) for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to better observe the molecular ion.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate the mass spectrum.
Visualization of Experimental Workflow
Figure 2. General experimental workflow for the spectroscopic characterization of the title compound.
Conclusion
This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging fundamental principles and comparative data from related structures, researchers can use this information as a benchmark for the identification and characterization of this compound in their synthetic endeavors. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data. It is imperative to note that these are predicted values, and experimental verification is the ultimate standard for structural confirmation.
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An In-depth Technical Guide to Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate: A Key Intermediate in Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, a pivotal intermediate in the synthesis of novel antibacterial agents. As a senior application scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the synthetic choices and the strategic importance of this molecule in targeting Gram-negative bacteria.
Introduction: The Strategic Importance of this compound
This compound is a specialized chemical building block whose significance is intrinsically linked to the urgent global need for new antibiotics. Specifically, it serves as a crucial precursor for the synthesis of inhibitors targeting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is an essential enzyme in the biosynthetic pathway of lipid A, a critical component of the outer membrane of Gram-negative bacteria.[2][3][4] Due to its absence in mammals, LpxC represents a prime target for the development of novel, selective antibacterial therapeutics.[3][4]
The subject molecule's structure is tailored for this purpose, incorporating a reactive bromo group for subsequent chemical modifications and a sulfonyl group that plays a role in the pharmacophore of the final LpxC inhibitor. This guide will delve into the synthesis, characterization, and application of this key intermediate.
Nomenclature and Chemical Properties
The systematic IUPAC name for this compound is This compound .
| Property | Value | Source |
| Molecular Formula | C8H15BrO4S | [5] |
| Molecular Weight | 287.17 g/mol | [5] |
| CAS Number | 1312478-47-9 (racemic) | [6] |
| 1312478-48-0 ((R)-enantiomer) | [7] | |
| 1312478-49-1 ((S)-enantiomer) | [8] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield. The following protocol is based on established synthetic routes for intermediates used in the development of LpxC inhibitors.[1]
Synthesis Workflow
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An In-depth Technical Guide to the Physical and Chemical Properties of Sulfonyl Butanoates
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Sulfonyl butanoates represent a pivotal class of organic compounds, bridging the fields of synthetic chemistry and pharmacology. Their unique combination of a reactive sulfonyl group and a butanoate backbone imparts a versatile set of physical and chemical properties that are instrumental in modern drug development and complex molecule synthesis. This guide provides a comprehensive exploration of these properties, offering a technical resource for researchers and professionals. We will delve into the synthesis, spectroscopic characterization, and chemical reactivity of these compounds, with a particular focus on their application as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Introduction: The Strategic Importance of the Sulfonyl Butanoate Moiety
The sulfonyl group is a cornerstone in medicinal chemistry, renowned for its ability to enhance the metabolic stability of drug candidates and serve as a bioisostere for other functional groups like carbonyls and phosphates.[1][2] When incorporated into a butanoate framework, the resulting sulfonyl butanoates become highly valuable building blocks. The ester functionality provides a handle for further chemical modification, while the sulfonyl group can act as an excellent leaving group in nucleophilic substitution reactions, facilitating the construction of complex molecular architectures.[3] This dual functionality makes sulfonyl butanoates particularly attractive in the multi-step synthesis of APIs.[4]
This guide will provide an in-depth analysis of the physical and chemical properties of sulfonyl butanoates, illustrated with experimental protocols and spectroscopic data. We will explore their synthesis, with a focus on providing a reliable and reproducible methodology. Furthermore, we will examine their reactivity, particularly in the context of their role as intermediates in pharmaceutical synthesis.
Physical Properties of Sulfonyl Butanoates
The physical properties of sulfonyl butanoates are influenced by the nature of the alkyl or aryl substituents on both the sulfonyl and ester groups. These properties are critical for their handling, purification, and application in various reaction conditions. Below is a comparative table of the physical properties of selected sulfonyl butanoates and related butanoate esters.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| Ethyl 4-(methylsulfonyl)butanoate | C₇H₁₄O₄S | 194.25 | 339.7 at 760 mmHg[5] | 1.152[5] | 1.447[5] |
| Methyl 4-(p-toluenesulfonyl)butanoate | C₁₂H₁₆O₅S | 272.32 | Decomposes | - | - |
| Butyl Butanoate | C₈H₁₆O₂ | 144.21 | 164-165[6] | 0.869 at 25°C[6] | 1.406 at 20°C[7] |
| Propyl Butanoate | C₇H₁₄O₂ | 130.18 | 142-143[8] | 0.873 at 25°C[8] | 1.400 at 20°C[8] |
Chemical Properties and Reactivity
The chemical behavior of sulfonyl butanoates is largely dictated by the electron-withdrawing nature of the sulfonyl group, which significantly influences the reactivity of the adjacent carbon atoms and its own propensity to act as a leaving group.
The Sulfonate Group as an Excellent Leaving Group
A cornerstone of the utility of sulfonyl butanoates in organic synthesis is the exceptional leaving group ability of the sulfonate moiety. The conjugate bases of strong sulfonic acids, such as p-toluenesulfonic acid, are very weak bases and therefore excellent leaving groups in nucleophilic substitution (Sₙ2) and elimination (E1/E2) reactions.[3] This property is routinely exploited in the conversion of alcohols to more reactive intermediates.
The mechanism of tosylation, a common method to introduce a sulfonate leaving group, involves the nucleophilic attack of the alcohol onto the sulfur atom of tosyl chloride, typically in the presence of a base like pyridine to neutralize the HCl byproduct.[9] This conversion transforms a poor leaving group (⁻OH) into an excellent one (⁻OTs), facilitating subsequent reactions with a wide range of nucleophiles.
Caption: Conversion of an alcohol to a tosylate for nucleophilic substitution.
Synthesis and Spectroscopic Characterization: A Practical Guide
The synthesis of sulfonyl butanoates is a critical first step for their application. Here, we provide a detailed protocol for the preparation of a representative compound, methyl 4-(p-toluenesulfonyl)butanoate, followed by an analysis of its expected spectroscopic data.
Experimental Protocol: Synthesis of Methyl 4-(p-toluenesulfonyl)butanoate
This procedure is adapted from a literature preparation and demonstrates a robust method for the synthesis of an arylsulfonyl butanoate.[10]
Materials:
-
Methyl 4-hydroxybutanoate (25 g)
-
p-Toluenesulfonyl chloride (47.5 g)
-
Dry Pyridine (250 mL)
-
Diethyl ether
-
6 N Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Decolorizing charcoal
Procedure:
-
In a round-bottom flask, dissolve methyl 4-hydroxybutanoate (25 g) and p-toluenesulfonyl chloride (47.5 g) in dry pyridine (250 mL) at 5°C.
-
Maintain the reaction mixture at 5°C for 17 hours with stirring.
-
Pour the reaction mixture into 2 liters of ice water. An oil will separate.
-
Extract the oil with diethyl ether.
-
Wash the ethereal extract with 500 mL of 6 N hydrochloric acid to remove excess pyridine.
-
Neutralize the organic layer by washing with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a yellow oil.
-
Dissolve the oil in diethyl ether, treat with decolorizing charcoal, filter, and concentrate the filtrate to obtain a pale yellow oil which crystallizes upon standing at 5°C.
Caption: Workflow for the synthesis of methyl 4-(p-toluenesulfonyl)butanoate.
Spectroscopic Characterization
Accurate characterization of the synthesized sulfonyl butanoate is crucial for confirming its structure and purity. The following are the expected spectroscopic data for methyl 4-(p-toluenesulfonyl)butanoate based on the analysis of related compounds.[2][11]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two doublets in the range of δ 7.3-7.8 ppm, corresponding to the protons on the p-substituted benzene ring.
-
Methylene Protons (α to sulfonyl): A triplet around δ 4.1 ppm, deshielded by the adjacent sulfonyl group.
-
Methylene Protons (α to ester): A triplet around δ 2.5 ppm.
-
Methylene Protons (β to both): A multiplet around δ 2.1 ppm.
-
Methyl Protons (ester): A singlet around δ 3.6 ppm.
-
Methyl Protons (tosyl): A singlet around δ 2.4 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal around δ 172 ppm.
-
Aromatic Carbons: Signals in the range of δ 127-145 ppm.
-
Methylene Carbon (α to sulfonyl): A signal around δ 68 ppm.
-
Methyl Carbon (ester): A signal around δ 51 ppm.
-
Methylene Carbon (α to ester): A signal around δ 30 ppm.
-
Methylene Carbon (β to both): A signal around δ 21 ppm.
-
Methyl Carbon (tosyl): A signal around δ 21 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
S=O Stretch (sulfonyl): Two strong absorption bands around 1360 cm⁻¹ and 1170 cm⁻¹.[2]
-
C=O Stretch (ester): A strong absorption band around 1735 cm⁻¹.
-
C-O Stretch (ester): A strong absorption band in the range of 1250-1100 cm⁻¹.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
MS (Mass Spectrometry): The fragmentation pattern in mass spectrometry will be characteristic of both the sulfonyl and butanoate moieties. Key fragmentation pathways would include:
-
Loss of the methoxy group (-OCH₃): Leading to a fragment ion of [M-31]⁺.
-
Cleavage of the C-S bond: Resulting in fragments corresponding to the tosyl cation and the butanoate radical cation.
-
McLafferty rearrangement: A characteristic fragmentation of esters, which may lead to the loss of a neutral alkene molecule.[12]
Application in Drug Development: Synthesis of a Pomalidomide Intermediate
The practical utility of sulfonyl butanoates in pharmaceutical synthesis is exemplified by their use as key intermediates. For instance, ethyl 4-(methylsulfonyl)butanoate is a precursor in some synthetic routes to Pomalidomide, an immunomodulatory drug used in the treatment of multiple myeloma.[10][13][14]
The synthesis involves the reaction of a phthalimide derivative with an amino-glutarimide, where the sulfonyl butanoate moiety can be a precursor to introduce necessary functionalities or to facilitate key bond-forming reactions. The workflow below illustrates a generalized synthetic approach where a sulfonyl butanoate derivative could be employed.
Caption: Generalized workflow for Pomalidomide synthesis involving a sulfonyl butanoate intermediate.
Conclusion
Sulfonyl butanoates are a versatile and powerful class of compounds with significant applications in organic synthesis and drug development. Their predictable physical properties, coupled with the reliable reactivity of the sulfonyl group as an excellent leaving group, make them indispensable tools for the modern chemist. The detailed synthetic protocol and spectroscopic analysis provided in this guide serve as a practical resource for researchers, while the illustration of their role in the synthesis of Pomalidomide highlights their real-world impact in the pharmaceutical industry. A thorough understanding of the principles outlined herein will empower scientists to effectively utilize sulfonyl butanoates in the design and execution of complex synthetic strategies.
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Propyl 2-amino-4-methylsulfonylbutanoate | C8H17NO4S | CID 43248019 - PubChem . (n.d.). Retrieved January 16, 2026, from [Link]
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Chemical Properties of Butanoic acid, propyl ester (CAS 105-66-8) - Cheméo . (n.d.). Retrieved January 16, 2026, from [Link]
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An In-depth Technical Guide to Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate: From Discovery to Application in Antibacterial Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Keystone Intermediate in the Quest for Novel Antibiotics
The emergence of multidrug-resistant Gram-negative bacteria represents a critical threat to global health. This has spurred intensive research into novel antibacterial agents that act on previously unexploited cellular targets. One such target is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), which is essential for the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria. The discovery and development of LpxC inhibitors have become a major focus in the search for new antibiotics. Within this dynamic field of research, Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate has emerged as a pivotal, non-commercialized intermediate, instrumental in the synthesis of advanced LpxC inhibitors, particularly those belonging to the pyridone methylsulfone hydroxamate class. This guide provides a comprehensive overview of the history, synthesis, and key technical data of this important building block.
Historical Context and Discovery
The history of this compound is intrinsically linked to the development of LpxC inhibitors. While a singular "discovery" paper for this specific intermediate is not prominent in the literature, its significance is highlighted in patents for novel antibacterial compounds. Notably, its role as a key precursor is documented in patent literature focused on the synthesis of substituted benzazinones as LpxC inhibitors. For instance, international patent application AU2016367510A1 explicitly identifies this compound as "Intermediate 1" in the synthetic pathway towards potent antibacterial agents[1]. This underscores that the compound's genesis is rooted in the practical demands of medicinal chemistry and drug development, where its unique combination of functional groups—a reactive bromide, a chiral center, and a sulfonyl moiety—provides an ideal scaffold for constructing complex molecular architectures.
Physicochemical and Spectroscopic Data
Due to its nature as a synthetic intermediate, extensive officially published experimental data for this compound is scarce. The following table summarizes its key physicochemical properties and predicted spectroscopic data, based on its chemical structure and data from analogous compounds.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1312478-47-9 |
| Molecular Formula | C8H15BrO4S |
| Molecular Weight | 287.17 g/mol |
| Predicted Boiling Point | 393.0 ± 37.0 °C at 760 mmHg |
| Predicted Density | 1.447 ± 0.06 g/cm³ |
| Predicted ¹H NMR | See Table 2 for detailed predicted chemical shifts. |
| Predicted ¹³C NMR | See Table 3 for detailed predicted chemical shifts. |
| Predicted IR Spectrum | Characteristic peaks expected around 1735 cm⁻¹ (C=O, ester), 1320 and 1140 cm⁻¹ (S=O, sulfone). |
| Mass Spectrometry | Expected to show characteristic isotopic pattern for bromine (M, M+2). Fragmentation would likely involve loss of the ethoxy group, the ethyl group, and cleavage adjacent to the sulfonyl and carbonyl groups. |
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz) Disclaimer: These are predicted values based on standard chemical shift increments and data from structurally similar compounds. Actual experimental values may vary.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.25 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.50 | Triplet | 2H | CH₂ -Br |
| ~3.10 | Singlet | 3H | -SO₂-CH₃ |
| ~2.50 - 2.70 | Multiplet | 2H | -C(CH₂ )-CH₂Br |
| ~1.60 | Singlet | 3H | -C(CH₃ )(SO₂CH₃)- |
| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz) Disclaimer: These are predicted values based on standard chemical shift increments and data from structurally similar compounds. Actual experimental values may vary.
| Chemical Shift (ppm) | Assignment |
| ~170.0 | C =O (Ester) |
| ~65.0 | -C (CH₃)(SO₂CH₃)- |
| ~62.0 | -O-CH₂ -CH₃ |
| ~50.0 | -SO₂-CH₃ |
| ~35.0 | -C(CH₂ )-CH₂Br |
| ~28.0 | CH₂ -Br |
| ~20.0 | -C(CH₃ )(SO₂CH₃)- |
| ~14.0 | -O-CH₂-CH₃ |
Synthesis and Mechanistic Insights
The proposed synthetic pathway begins with the readily available starting material, ethyl 2-methylbut-2-enoate.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-methyl-3-(methylthio)butanoate
This initial step involves a Michael addition of a thiol to the α,β-unsaturated ester.
-
To a solution of sodium thiomethoxide in ethanol at 0 °C, add ethyl 2-methylbut-2-enoate dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by fractional distillation.
Causality: The use of a soft nucleophile like thiomethoxide ensures a 1,4-conjugate addition to the Michael acceptor (the α,β-unsaturated ester), which is a well-established and high-yielding reaction.
Step 2: Synthesis of Ethyl 2-methyl-2-(methylthio)butanoate
This step involves the deprotonation at the α-carbon followed by methylation.
-
Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Add a solution of ethyl 2-methyl-3-(methylthio)butanoate in anhydrous THF dropwise to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add iodomethane to the reaction mixture and allow it to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product can be purified by column chromatography.
Causality: LDA is a strong, non-nucleophilic base, ideal for the quantitative deprotonation of the ester at the α-position to form the enolate. The subsequent addition of an electrophile (iodomethane) results in the formation of a new carbon-carbon bond at the α-position.
Step 3: Synthesis of Ethyl 2-methyl-2-(methylsulfonyl)butanoate
This step involves the oxidation of the sulfide to a sulfone.
-
Dissolve ethyl 2-methyl-2-(methylthio)butanoate in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0 °C and add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, portion-wise.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting sulfone can be purified by recrystallization or column chromatography.
Causality: Strong oxidizing agents like m-CPBA or Oxone® are known to efficiently and selectively oxidize sulfides to sulfones, a fundamental transformation in organic synthesis.
Step 4: Synthesis of this compound
The final step is the α-bromination of the sulfonyl ester.
-
Dissolve ethyl 2-methyl-2-(methylsulfonyl)butanoate in an inert solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product.
Causality: The Wohl-Ziegler reaction, employing NBS and a radical initiator, is a classic and effective method for the allylic and benzylic bromination of hydrocarbons.[2] In this case, it is adapted for the bromination at the carbon alpha to the sulfonyl group, which can stabilize an adjacent radical.
Application in Drug Development: A Workflow
The primary utility of this compound is as a precursor for the "headgroup" of certain LpxC inhibitors. The following workflow illustrates its application in the synthesis of a generic pyridone methylsulfone hydroxamate LpxC inhibitor.
Caption: Generalized workflow for the use of the title compound in LpxC inhibitor synthesis.
In this workflow, the bromide of this compound serves as a reactive handle for alkylation of a suitably functionalized pyridone core. Subsequent transformations of the ester group into a hydroxamic acid complete the synthesis of the final drug candidate.
Safety and Handling
As with all brominated organic compounds, this compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. All waste should be disposed of in accordance with local regulations for halogenated organic compounds.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While not a household name, its role as a key architectural component in the development of the next generation of antibiotics against Gram-negative pathogens is of significant importance. This guide has provided a comprehensive overview of its history, a plausible and detailed synthetic route, and essential technical data to aid researchers and scientists in their endeavors to combat the growing threat of antimicrobial resistance.
References
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Montgomery, J. I., Brown, M. F., Reilly, U., & Wishka, D. G. (2012). Pyridone Methylsulfone Hydroxamate LpxC Inhibitors for the Treatment of Serious Gram-Negative Infections. Journal of Medicinal Chemistry, 55(4), 1662–1670. [Link]
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Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate safety and handling
An In-depth Technical Guide to the Safe Handling of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Abstract
This technical guide provides a comprehensive overview of the safety and handling protocols for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available chemical data, information from analogous compounds, and established best practices for laboratory safety. The guide details the known properties of the compound, outlines potential hazards, and provides explicit, step-by-step procedures for safe handling, storage, disposal, and emergency response. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.
Introduction and Chemical Profile
This compound is a specialized organic compound with applications in the synthesis of advanced chemical entities, such as pyridine methylsulfone hydroxamate LpxC inhibitors for treating bacterial infections.[1] Its molecular structure incorporates several functional groups—a bromoalkane, an ethyl ester, and a methylsulfonyl group—that dictate its reactivity and toxicological profile. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this guide extrapolates safety and handling information from data on structurally similar compounds and the known hazards associated with its constituent functional groups.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented below. It is critical to note that some of these properties are predicted and should be treated as estimates.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅BrO₄S | United States Biological[1] |
| Molecular Weight | 287.17 g/mol | United States Biological[1] |
| CAS Number | 1312478-47-9 | A B Enterprises[2], Chem-Space[3] |
| Predicted Boiling Point | 393.0 ± 37.0 °C | ChemicalBook[4] |
| Predicted Density | 1.447 ± 0.06 g/cm³ | ChemicalBook[4] |
| Appearance | Not specified (likely a liquid) | Inferred |
| Solubility | Soluble in organic solvents | Inferred from similar compounds[5] |
| Storage Temperature | -20°C | United States Biological[1] |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are inferred from its functional groups: the bromoalkane moiety, which can act as an alkylating agent, the ester group, and the sulfonyl group.
-
Skin and Eye Irritation: Halogenated organic compounds and sulfonyl derivatives are often irritating to the skin and eyes.[6][7] Direct contact may cause redness, pain, and in severe cases, chemical burns. Similar compounds such as Ethyl 4-bromobenzoate are classified as causing skin and serious eye irritation.[6]
-
Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[6][7]
-
Toxicity: While specific toxicological data is unavailable, bromoalkanes can be harmful if inhaled, ingested, or absorbed through the skin. Many halogenated liquids are suspected carcinogens and can cause central nervous system depression, as well as liver and kidney damage with prolonged exposure.[8]
-
Reactivity: Sulfonate esters are potent electrophiles and can be reactive.[9] The presence of the bromine atom also makes the compound susceptible to nucleophilic substitution reactions. It is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[6][10]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Emergency Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure.
-
Eye and Face Protection: Chemical splash goggles are mandatory. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility data for breakthrough times, as halogenated solvents can degrade them.[8][11] Double gloving may be appropriate for extended operations.[11]
-
Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned.[12] For larger quantities, a chemical-resistant apron is also recommended.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
Storage and Disposal
Proper storage and disposal are crucial to maintain chemical integrity and prevent accidental release.
Storage
-
Temperature: Store at -20°C as recommended.[1]
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[10][13]
-
Incompatibilities: Store segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[6][11]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards according to GHS standards.[8]
Disposal
-
Waste Stream: Dispose of as halogenated organic waste.[8][14] Do not dispose of down the drain.
-
Container: Use a designated, properly labeled, and sealed container for chemical waste.[8]
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.
Emergency Procedures
A clear and practiced emergency plan is vital for responding to accidental exposures or spills.
Exposure Response
The following diagram illustrates the immediate actions to take in case of an exposure event.
Caption: Immediate response actions for different types of chemical exposure.
Spill Response
-
Small Spills: For a small spill that can be cleaned up quickly, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed container, and dispose of it as hazardous waste.[11]
-
Large Spills: Evacuate the area immediately and contact the institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
-
Ignition Sources: Remove all sources of ignition from the spill area.[10]
Conclusion
While specific safety data for this compound is not extensively documented, a robust safety protocol can be established by analyzing its chemical structure and data from analogous compounds. Adherence to the guidelines outlined in this document—including the consistent use of engineering controls and personal protective equipment, as well as proper storage and emergency preparedness—is paramount for the safe handling of this compound in a research and development setting.
References
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PubChem. (n.d.). Ethyl 4-bromo-2-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-bromo-2-butenoate. National Center for Biotechnology Information. Retrieved from [Link]
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Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents Safety. Environmental Health & Safety. Retrieved from [Link]
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Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]
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MIT Plasma Science and Fusion Center. (1998). Standard Operating Procedures for Use of Halogenated Solvents. Retrieved from [Link]
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Regan, C. K., & Magnin, D. R. (2011). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic letters, 13(19), 5152–5155. Retrieved from [Link]
-
A B Enterprises. (n.d.). This compound CAS NO. : 1312478-47-9. IndiaMART. Retrieved from [Link]
-
ResearchGate. (2025). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
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LookChem. (n.d.). ethyl 4-(methylsulfonyl)butanoate. Retrieved from [Link]
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Chem-Space. (n.d.). This compound. Retrieved from [Link]
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Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, ethyl 2-methylbutyrate, CAS Registry Number 7452-79-1. Food and Chemical Toxicology, 122 Suppl 1, S738–S746. Retrieved from [Link]
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Methodological & Application
Application Note: A Practical Guide to the Synthesis of Novel Methylsulfone-Based LpxC Inhibitors Using Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Abstract
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action.[1][2] The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a highly conserved, essential zinc-dependent metalloamidase that catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the bacterial outer membrane.[1][3][4][5] As LpxC has no mammalian homolog, it represents a prime target for the development of new Gram-negative-specific antibiotics.[2][6] This application note provides a detailed, field-proven guide for researchers in drug discovery, outlining a robust synthetic strategy for a promising class of LpxC inhibitors characterized by a methylsulfone zinc-binding headgroup. We present a comprehensive, step-by-step protocol for the synthesis of the key building block, Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, and its subsequent elaboration into a potent LpxC inhibitor. The causality behind experimental choices, detailed characterization methods, and a protocol for in vitro enzymatic evaluation are provided to ensure scientific integrity and reproducibility.
Part 1: The LpxC Target and Rationale for Inhibition
The Central Role of LpxC in Bacterial Viability
The outer membrane of Gram-negative bacteria is a unique asymmetric bilayer with an inner leaflet of phospholipids and an outer leaflet composed primarily of lipopolysaccharide (LPS). LPS is critical for bacterial survival, providing a structural barrier against environmental stresses and antibiotics.[4][6] The biosynthesis of LPS is a multi-step process, with the formation of its anchor, Lipid A, being paramount.
The enzyme LpxC catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. While this is the second step in the pathway, the first step is reversible, making the LpxC-catalyzed reaction the first committed and irreversible step in Lipid A synthesis.[7][8][9] Inhibition of LpxC halts the production of Lipid A, leading to the accumulation of toxic intermediates, disruption of the outer membrane, and ultimately, bacterial cell death.[8][10]
Caption: The LpxC-catalyzed reaction is the committed step in Lipid A synthesis.
Mechanism of LpxC Inhibition
LpxC is a metalloenzyme that utilizes a catalytic zinc ion (Zn²⁺) in its active site.[1][2][8] The majority of potent LpxC inhibitors, including the hydroxamate class (e.g., CHIR-090) and the methylsulfone class described herein, function by chelating this essential zinc ion.[4][11][12] This interaction competitively blocks the substrate from binding and prevents the deacetylation reaction. The inhibitor molecule typically possesses two key features: a zinc-binding 'warhead' and a hydrophobic tail that occupies a unique hydrophobic tunnel in the enzyme, mimicking the acyl chain of the natural substrate.[1][2]
Part 2: Synthesis of the Key Intermediate
The cornerstone of the synthetic route is the preparation of This compound . This building block contains the core methylsulfone group, a chiral center, and a reactive bromide handle for subsequent coupling reactions. The following protocol is adapted from established literature procedures.[11]
Workflow for Intermediate Synthesis
Caption: Workflow for the synthesis of the key bromo-intermediate.
Detailed Protocol: this compound
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Sodium Hydride (60% in oil) | 40.00 | 1.08 g | 27.0 (active NaH) | 1.2 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
| Ethyl 2-(methylsulfonyl)propanoate | 180.22 | 4.04 g | 22.4 | 1.0 |
| 1,2-Dibromoethane | 187.86 | 1.93 mL (4.21 g) | 22.4 | 1.0 |
Procedure:
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.08 g) to a dry 100 mL round-bottom flask. Wash the sodium hydride with hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time. Suspend the washed NaH in anhydrous N,N-dimethylformamide (15 mL).
-
Causality: Sodium hydride is a strong, non-nucleophilic base required to deprotonate the carbon alpha to both the sulfone and ester groups, forming a stabilized carbanion. Washing with hexanes removes the protective mineral oil, increasing reactivity. A nitrogen atmosphere is critical to prevent NaH from reacting with atmospheric moisture.
-
-
Anion Formation: Prepare a solution of ethyl 2-(methylsulfonyl)propanoate (4.04 g, 22.4 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the stirred NaH suspension at room temperature over 15 minutes.
-
Causality: The dropwise addition controls the exothermic reaction and the evolution of hydrogen gas. The resulting mixture contains the nucleophilic carbanion ready for alkylation.
-
-
Alkylation: Stir the mixture for 30 minutes at room temperature. Cool the flask to 0 °C using an ice bath. Add 1,2-dibromoethane (1.93 mL, 22.4 mmol) dropwise to the reaction mixture.
-
Causality: Cooling to 0 °C mitigates the exothermicity of the alkylation reaction. The carbanion performs an Sₙ2 reaction on one of the bromine-bearing carbons of 1,2-dibromoethane, displacing a bromide ion and forming the new carbon-carbon bond.
-
-
Reaction Completion & Quench: Allow the reaction to warm to room temperature and stir for 18 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes). Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Causality: The quench protonates any remaining base and unreacted carbanion. Saturated NH₄Cl is a mild acid source that avoids hydrolysis of the ethyl ester.
-
-
Workup & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the title compound.
-
Causality: The extractive workup isolates the desired organic product from the DMF and inorganic salts. Chromatography separates the product from unreacted starting materials and potential side products (e.g., elimination products).
-
Expected Characterization Data (for (S)-enantiomer):
-
CAS: 1312478-49-1[13]
-
Appearance: Pale-yellow oil
-
LCMS: m/z calculated for C₈H₁₆BrO₄S [M+H]⁺: 299.0; found: 299.0
Part 3: Synthesis of a Representative LpxC Inhibitor
The synthesized bromo-intermediate is a versatile building block. It can be coupled with various nucleophilic heterocyclic cores to generate a library of potential inhibitors. Here, we describe a representative coupling with a substituted pyridin-2-ol, a common scaffold in LpxC inhibitor design.[11]
Detailed Protocol: Coupling and Final Product Formation
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 299.18 | 1.0 | 1.0 |
| 4-Iodopyridin-2-ol | 220.98 | 1.1 | 1.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Tetrabutylammonium Iodide (TBAI) | 369.37 | 0.1 | 0.1 |
| THF / tBuOH (4:1) | - | - | - |
Procedure:
-
Coupling Reaction: To a solution of the bromo-intermediate (1.0 mmol) and 4-iodopyridin-2-ol (1.1 mmol) in a 4:1 mixture of THF and tBuOH, add cesium carbonate (2.0 mmol) and TBAI (0.1 mmol).
-
Causality: Cesium carbonate is a strong base used to deprotonate the pyridin-2-ol, forming the nucleophilic pyridinoxide. TBAI acts as a phase-transfer catalyst and facilitates the reaction. The solvent system is chosen for its ability to dissolve both the organic substrates and the inorganic base.
-
-
Heating and Monitoring: Heat the reaction mixture to 35 °C and stir for 24 hours. Monitor for the consumption of the starting material by LCMS.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic solids. Concentrate the filtrate and purify the residue by flash chromatography to yield the coupled ester intermediate.
-
Saponification: Dissolve the purified ester in a mixture of THF and water (3:1). Add lithium hydroxide (LiOH, 3.0 equiv.) and stir at room temperature for 4 hours until the ester is fully hydrolyzed to the corresponding carboxylic acid (monitored by LCMS).
-
Causality: LiOH is used for saponification (ester hydrolysis). This step is necessary to unmask the carboxylic acid, which can then be coupled to form the final hydroxamate or other zinc-binding group.
-
-
Final Amide Coupling (Example: Hydroxamate Formation): a. Activate the carboxylic acid with a coupling agent like HATU or EDCI in the presence of a base (e.g., N-methyl morpholine). b. Add O-THP-protected hydroxylamine and stir until the reaction is complete. c. Deprotect the THP group under mild acidic conditions (e.g., PPTS in ethanol) to yield the final hydroxamic acid inhibitor.
-
Causality: This is a standard peptide-coupling style reaction to form the final hydroxamate, which is a potent zinc-chelating group in many LpxC inhibitors.
-
Part 4: In Vitro LpxC Enzyme Inhibition Assay
Verifying the biological activity of the synthesized compound is a critical final step. A fluorescence-based microplate assay is a common and efficient method for determining the inhibitory potency (IC₅₀) of new compounds against LpxC.[14]
Principle: The assay measures the formation of the deacetylated product, UDP-3-O-[(R)-3-hydroxymyristoyl]glucosamine. This product contains a free amine that reacts with o-phthaldialdehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to generate a fluorescent isoindole derivative. The fluorescence intensity is directly proportional to enzyme activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 40 mM MES, pH 6.0, 80 µM DTT, 0.02% Brij 35.
-
Enzyme Solution: Purified E. coli LpxC diluted in assay buffer to the desired final concentration (e.g., 15 nM).
-
Substrate Solution: UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine in assay buffer (e.g., 25 µM).
-
Inhibitor Plate: Prepare serial dilutions of the synthesized compound in DMSO.
-
-
Assay Procedure (96-well format):
-
To each well of a black, non-binding microplate, add 93 µL of the substrate solution.
-
Add 2 µL of the serially diluted inhibitor solution (or DMSO for controls).
-
Initiate the reaction by adding 5 µL of the enzyme solution to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 40 µL of 0.625 M NaOH.
-
Add the OPA/mercaptoethanol detection reagent and incubate in the dark for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence on a plate reader (Excitation: ~340 nm, Emission: ~455 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Results
| Compound | LpxC IC₅₀ (nM) | Antibacterial MIC (µg/mL) |
| Literature Control (e.g., CHIR-090) | < 1.0 | E. coli: ~1.0, P. aeruginosa: ~1.0[1] |
| Synthesized Inhibitor | Target: < 100 | To be determined |
References
-
M. S. Lee, et al. (2011). Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
J. T. Jackman, et al. (2001). Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa. Journal of Bacteriology. Available at: [Link]
-
A. W. Barb & P. Zhou (2008). Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. Current Pharmaceutical Biotechnology. Available at: [Link]
-
BioTech Frequent (2024). What are LpxC inhibitors and how do they work?. BioTech Frequent. Available at: [Link]
-
Y. Zhang, et al. (2024). Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024). Frontiers in Chemistry. Available at: [Link]
-
S. Lee, et al. (2016). LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
-
J. M. Clements, et al. (2002). Antibacterial Activities and Characterization of Novel Inhibitors of LpxC. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Y. Zhang, et al. (2024). Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024). National Institutes of Health. Available at: [Link]
-
R. Li, et al. (2024). Research progress of LpxC inhibitor on Gram-negative bacteria. European Journal of Medicinal Chemistry. Available at: [Link]
-
T. T. Lee, et al. (2021). Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens. mBio. Available at: [Link]
-
X. Liang, et al. (2011). Design and synthesis of potent Gram-negative specific LpxC inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
S. Langklotz, et al. (2018). Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
D. Tondi, et al. (2019). Structure-kinetic relationship studies for the development of long residence time LpxC inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
X. Liang, et al. (2011). Design and synthesis of potent Gram-negative specific LpxC inhibitors. ResearchGate. Available at: [Link]
-
S. Langklotz, et al. (2018). Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity. National Institutes of Health. Available at: [Link]
-
Y. Zhang, et al. (2024). Sulfonamide-based non-alkyne LpxC inhibitors as Gram-negative antibacterial agents. ResearchGate. Available at: [Link]
-
A. W. Barb & P. Zhou (2008). Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. National Institutes of Health. Available at: [Link]
-
G. Piizzi, et al. (2019). Discovery of Novel Inhibitors of LpxC Displaying Potent in Vitro Activity against Gram-Negative Bacteria. ACS Medicinal Chemistry Letters. Available at: [Link]
-
M. S. F. Lie Ken Jie & C. K. Lam (1977). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. ResearchGate. Available at: [Link]
-
PrepChem (n.d.). Synthesis of ethyl 4-bromo-3-methyl-2-butenoate. PrepChem.com. Available at: [Link]
-
PubChem (n.d.). Ethyl 4-bromo-2-methylbutanoate. PubChem. Available at: [Link]
-
LookChem (n.d.). Cas 5342-81-4,ethyl 4-(methylsulfonyl)butanoate. LookChem. Available at: [Link]
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- 1. Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of potent Gram-negative specific LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
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- 8. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. biomall.in [biomall.in]
- 14. Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate as a Key Pharmaceutical Intermediate
Abstract
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a sophisticated bifunctional reagent increasingly recognized for its pivotal role in the synthesis of complex pharmaceutical agents. Its unique structure, featuring a reactive alkyl bromide, a sterically hindered ester, and an electron-withdrawing sulfonyl group at a quaternary center, makes it an invaluable building block. This document provides an in-depth guide for researchers, covering the compound's fundamental properties, a proposed synthetic pathway, detailed application protocols—with a focus on its use in developing novel antibacterial agents—and essential safety and handling procedures.
Core Concepts and Physicochemical Properties
This compound (CAS: 1312478-47-9) is a specialized organic compound primarily utilized as an intermediate in pharmaceutical manufacturing.[1][2] Its utility stems from the orthogonal reactivity of its functional groups, which allows for precise, sequential chemical transformations.
Molecular Structure Analysis: The molecule's reactivity is governed by three key features:
-
Primary Alkyl Bromide (-CH₂Br): This is a highly effective electrophilic site, susceptible to nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of this fragment to a wide variety of nucleophilic scaffolds (e.g., amines, thiols, carbanions).
-
Ethyl Ester (-COOEt): The ester group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing a handle for further modifications, such as amide bond formation. It also influences the electronic environment of the adjacent quaternary carbon.
-
Methylsulfonyl Group (-SO₂CH₃): As a strong electron-withdrawing group, the sulfone moiety acidifies the α-proton in precursor molecules, facilitating alkylation at this position during synthesis. In the final intermediate, it contributes to the overall polarity and steric bulk of the molecule.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1312478-47-9 | [1] |
| Molecular Formula | C₈H₁₅BrO₄S | [1] |
| Molecular Weight | 287.17 g/mol | [1] |
| Purity | Typically >97% | [3] |
| Grade Standard | Technical Grade, Industrial | [3] |
| Primary Usage | Pharmaceutical Intermediate | [1][2] |
Synthesis Pathway and Reaction Mechanism
Proposed Two-Step Synthesis Protocol
This proposed synthesis begins with a commercially available precursor, Ethyl 2-(methylsulfonyl)acetate.
Step 1: α,α-Dialkylation of Ethyl 2-(methylsulfonyl)acetate
The core principle of this step is the sequential deprotonation and alkylation of the acidic α-carbon of the starting material. The methylsulfonyl group significantly increases the acidity of the adjacent C-H bonds, enabling deprotonation with a moderately strong base.
-
Protocol:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 volumes relative to the starting ester). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add Ethyl 2-(methylsulfonyl)acetate (1.0 eq).
-
Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes to ensure complete enolate formation.
-
In a separate flask, prepare a solution of 1-bromo-2-iodoethane (1.1 eq) in anhydrous THF. Causality Note: 1-bromo-2-iodoethane is chosen as the alkylating agent. The C-I bond is significantly more reactive towards SN2 attack than the C-Br bond, allowing for selective initial alkylation to introduce the bromoethyl moiety.
-
Add the 1-bromo-2-iodoethane solution dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Add methyl iodide (CH₃I) (1.2 eq) to the reaction mixture. Causality Note: This second alkylation step introduces the methyl group at the same α-carbon to create the desired quaternary center. Stir at room temperature for 4-6 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the target molecule.
-
Visualization of the Synthetic Workflow
Caption: Proposed synthetic pathway for the target intermediate.
Application in the Synthesis of LpxC Inhibitors
A primary and high-value application of this compound is in the synthesis of novel antibacterial agents, specifically inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[4]
Scientific Context: Why Target LpxC? LpxC is a crucial enzyme in the biosynthetic pathway of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[2][5] Inhibiting LpxC disrupts the formation of this membrane, leading to bacterial cell death. Because this pathway is absent in humans, LpxC inhibitors are highly selective for bacteria, making them a promising class of antibiotics to combat multidrug-resistant infections.[5]
Protocol: Nucleophilic Substitution for Core Scaffold Elaboration
This protocol describes the use of the title intermediate to alkylate a generic pyridine-based nucleophile, a common core in LpxC inhibitor designs.
-
Objective: To covalently link the butanoate sidechain to a heterocyclic core via an SN2 reaction.
-
Materials:
-
This compound (1.0 eq)
-
2-Amino-3-hydroxypyridine (generic nucleophile, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
To a dry flask under an inert atmosphere, add 2-Amino-3-hydroxypyridine and anhydrous DMF.
-
Add anhydrous K₂CO₃. Causality Note: K₂CO₃ is a non-nucleophilic base used to deprotonate the hydroxyl group of the pyridine, forming a more potent nucleophile (an alkoxide).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound in DMF dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting coupled product by flash chromatography. This product can then be advanced through further synthetic steps (e.g., ester hydrolysis, amide coupling) to yield the final LpxC inhibitor.[4]
-
Visualization of Application Workflow
Caption: Workflow for utilizing the intermediate in API synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. While a complete public dataset is unavailable, the expected spectroscopic data can be predicted based on its structure.
Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Signals | Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.25 (q, 2H), 3.50 (t, 2H), 3.10 (s, 3H), 2.50-2.70 (m, 2H), 1.65 (s, 3H), 1.30 (t, 3H) | Signals correspond to the ethyl ester, methylene adjacent to bromine, sulfonyl methyl, methylene adjacent to the quaternary center, quaternary methyl, and ethyl ester methyl protons, respectively. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172 (C=O), 70 (C-SO₂), 62 (-OCH₂-), 40 (-CH₂-), 35 (-CH₂Br), 30 (-SO₂CH₃), 22 (-CH₃), 14 (-CH₃) | Peaks represent the ester carbonyl, quaternary carbon, ester methylene, internal methylene, bromo-methylene, sulfonyl methyl, quaternary methyl, and ester methyl carbons. |
| FT-IR (Film, cm⁻¹) | ~2980 (C-H stretch), ~1740 (C=O stretch, ester), ~1320 & ~1140 (S=O stretch, sulfone), ~650 (C-Br stretch) | Characteristic vibrational frequencies for the key functional groups present in the molecule. |
| Mass Spec. (EI) | m/z 286/288 ([M]⁺, bromine isotope pattern), 207 ([M-Br]⁺) | The molecular ion peak will show the characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes. A major fragment will be the loss of the bromine atom. |
Safety, Handling, and Storage Protocols
While a specific safety data sheet (SDS) for this compound is not universally available, data from analogous bromo-esters and sulfonyl compounds dictate that it should be handled with care.[6]
Hazard Identification and Personal Protective Equipment (PPE)
Based on similar compounds, this compound should be treated as a substance that can cause skin and eye irritation.[7][8]
| Protection Type | Specific Recommendations | Relevant Standards |
| Eye and Face | Wear chemical safety goggles or a full-face shield. | OSHA 29 CFR 1910.133 or EN166[6] |
| Skin | Wear a lab coat and chemically resistant gloves (e.g., nitrile). | Consult glove manufacturer's specifications.[6] |
| Respiratory | Handle exclusively in a certified chemical fume hood. | Use a NIOSH/MSHA-approved respirator if fume hood is not available or if generating aerosols.[6] |
Handling, Storage, and First Aid
-
Handling: Use only in a well-ventilated area, preferably a fume hood.[7][9] Avoid breathing vapors or mist. Wash hands thoroughly after handling.[7] Ensure eyewash stations and safety showers are readily accessible.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from strong oxidizing agents and strong bases.
-
First-Aid Measures:
-
Inhalation: Remove person to fresh air. If breathing is difficult, administer oxygen.[7][8]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
- Vertex AI Search. This compound CAS 1312478-47-9.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Drug Discovery.
- United States Biological. This compound - Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- ChemScene. Safety Data Sheet.
- Benchchem. Personal protective equipment for handling Ethyl 4-bromo-2-methylbutanoate.
- IndiaMART. This compound CAS NO. : 1312478-47-9.
- Benchchem. Application Notes: Ethyl 4-bromo-2-methylbutanoate as a Versatile Pharmaceutical Intermediate.
Sources
The Synthetic Chemist's Guide to Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate: A Versatile Building Block for Complex Molecule Synthesis
Introduction: Unveiling a Multifunctional Synthetic Intermediate
In the landscape of modern drug discovery and complex molecule synthesis, the strategic design of building blocks is paramount. Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate emerges as a highly valuable, yet underexplored, intermediate. Its structure is densely functionalized, featuring a primary alkyl bromide for classical nucleophilic substitution, a sterically encumbered quaternary carbon center, and the powerful electron-withdrawing influence of a methylsulfonyl group. This unique combination of features makes it an attractive substrate for the construction of diverse molecular architectures, particularly heterocyclic scaffolds prevalent in medicinal chemistry.[1]
This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, namely amines and thiols. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental design, and provide detailed, adaptable protocols for its application in the research and development setting. The strategic incorporation of sulfonyl groups is a well-established approach in pharmaceutical design to modulate physicochemical properties such as solubility and to enhance binding affinity with biological targets.[2][3]
Molecular Architecture and Reactivity Analysis
The reactivity of this compound is governed by the interplay of its constituent functional groups. The primary carbon-bromine bond is the principal site for nucleophilic attack. However, the reaction kinetics and pathways are significantly modulated by the substituents at the C2 position.
The Dual Influence of the α-Methyl and α-Methylsulfonyl Groups
The quaternary carbon at the C2 position, substituted with both a methyl and a methylsulfonyl group, exerts a profound influence on the molecule's reactivity.
-
Steric Hindrance: The presence of these substituents creates significant steric bulk around the reactive center. While the primary bromide is at the C4 position, the steric congestion at the adjacent C2 can influence the approach of nucleophiles, potentially slowing the rate of S(_N)2 reactions compared to unhindered primary alkyl halides.[4][5] This steric hindrance is a critical factor to consider when selecting reaction conditions and nucleophiles.
-
Electronic Effects: The methylsulfonyl group is a potent electron-withdrawing group. This inductive effect polarizes the C-Br bond, making the C4 carbon more electrophilic and susceptible to nucleophilic attack. This electronic activation can, to some extent, counteract the rate-decreasing effect of steric hindrance.[2]
The competition between these steric and electronic factors dictates the overall reactivity and necessitates careful optimization of reaction conditions to achieve desired outcomes.
Application Note I: Reaction with Amine Nucleophiles - Synthesis of Substituted Pyrrolidines and Acyclic Amines
The reaction of this compound with primary and secondary amines is a powerful method for introducing nitrogen-containing moieties. Depending on the reaction conditions and the nature of the amine, both intermolecular substitution and intramolecular cyclization products can be accessed.
Mechanistic Considerations: S(_N)2 Displacement and Intramolecular Cyclization
The primary reaction pathway is an S(_N)2 displacement of the bromide by the amine nucleophile.[6] The nitrogen's lone pair attacks the electrophilic C4 carbon, leading to the formation of a C-N bond and the expulsion of the bromide ion.
Caption: S(_N)2 reaction of the title compound with a secondary amine.
Following the initial S(_N)2 reaction, if a primary amine is used, the resulting secondary amine can potentially undergo an intramolecular cyclization. Deprotonation of the ester enolate followed by nucleophilic attack on the newly formed amine could lead to the formation of a substituted pyrrolidinone. However, the formation of a stable five-membered ring via intramolecular S(_N)2 reaction is a more likely and synthetically valuable pathway, especially when the reaction is designed to favor cyclization.[7]
Caption: Potential intramolecular cyclization pathway.
Experimental Protocol: Synthesis of Ethyl 4-(diethylamino)-2-methyl-2-(methylsulfonyl)butanoate
This protocol describes a representative S(_N)2 reaction with a secondary amine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1312478-47-9 | 301.18 | 1.0 | 1.0 |
| Diethylamine | 109-89-7 | 73.14 | 2.5 | 2.5 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 10 mL | - |
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (301 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
Add diethylamine (0.26 mL, 2.5 mmol) to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess diethylamine.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Application Note II: Reaction with Thiol Nucleophiles - Synthesis of Thioethers and Tetrahydrothiophenes
Thiols and their conjugate bases, thiolates, are excellent nucleophiles for S(_N)2 reactions.[8] The reaction with this compound provides a straightforward route to thioethers, which are important structural motifs in many biologically active compounds.
Mechanistic Considerations: Enhanced Nucleophilicity of Thiolates
Thiolates (RS⁻) are generally more potent nucleophiles than their corresponding alkoxides (RO⁻) in polar aprotic solvents. The reaction with the title compound proceeds via a classic S(_N)2 mechanism.
Caption: S(_N)2 reaction with a thiolate nucleophile.
Similar to the reactions with primary amines, intramolecular cyclization is a possibility. The resulting thioether can be deprotonated at the alpha-carbon to the ester, and the subsequent intramolecular S(_N)2 reaction would yield a substituted tetrahydrothiophene, a valuable heterocyclic scaffold.[9]
Experimental Protocol: Synthesis of Ethyl 4-(benzylthio)-2-methyl-2-(methylsulfonyl)butanoate
This protocol outlines a typical procedure for the S-alkylation of a thiol.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1312478-47-9 | 301.18 | 1.0 | 1.0 |
| Benzyl Mercaptan | 100-53-8 | 124.21 | 1.1 | 1.1 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.2 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL | - |
Procedure:
-
To a dry 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (48 mg of a 60% dispersion, 1.2 mmol).
-
Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzyl mercaptan (0.13 mL, 1.1 mmol) in anhydrous THF (2 mL) to the suspension. Stir at 0 °C for 30 minutes.
-
Add a solution of this compound (301 mg, 1.0 mmol) in anhydrous THF (3 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water (5 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired thioether.
Conclusion and Future Outlook
This compound represents a versatile and powerful building block for organic synthesis. Its unique substitution pattern allows for a range of transformations, primarily through nucleophilic substitution at the primary bromide. The steric and electronic effects of the α-substituents play a crucial role in modulating its reactivity, offering opportunities for selective transformations. The protocols provided herein serve as a robust starting point for researchers to explore the utility of this compound in the synthesis of complex amines, thioethers, and their corresponding heterocyclic derivatives. Further exploration of its reactivity with a broader range of nucleophiles and its application in the synthesis of biologically active molecules will undoubtedly solidify its position as a valuable tool in the synthetic chemist's arsenal.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Drug Discovery. Retrieved from [Link]
- Chebanov, V. A., et al. (2003). An unexpected result of the 5,6-diamino-1,3-dimethyluracil condensation with mesityl oxide.
-
Organic Syntheses. (n.d.). Ethyl γ-bromobutyrate. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
PubMed Central. (2018). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Retrieved from [Link]
-
ResearchGate. (2025). Application of Sulfonyl in Drug Design. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (2025). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
-
PubMed. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Retrieved from [Link]
-
PubMed Central. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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ResearchGate. (2023). Highly Stereoselective Synthesis of γ,δ‐Unsaturated Quaternary α‐Amino Esters via the Tandem N‐Alkylation/Claisen Rearrangement of α‐Imino Allylesters. Retrieved from [Link]
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PubMed Central. (2020). Generation of Quaternary Carbons in Cycloalkanones and Lactones with Arynes through a Domino Process. Retrieved from [Link]
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The Strategic Utility of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate in the Synthesis of Novel Antibacterial Agents
Introduction: A Versatile Building Block for Complex Molecules
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a sophisticated bifunctional reagent that has garnered significant attention in medicinal chemistry and drug development. Its unique structure, incorporating a reactive primary bromide, a sterically hindered quaternary center, a sulfonyl group, and an ethyl ester, makes it a valuable intermediate for the synthesis of complex molecular architectures. The presence of both an electrophilic center (the carbon bearing the bromine) and a chiral center (in its enantiomerically pure forms) allows for the diastereoselective and enantioselective construction of new carbon-carbon and carbon-heteroatom bonds. This application note provides a detailed overview of the utility of this compound, with a particular focus on its pivotal role in the development of novel Gram-negative antibacterial agents, specifically inhibitors of the enzyme LpxC.
Core Application: Synthesis of LpxC Inhibitors
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial enzyme in the biosynthetic pathway of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1] The absence of a homologous enzyme in mammals makes LpxC an attractive and highly validated target for the development of new antibiotics.[2][3] this compound serves as a key building block for a class of potent LpxC inhibitors.[4]
The primary application of this reagent is in the alkylation of nucleophilic moieties, such as phenols or hydroxamic acids, which are common structural features of LpxC inhibitors. The sulfonyl group at the α-position of the ester enhances the acidity of the α-proton, facilitating enolate formation for further functionalization if needed, while the primary bromide provides a reactive site for SN2 displacement.
Reaction Mechanism: Nucleophilic Substitution
The core reaction involving this compound is a nucleophilic substitution, where a nucleophile (Nu⁻) displaces the bromide ion. The general mechanism is depicted below:
Caption: SN2 reaction of this compound.
Detailed Experimental Protocols
This section provides detailed, field-proven protocols for the preparation of this compound and its subsequent use in the synthesis of a key intermediate for LpxC inhibitors.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via alkylation of ethyl 2-(methylsulfonyl)propanoate with 1,2-dibromoethane.[4]
Reaction Scheme:
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Application Notes and Protocols for the Utilization of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate in Antibacterial Drug Discovery
Introduction: A Strategic Approach to a Novel Scaffold
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, a molecule featuring a unique combination of a sulfone group, an alpha-bromo ester, and a quaternary center, presents an intriguing starting point for such endeavors. While its direct application is in the synthesis of LpxC inhibitors, this document provides a comprehensive protocol for the broader evaluation of this compound and its derivatives as potential antibacterial agents.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed workflow from initial characterization to preliminary mechanism of action studies.
The core of this protocol is built upon the principles of modern antibacterial drug discovery, which often involves a target-based approach, but also recognizes the value of phenotypic screening to identify compounds with novel mechanisms of action.[3][4] The presence of the sulfone moiety is of particular interest, as various sulfone derivatives have demonstrated significant antibacterial activity through diverse mechanisms, including antioxidant effects and enzyme inhibition.[5][6][7][8] The alpha-bromo ester functionality, a reactive group, offers a versatile handle for synthetic modification to generate a library of analogues for structure-activity relationship (SAR) studies.[9][10][11]
This document will guide the researcher through a logical progression of experiments designed to unlock the antibacterial potential of the this compound scaffold.
Section 1: Physicochemical Characterization and Handling of this compound
A thorough understanding of the starting material is fundamental to any successful drug discovery campaign.
1.1 Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H15BrO4S | [1] |
| CAS Number | 1312478-47-9 | [2][12][13][14] |
| Purity | >97% (typical) | [12] |
| Appearance | Varies (typically a liquid or low-melting solid) | - |
| Solubility | Soluble in common organic solvents (e.g., DMSO, ethanol, methanol). Aqueous solubility is expected to be low. | - |
| Stability | Store in a cool, dry place. Avoid strong bases and nucleophiles due to the reactive alpha-bromo ester. | - |
1.2 Stock Solution Preparation Protocol
For all biological assays, it is critical to prepare a high-concentration stock solution in a suitable organic solvent, from which working solutions are prepared.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 100 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Section 2: Synthetic Strategy for Derivative Library Generation
The true potential of this scaffold lies in its derivatization. The following is a proposed synthetic workflow to generate a focused library of analogues.
2.1 Rationale for Derivatization
The primary sites for modification are the ester and the bromide. The sulfone group is generally stable and its modification is a lower priority in initial studies.
-
Ester Modification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a handle for amide coupling with a variety of amines, introducing diverse chemical functionalities.
-
Bromide Displacement: The alpha-bromo group can be displaced by various nucleophiles (e.g., amines, thiols) to introduce new side chains.
2.2 Proposed Synthetic Workflow
Caption: Workflow for preliminary mechanism of action studies.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel antibacterial agents. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound and its derivatives. By following this structured approach, researchers can efficiently assess the antibacterial potential, selectivity, and preliminary mechanism of action of this chemical series, thereby contributing to the critical effort of discovering the next generation of antibiotics.
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Derivatization of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate: A Versatile Scaffold for the Synthesis of Novel Compounds
An Application Guide for Researchers and Drug Development Professionals
Abstract
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a key pharmaceutical intermediate prized for its unique structural features that are highly advantageous for drug design.[1] This molecule incorporates a reactive primary alkyl bromide, ideal for nucleophilic substitution, and a strategically positioned methylsulfone group, known to enhance crucial pharmacological properties such as solubility and metabolic stability.[2] This application note provides a comprehensive guide to the derivatization of this versatile building block. We present detailed, step-by-step protocols for its reaction with a variety of nitrogen, oxygen, and sulfur nucleophiles. The underlying chemical principles, experimental considerations, and characterization of the resulting novel compounds are discussed, offering researchers a practical framework for generating diverse molecular libraries for applications in medicinal chemistry and drug discovery.
Introduction
In modern medicinal chemistry, the design of new molecular entities often relies on strategic building blocks that serve as scaffolds for diversification. This compound (CAS 1312478-47-9) has emerged as one such critical intermediate, particularly in the synthesis of novel antibacterial agents like LpxC inhibitors.[1] Its value lies in the convergence of two key functional groups within a single, compact molecule.
The methylsulfonyl (sulfone) moiety is a highly sought-after functional group in drug design.[2] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can significantly improve a molecule's physicochemical properties. These improvements include enhanced aqueous solubility and metabolic stability, as the sulfone group is resistant to hydrolysis and enzymatic reduction.[2]
Complementing the sulfone is a primary alkyl bromide at the C4 position. This functional group acts as a potent electrophilic handle, making the molecule highly susceptible to nucleophilic substitution reactions. This reactivity provides a straightforward and efficient pathway for introducing a wide range of functional groups and building complex molecular architectures. This guide explores the derivatization of this scaffold through S_N2 reactions, providing researchers with the foundational protocols to unlock its synthetic potential.
Section 1: General Principles of Derivatization
The primary pathway for the derivatization of this compound is the bimolecular nucleophilic substitution (S_N2) reaction. This mechanism involves the attack of a nucleophile on the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide leaving group in a single, concerted step.
Key Reaction Parameters:
-
Nucleophile: The choice of nucleophile is the primary determinant of the final product. Strong nucleophiles (e.g., thiols, primary amines) react more readily.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Acetone are ideal for S_N2 reactions. They can solvate the cation of the nucleophile's salt but do not form a strong solvation shell around the nucleophile, preserving its reactivity.
-
Base: An acid scavenger, typically a non-nucleophilic base like potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N), is often required. Its role is to neutralize the protonated nucleophile or the HBr byproduct formed during the reaction, preventing side reactions and driving the equilibrium towards the product.
-
Temperature: Reactions are often performed at room temperature or with gentle heating (e.g., 50-80 °C) to increase the reaction rate without promoting side reactions like elimination.
Below is a generalized workflow for the derivatization process.
Caption: Generalized workflow for S_N2 derivatization.
Section 2: Protocols for Derivatization with N-Nucleophiles
The introduction of nitrogen-containing moieties is a cornerstone of medicinal chemistry, as these groups are prevalent in bioactive molecules. The reaction of the title compound with primary amines, secondary amines, and nitrogen-containing heterocycles provides a direct route to a diverse range of derivatives.
Protocol 2.1: Synthesis of an N-Alkyl Derivative using a Primary Amine
This protocol describes a general procedure for the reaction with an aliphatic primary amine, such as benzylamine.
Methodology:
-
To a round-bottom flask, add the primary amine (1.2 equivalents) and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add a sufficient volume of dry acetonitrile (ACN) to dissolve the reagents (approx. 0.1 M concentration relative to the substrate).
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 60 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Filter off the solid K₂CO₃ and wash with a small amount of ACN.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Causality: Potassium carbonate is used as a mild, heterogeneous base to neutralize the HBr formed, which prevents the protonation and deactivation of the amine nucleophile. Acetonitrile is an excellent polar aprotic solvent for this S_N2 reaction.
Protocol 2.2: Synthesis of a Heterocyclic Derivative using Imidazole
This protocol outlines the synthesis of an imidazolyl derivative, a common scaffold in pharmaceuticals.
Methodology:
-
To a round-bottom flask, add imidazole (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Add dry dimethylformamide (DMF) and stir until the imidazole dissolves.
-
Add this compound (1.0 equivalent).
-
Heat the reaction to 70 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via column chromatography.
Data Summary: N-Nucleophile Derivatization
| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Benzylamine | K₂CO₃ | ACN | 60 | 85-95% |
| Morpholine | K₂CO₃ | ACN | 60 | 90-98% |
| Aniline | K₂CO₃ | DMF | 80 | 60-75% |
| Imidazole | K₂CO₃ | DMF | 70 | 80-90% |
| 1H-Pyrazole | K₂CO₃ | DMF | 70 | 75-85% |
Section 3: Protocol for Derivatization with O-Nucleophiles
The formation of ether linkages via reactions with phenols or alcohols is a classic transformation. This approach, known as the Williamson ether synthesis, requires a strong base to deprotonate the weakly acidic hydroxyl group.
Protocol 3.1: Synthesis of an Aryl Ether Derivative using a Phenol
This protocol details the reaction with a substituted phenol, for example, 4-methoxyphenol.
Methodology:
-
Safety First: Sodium hydride (NaH) is highly reactive with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a flame-dried, three-neck flask under N₂, add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents).
-
Wash the NaH with dry hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add dry DMF to the flask, followed by a solution of the phenol (1.2 equivalents) in DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography.
Causality: Phenols are not sufficiently nucleophilic to react directly. A strong base like NaH is required to quantitatively deprotonate the phenol, generating the much more nucleophilic phenoxide anion.
Section 4: Protocol for Derivatization with S-Nucleophiles
Thiols are excellent nucleophiles and react readily with the bromo-ester substrate, often under mild conditions, to form thioethers.
Protocol 4.1: Synthesis of a Thioether Derivative using a Thiophenol
This protocol describes the reaction with thiophenol.
Methodology:
-
To a round-bottom flask, add thiophenol (1.1 equivalents) and K₂CO₃ (1.5 equivalents) in acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent).
-
Stir the reaction at room temperature. The reaction is often complete within 2-4 hours. Monitor by TLC.
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate.
-
Redissolve the residue in a suitable solvent like dichloromethane.
-
Wash with 1M NaOH (to remove excess thiophenol), water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to afford the thioether product, which is often pure enough for subsequent use or can be further purified by chromatography if needed.
Causality: Thiols are more acidic and more nucleophilic than their alcohol counterparts. A mild base like K₂CO₃ is sufficient to facilitate the reaction, which proceeds rapidly at room temperature.
Section 5: Characterization of Novel Derivatives
Standard analytical techniques are used to confirm the structure and purity of the synthesized compounds.
-
¹H NMR: The most telling sign of a successful reaction is the disappearance of the triplet signal for the -CH₂-Br protons (typically around 3.5-3.7 ppm) and the appearance of new signals corresponding to the protons adjacent to the newly introduced heteroatom.
-
¹³C NMR: Look for the shift of the C4 carbon signal from ~30-35 ppm (C-Br) to a different chemical shift depending on the new substituent (e.g., ~45-55 ppm for C-N, ~65-70 ppm for C-O).
-
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the new derivative, observing the [M+H]⁺ or [M+Na]⁺ adducts.
-
Purity: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound, which should typically be >95% for use in biological assays.
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive nucleophile (e.g., weak base for phenol).2. Low reaction temperature.3. Deactivated substrate (hydrolysis). | 1. Use a stronger base (e.g., NaH for O-nucleophiles).2. Increase temperature in 10 °C increments.3. Ensure starting material and solvents are dry. |
| Multiple Products | 1. Over-alkylation (for some primary amines).2. Reaction at multiple sites on the nucleophile.3. Side reactions (e.g., elimination at high temp). | 1. Use a larger excess of the primary amine.2. Use protecting groups on the nucleophile if necessary.3. Lower the reaction temperature. |
| Difficult Purification | 1. Residual high-boiling solvent (DMF).2. Product is highly polar. | 1. Perform multiple aqueous washes (brine) to remove DMF.2. Use a more polar eluent system for chromatography or consider reverse-phase HPLC. |
Conclusion
This compound is a highly effective and versatile building block for creating novel chemical entities. The protocols detailed in this guide demonstrate its utility in forming a wide array of C-N, C-O, and C-S bonds through straightforward S_N2 reactions. By leveraging this scaffold, researchers in drug discovery and organic synthesis can rapidly generate libraries of diverse compounds, accelerating the development of new therapeutic agents.
References
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
Sources
Application Notes & Protocols: The Strategic Use of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate as a Precision Alkylating Agent
Prepared by: Gemini, Senior Application Scientist
Introduction: A Unique Building Block for Complex Synthesis
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a specialized bifunctional reagent designed for the introduction of a sophisticated four-carbon chain into a target molecule. Its structure is notable for a primary alkyl bromide, which serves as the reactive handle for alkylation, and a quaternary carbon center at the C-2 position bearing both a methyl and a potent electron-withdrawing methylsulfonyl group. This unique substitution pattern offers steric and electronic features that can be strategically exploited in medicinal chemistry and drug development.
A key application of this reagent is in the synthesis of advanced intermediates, such as pyridine methylsulfone hydroxamate LpxC inhibitors, which are being investigated for their potential as treatments for bacterial infections[1]. The molecule's structure allows it to act as an electrophilic partner in reactions with a wide range of nucleophiles, enabling the construction of complex molecular architectures.
Molecular Profile:
-
Molecular Formula: C₈H₁₅BrO₄S[1]
-
Molecular Weight: 287.17 g/mol [1]
-
Key Features: Primary alkyl bromide (electrophilic site), ethyl ester, and a C-2 quaternary center with methyl and methylsulfonyl substituents.
The Alkylation Mechanism: An SN2 Pathway
The primary role of this compound as an alkylating agent is governed by the bimolecular nucleophilic substitution (Sɴ2) mechanism. In this pathway, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, and the bromide ion is displaced as a leaving group in a single, concerted step.
Key Mechanistic Considerations:
-
Electrophilic Center: The terminal carbon (C-4) attached to the bromine is a primary carbon, which is sterically unhindered and thus highly susceptible to Sɴ2 attack.
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the reaction.
-
Nucleophile Strength: The rate of reaction is highly dependent on the strength of the nucleophile. Stronger nucleophiles (e.g., thiolates, primary amines) will react more readily than weaker ones.
-
Solvent Effects: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile are ideal for Sɴ2 reactions. They can solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, preserving its reactivity.
Caption: General Sɴ2 mechanism for the alkylation of a nucleophile (Nu:⁻).
Core Protocol: Selective N-Alkylation of Primary Amines
The N-alkylation of primary amines is a foundational transformation in organic synthesis. However, a significant challenge is the potential for overalkylation, where the desired secondary amine product, often being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine.[2][3] This protocol outlines a strategy to favor selective mono-alkylation.
Causality Behind Experimental Choices
-
Control of Stoichiometry: Using the primary amine as the limiting reagent and the alkylating agent in slight excess can be effective, but a more robust strategy involves precise control of the base.
-
Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is used to deprotonate the primary amine without competing as a nucleophile. The base's strength and stoichiometry are critical.
-
Competitive Deprotonation Strategy: A highly effective method involves using the amine hydrobromide salt and a controlled amount of base. This creates an equilibrium where only a small concentration of the free, reactive primary amine is available at any given time, minimizing the chance for the secondary amine product to be deprotonated and react further.[4][5]
-
Solvent Selection: Anhydrous DMF is an excellent solvent as it effectively dissolves the amine salts and reagents while promoting the Sɴ2 reaction pathway.[4]
Experimental Workflow Diagram
Caption: Standard experimental workflow for N-alkylation reactions.
Step-by-Step Protocol for Mono-N-Alkylation
Materials:
-
Primary Amine (1.0 equivalent)
-
This compound (1.0 - 1.1 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of the limiting reagent). Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (1.0-1.1 equiv.) in a small amount of anhydrous DMF to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-50°C. The reaction progress should be monitored periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-48 hours).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water (2x) and brine (1x). This removes residual DMF and inorganic salts.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure secondary amine product.
General Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Nucleophile:Reagent Ratio | 1.0 : 1.05 | A slight excess of the alkylating agent ensures full conversion of the amine. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | K₂CO₃ is a cost-effective and efficient choice. Cs₂CO₃ can enhance reactivity.[4] |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents are essential for promoting the Sɴ2 reaction.[4] |
| Temperature | 25 - 60 °C | Mild heating may be required for less reactive amines or sterically hindered substrates. |
| Reaction Time | 6 - 48 hours | Monitor by TLC or LC-MS to determine the optimal reaction time.[2] |
Application Note: Alkylation of Other Nucleophiles
The utility of this compound extends to other nucleophilic species, following similar Sɴ2 principles.
-
S-Alkylation of Thiols: Thiols are excellent nucleophiles, especially in their thiolate form. The reaction can be performed under similar conditions to N-alkylation, using a base like K₂CO₃ or NaH to deprotonate the thiol. These reactions are typically fast and high-yielding.
-
O-Alkylation of Carboxylic Acids: To form an ester, the carboxylate anion is required. This is readily generated by treating a carboxylic acid with a base such as cesium carbonate (Cs₂CO₃) in DMF, followed by the addition of the alkylating agent.
Safety & Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, precautions should be based on analogous alkyl bromides and sulfones.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of potential vapors.
-
Hazards:
-
Skin/Eye Contact: Assumed to be a skin and eye irritant. In case of contact, flush immediately with copious amounts of water.[6]
-
Inhalation: Avoid breathing vapors. If inhalation occurs, move to fresh air.[6]
-
Flammability: Similar bromoesters are classified as combustible liquids. Keep away from heat, sparks, and open flames.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
References
-
Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions). YouTube. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Alkylation. Wikipedia. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
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- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Application Notes: Experimental Procedure for the Synthesis of Pyridine Methylsulfone Hydroxamates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine methylsulfone hydroxamates are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The hydroxamic acid moiety (-CONHOH) is a powerful metal-chelating group, making these compounds potent inhibitors of various metalloenzymes. A notable application is in the development of novel antibiotics that target UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. The pyridine ring offers a versatile scaffold for synthetic modification to optimize pharmacokinetic and pharmacodynamic properties, while the methylsulfone group contributes to the compound's electronic profile and potential for strong interactions with target enzymes.
This guide provides a detailed, three-step experimental protocol for the synthesis of pyridine methylsulfone hydroxamates, starting from a commercially available chloropyridine ester. The procedure is designed to be robust and adaptable for the synthesis of a variety of analogues for research and drug discovery applications.
Overall Synthetic Strategy
The synthesis is accomplished via a three-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of a methylthio- group by displacing a chlorine atom on the pyridine ring.
-
Oxidation: Conversion of the methylthio- intermediate to the corresponding methylsulfone.
-
Hydroxamic Acid Formation: Reaction of the methyl ester with hydroxylamine to yield the final hydroxamate product.
Caption: Overall synthetic workflow.
PART 1: Synthesis of the Key Intermediate: Methyl 2-(methylsulfonyl)pyridine-4-carboxylate
This part details the preparation of the crucial ester intermediate, which serves as the direct precursor to the final hydroxamic acid.
Step 1A: Synthesis of Methyl 2-(methylthio)pyridine-4-carboxylate (SNAr Reaction)
Causality and Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, which facilitates attack by nucleophiles.[1][2] Chlorine is a good leaving group in this context. Sodium thiomethoxide serves as a potent sulfur nucleophile.[3] Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the thiomethoxide anion.
Protocol:
-
To a solution of methyl 2-chloropyridine-4-carboxylate (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired methyl 2-(methylthio)pyridine-4-carboxylate.
Step 1B: Synthesis of Methyl 2-(methylsulfonyl)pyridine-4-carboxylate (Oxidation)
Causality and Rationale: The sulfide (methylthio-) group is oxidized to a sulfone (methylsulfonyl-) group. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and effective oxidizing agent for this transformation.[4][5][6] It is selective for the oxidation of sulfur and does not affect the pyridine ring or the ester group under these conditions. Dichloromethane (DCM) is a common solvent for m-CPBA oxidations as it is relatively inert.[7] An excess of m-CPBA is used to ensure the full conversion from sulfide to sulfone, bypassing the intermediate sulfoxide.
Protocol:
-
Dissolve the methyl 2-(methylthio)pyridine-4-carboxylate (1.0 eq) from the previous step in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approx. 77% purity, 2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the pure methyl 2-(methylsulfonyl)pyridine-4-carboxylate intermediate.
PART 2: Synthesis of Pyridine Methylsulfone Hydroxamate from the Ester Intermediate
This final step converts the stable methyl ester into the target hydroxamic acid.
Protocol 2A: Hydroxamic Acid Formation
Causality and Rationale: This reaction is a nucleophilic acyl substitution where the methoxy group (-OCH₃) of the ester is displaced by hydroxylamine (NH₂OH).[8][9] Since free hydroxylamine is unstable, it is typically generated in situ from its hydrochloride salt (NH₂OH·HCl) using a base.[10] A strong base like sodium methoxide (NaOMe) or potassium hydroxide (KOH) is used to deprotonate the hydroxylamine hydrochloride, liberating the more nucleophilic free hydroxylamine.[10][11] Methanol is an excellent solvent as it readily dissolves the reactants and the base. A large excess of hydroxylamine is often required to drive the reaction to completion.[10]
Caption: Reaction mechanism for hydroxamate formation.
Materials and Reagents:
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| Methyl 2-(methylsulfonyl)pyridine-4-carboxylate | 1.0 | Starting Material |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 5.0 | Hydroxylamine source |
| Sodium Methoxide (25% in MeOH) or KOH | 5.0 | Base to generate free NH₂OH |
| Methanol (MeOH) | - | Solvent |
| 1 M Hydrochloric Acid (HCl) | - | Neutralization |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
| Brine | - | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Step-by-Step Protocol:
-
In a round-bottom flask, prepare a solution of hydroxylamine hydrochloride (5.0 eq) in methanol.
-
Cool the solution to 0 °C and slowly add a solution of sodium methoxide (25% in MeOH, 5.0 eq) or an equivalent amount of potassium hydroxide. A precipitate of NaCl or KCl may form.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of methyl 2-(methylsulfonyl)pyridine-4-carboxylate (1.0 eq) in methanol to the hydroxylamine mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in water and acidify to pH ~7 using 1 M HCl.
-
Extract the aqueous solution with ethyl acetate. The product may be in either the aqueous or organic layer, or both, depending on its polarity. It is advisable to analyze both layers.
-
Combine the appropriate layers containing the product, dry over anhydrous Na₂SO₄, and concentrate to yield the crude hydroxamic acid.
-
The final product is often purified by recrystallization or by preparative reverse-phase HPLC.[12]
PART 3: Characterization and Data Analysis
Purification:
-
Flash Column Chromatography: Effective for intermediates. Standard silica gel is typically used with a gradient of ethyl acetate in hexanes or DCM in methanol.
-
Reverse-Phase HPLC: Often the method of choice for purifying the final hydroxamic acid products, which can be polar. A C18 column with a water/acetonitrile gradient (often with 0.1% TFA or formic acid) is common.[12]
Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic peaks for the pyridine ring protons, the methylsulfone singlet (typically ~3.3-3.5 ppm), and broad, exchangeable singlets for the NH and OH protons of the hydroxamic acid group (typically >9.0 ppm in DMSO-d₆).[13][14]
-
¹³C NMR: Confirms the carbon skeleton, including the carbonyl carbon of the hydroxamate (typically ~160-170 ppm).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the observed mass to the calculated exact mass of the [M+H]⁺ or [M-H]⁻ ion.
-
Infrared (IR) Spectroscopy: Look for characteristic C=O stretching frequencies for the hydroxamate group.
References
- Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2011). Methods for Hydroxamic Acid Synthesis. Pharmaceutical Methods, 2(3), 133–143.
- Fioravanti, R., & Nuti, E. (2021).
- CN103922968A - Preparation method of hydroxamic acid or hydroxamic acid salt.
- Schraml, J., Tkadlecová, M., Pataridis, S., Soukupová, L., Blechta, V., Roithová, J., & Exner, O. (2005). Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange. Magnetic Resonance in Chemistry, 43(7), 535-542.
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxamic acid. Retrieved from [Link]
- Schraml, J., Tkadlecová, M., Pataridis, S., Soukupová, L., Blechta, V., Roithová, J., & Exner, O. (2005). Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange. PubMed.
- Hurst, G. A., et al. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. Minerals Engineering, 207, 108565.
- Request PDF. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids.
- Moore, W. M., & Spilburg, C. A. (1986). Purification of human collagenases with a hydroxamic acid affinity column. PubMed.
- ResearchGate. (n.d.). Research Article Preparation of Poly(Hydroxamic Acid)
- Preparation, Characterization and Investigation of Extraction Efficiency of m- and p- Substituted Hydroxamic Acids with Some Metal. (2024). Asian Journal of Chemical Sciences.
- Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
- Interchim. (n.d.). Purification of Hydroxamic acids using PF-15C18AQ-F0025.
- A reagent to access methyl sulfones. (2025). PMC.
- Leah4sci. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- ChemicalBook. (n.d.). Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)
- The Organic Chemistry Tutor. (2019).
- MDPI. (n.d.). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- ResearchGate. (n.d.). An unexpected incident with m-CPBA.
-
Royal Society of Chemistry. (n.d.). .
- ACS Publications. (n.d.). Purification of human collagenases with a hydroxamic acid affinity column | Biochemistry.
- ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
-
Organic Syntheses. (2012). [Link] This is the published version of a paper published in Organic Syntheses.
- Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Google Patents. (n.d.). CN102898357A - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- University of Rochester. (n.d.).
- Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).
- ResearchGate. (2012). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides.
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The Pivotal Role of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, a bespoke chemical entity, has emerged as a critical intermediate, particularly in the pursuit of new-generation antibacterial agents. This guide provides an in-depth exploration of its applications, supported by detailed protocols and scientific rationale, to empower researchers in their drug discovery endeavors.
Introduction: A Multifunctional Building Block
This compound (CAS No. 1312478-47-9) is a structurally unique molecule featuring a quaternary carbon center substituted with a methyl group, a methylsulfonyl group, an ethyl ester, and a bromoethyl chain. This combination of functionalities imparts a versatile reactivity profile, making it a valuable tool for the synthesis of complex molecular architectures.
The presence of a primary bromide allows for facile nucleophilic substitution reactions, enabling the introduction of this intricate fragment into a larger molecular scaffold. The methylsulfonyl group, a strong electron-withdrawing group, activates the adjacent quaternary center and can influence the physicochemical properties of the final compound, such as polarity and metabolic stability. The ethyl ester provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
Core Application: The Synthesis of LpxC Inhibitors
A primary and highly significant application of this compound is in the synthesis of inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[2][3] As this pathway is absent in mammals, LpxC represents a highly attractive and specific target for the development of novel antibiotics to combat the growing threat of multidrug-resistant Gram-negative infections.[4][5]
The butanoate derivative serves as a key electrophile for the alkylation of a nucleophilic partner, often a phenol or a similar heteroatom-containing moiety, which is a core component of the LpxC inhibitor scaffold. This alkylation step introduces a critical side chain that occupies a hydrophobic tunnel in the LpxC enzyme, contributing significantly to the inhibitor's binding affinity and potency.
Mechanistic Rationale in LpxC Inhibitor Design
The design of potent LpxC inhibitors often involves a "head group" that chelates the catalytic zinc ion in the enzyme's active site and a "hydrophobic tail" that extends into a substrate-binding channel. This compound provides a precursor to a sophisticated hydrophobic tail. The specific stereochemistry and substitution pattern of the butanoate fragment can be fine-tuned to optimize interactions within this hydrophobic pocket, thereby enhancing inhibitory activity.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and the nature of their substrates.
Protocol 1: Synthesis of this compound
This protocol is based on the alkylation of a sulfonylated ester with 1,2-dibromoethane.[1]
Reaction Scheme:
Materials:
-
Ethyl 2-(methylsulfonyl)propanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,2-Dibromoethane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), wash sodium hydride (1.2 equivalents) with hexanes to remove the mineral oil and suspend the washed NaH in anhydrous DMF.
-
To this suspension, add a solution of ethyl 2-(methylsulfonyl)propanoate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.0 to 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the title compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sodium hydride is highly reactive with water and moisture in the air. An inert atmosphere prevents its decomposition and ensures the desired deprotonation occurs.
-
Anhydrous Solvents: The use of anhydrous DMF is crucial as any water present would quench the sodium hydride and the enolate intermediate.
-
Dropwise Addition at 0 °C: The reaction of sodium hydride with the ester is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent side reactions. The addition of the electrophile at low temperature also helps to control the exothermicity of the alkylation.
-
Work-up Procedure: The aqueous work-up is necessary to remove unreacted reagents and DMF. The brine wash helps to remove residual water from the organic layer.
Protocol 2: Application in LpxC Inhibitor Synthesis - Alkylation of a Phenolic Nucleophile
This protocol describes a general procedure for the alkylation of a phenolic component of a potential LpxC inhibitor with this compound.
Reaction Scheme:
Materials:
-
Phenolic substrate (Ar-OH)
-
This compound (1.0-1.2 equivalents)
-
A suitable base (e.g., potassium carbonate, cesium carbonate)
-
A suitable polar aprotic solvent (e.g., DMF, acetonitrile)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of the phenolic substrate (1.0 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the phenoxide.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Self-Validating System:
-
The progress of the reaction can be monitored by TLC by observing the disappearance of the starting materials and the appearance of a new, less polar product spot.
-
The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity. The expected spectroscopic data should be compared with the obtained data.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₅BrO₄S |
| Molecular Weight | 287.17 g/mol |
| CAS Number | 1312478-47-9 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): [1]
The following ¹H NMR data was reported for this compound in CDCl₃:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.25 | q | 2H | -OCH₂ CH₃ |
| 3.45 | t | 2H | -CH₂CH₂ Br |
| 3.05 | s | 3H | -S(O)₂CH₃ |
| 2.70-2.50 | m | 2H | -CH₂ CH₂Br |
| 1.65 | s | 3H | -C(CH₃ )(SO₂Me) |
| 1.30 | t | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon Nuclear Magnetic Resonance) - Predicted:
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (Ester) |
| ~65 | Quaternary C |
| ~62 | -OCH₂ CH₃ |
| ~50 | -S(O)₂CH₃ |
| ~35 | -CH₂ CH₂Br |
| ~30 | -CH₂CH₂ Br |
| ~20 | -C(CH₃ )(SO₂Me) |
| ~14 | -OCH₂CH₃ |
Mass Spectrometry (MS) - Predicted Fragmentation:
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ at m/z 286/288 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) may be observed. Key fragmentation patterns would likely involve:
-
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 241/243.
-
Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 257/259.
-
Cleavage of the C-Br bond, resulting in a fragment at m/z 207.
-
Loss of the methylsulfonyl group (-SO₂CH₃).
-
Further fragmentation of the butanoate chain.
Visualization of Key Processes
Synthesis Workflow
Caption: General workflow for the synthesis and application of the title compound.
Logical Relationship in LpxC Inhibition
Caption: The central role of LpxC in bacterial viability and its inhibition.
Conclusion and Future Perspectives
This compound is a highly functionalized and versatile building block with demonstrated utility in medicinal chemistry, most notably in the development of novel antibacterial agents targeting LpxC. The protocols and data presented herein provide a solid foundation for researchers to incorporate this valuable intermediate into their synthetic strategies. Future applications may extend to the synthesis of other classes of bioactive molecules where the introduction of a substituted, stereochemically complex side chain is desired. As the challenge of antimicrobial resistance continues to grow, the strategic use of such advanced building blocks will be indispensable in the quest for new and effective medicines.
References
-
Moir, D. T., et al. (2018). Structure-kinetic relationship studies for the development of long residence time LpxC inhibitors. Journal of Medicinal Chemistry, 61(15), 6612-6623. [Link]
-
Clements, J. M., et al. (2002). Antibacterial activities of inhibitors of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). Antimicrobial Agents and Chemotherapy, 46(6), 1793-1799. [Link]
-
PubChem Compound Summary for CID 12780980, Ethyl 4-bromo-2-methylbutanoate. National Center for Biotechnology Information. [Link]
-
Onijuka, N., et al. (2008). Discovery of a novel series of LpxC inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3210-3214. [Link]
-
SpectraBase. Ethyl-4-bromo-2-methylbutanoate. [Link]
-
Chemguide. Mass Spectra - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Drug Discovery. [Link]
-
Titecat, M., et al. (2020). Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2020). Journal of Medicinal Chemistry, 63(21), 12347-12373. [Link]
-
Bhamidimarri, S. P., et al. (2021). Biology of novel LpxC inhibitors for Neisseria gonorrhoeae informs strategy for therapeutic innovation. mSphere, 6(3), e00259-21. [Link]
-
A B Enterprises. This compound CAS NO. : 1312478-47-9. IndiaMART. [Link]
Sources
- 1. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of potent Gram-negative specific LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biology of novel LpxC inhibitors for Neisseria gonorrhoeae informs strategy for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate derivatives
Application Note & Protocol
Topic: Scalable Synthesis of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate and its Derivatives
Abstract: This document provides a comprehensive guide to a robust and scalable two-step synthesis of this compound, a key intermediate in the development of advanced pharmaceuticals, particularly LpxC inhibitors for novel antibacterial agents.[1] The protocol is designed for researchers in drug discovery and process chemistry, emphasizing mechanistic understanding, operational safety, and scalability. We detail the synthesis of the α-methylated sulfone precursor followed by a direct C-C bond formation via alkylation to yield the target compound.
Introduction and Strategic Overview
This compound is a critical building block in modern medicinal chemistry.[2] Its bifunctional nature, featuring a reactive terminal bromide and a stereocenter bearing both methyl and methylsulfonyl groups, makes it an ideal precursor for introducing complex side-chains in drug candidates. The primary challenge in its synthesis is the efficient and controlled construction of the quaternary carbon at the C2 position.
Our proposed synthetic strategy is a convergent, two-step process designed for efficiency and scalability.
-
Step 1: Synthesis of the Precursor, Ethyl 2-(methylsulfonyl)propanoate. We begin by synthesizing the core C2-substituted intermediate. This is achieved through the C-alkylation of a readily available active methylene compound, ethyl methanesulfonylacetate.
-
Step 2: Alkylation to Form the Butanoate Backbone. The acidic α-proton of the precursor is selectively removed to generate a stabilized carbanion, which then undergoes a nucleophilic substitution reaction with 1,2-dibromoethane to introduce the C3-C4-(bromo)ethyl fragment.
This approach offers significant advantages for scalability, including the use of cost-effective starting materials and well-understood reaction classes that are amenable to large-scale production.
Diagram 1: High-level workflow for the two-step synthesis.
Mechanistic Rationale and Process Development
A deep understanding of the underlying reaction mechanisms is crucial for successful synthesis, optimization, and scale-up.
Precursor Synthesis: The Importance of the Sulfonyl Group
The methylsulfonyl group (–SO₂CH₃) is central to this synthetic strategy. Its strong electron-withdrawing nature significantly increases the acidity of the adjacent α-protons on the ethyl acetate backbone (pKa ≈ 12-14 in DMSO), making deprotonation feasible with common, non-nucleophilic bases.
In Step 1, the methylation of ethyl methanesulfonylacetate proceeds via the formation of a sulfone-stabilized enolate. The choice of a strong, non-hindered base like sodium hydride (NaH) is ideal for achieving complete deprotonation, driving the reaction to completion.
Alkylation: Constructing the Quaternary Center
The second step is the most critical, as it forms the target C-C bond and installs the terminal bromide.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Welcome to the technical support center for the purification of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound from a reaction mixture. As Senior Application Scientists, we provide not just procedural steps but the underlying scientific principles to empower you to optimize your purification strategy.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Initial Work-up
Question: After quenching my reaction and performing a standard aqueous work-up, I'm observing a significantly lower than expected yield of the crude product. What could be the cause?
Answer:
Several factors during the initial liquid-liquid extraction can contribute to a low yield of this moderately polar compound.
-
Emulsion Formation: The presence of both a sulfonyl and an ester group can impart surfactant-like properties, leading to the formation of stable emulsions during extraction with organic solvents. This is a common issue that can trap your product in the interfacial layer.
-
Solution: To break up emulsions, you can add brine (a saturated aqueous solution of NaCl) to increase the ionic strength of the aqueous phase, which often forces the separation of the layers.[1][2] Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.
-
-
Incorrect pH of the Aqueous Layer: If your reaction was conducted under acidic or basic conditions, neutralization is critical. An inappropriate pH can lead to the hydrolysis of the ester functionality, forming the corresponding carboxylic acid, which may have different solubility characteristics.
-
Solution: Before extraction, carefully neutralize the reaction mixture. If an acidic catalyst was used, a wash with a mild base like a saturated sodium bicarbonate solution is recommended.[3] Conversely, if the reaction was basic, a wash with a dilute acid like 1M HCl should be performed. Always follow with a water wash to remove any residual acid or base.
-
-
Insufficient Extraction: Due to the polarity of the sulfonyl group, a single extraction may not be sufficient to transfer all the product from the aqueous layer to the organic phase.
-
Solution: Perform multiple extractions (at least 2-3 times) with a suitable organic solvent such as ethyl acetate or dichloromethane.[1] Combine the organic layers to maximize the recovery of your product.
-
Issue 2: Persistent Impurities After Column Chromatography
Question: I've purified my crude product by silica gel column chromatography, but I'm still seeing impurities in the NMR/GC-MS analysis. How can I improve the separation?
Answer:
The key to successful chromatographic purification lies in optimizing the stationary and mobile phases to exploit the polarity differences between your target compound and the impurities.
-
Inappropriate Solvent System (Mobile Phase): A common issue is a mobile phase with either too high or too low polarity, leading to poor separation.
-
Solution: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a thin-layer chromatography (TLC) plate.[4] For a moderately polar compound like this compound, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] You can gradually increase the proportion of ethyl acetate to find the optimal ratio. For more polar impurities, a gradient elution, where the polarity of the mobile phase is increased during the chromatography run, can be effective.
-
-
Co-elution with Non-polar Impurities: Unreacted starting materials, such as a precursor ester without the bromo or sulfonyl group, are likely to be less polar and may elute close to your product.
-
Solution: Start with a mobile phase of low polarity (e.g., 5-10% ethyl acetate in hexanes) to first elute these non-polar impurities before increasing the polarity to elute your target compound.
-
-
On-column Degradation: The slightly acidic nature of standard silica gel can sometimes cause the degradation of sensitive compounds.
-
Solution: If you suspect your compound is degrading on the column, you can use deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a base, such as triethylamine (0.1-1%), which can be added to the mobile phase.[4]
-
Issue 3: Difficulty in Inducing Crystallization
Question: I'm attempting to purify my compound by recrystallization, but it either oils out or fails to crystallize altogether. What should I do?
Answer:
Recrystallization is a powerful purification technique for solid compounds, but finding the right conditions is crucial. "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid, often because the melting point of the solid is lower than the boiling point of the solvent or due to the presence of significant impurities.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: A systematic solvent screening is necessary. Start with single solvents of varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol). If a single solvent is not effective, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be employed. For a compound with both ester and sulfonyl groups, solvent mixtures like ethanol/water or acetone/hexanes might be effective.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to precipitation rather than crystallization, trapping impurities in the solid.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
-
-
Supersaturated Solution: Sometimes a solution can become supersaturated and require a trigger to initiate crystallization.
-
Solution: Try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a seed crystal of the pure compound.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the purification of this compound?
A1: A multi-step approach is generally recommended.
-
Aqueous Work-up: Begin with a liquid-liquid extraction to remove water-soluble impurities and any acidic or basic residues from the reaction. Use a solvent like ethyl acetate and wash sequentially with water, a dilute base (e.g., 5% sodium bicarbonate solution) if the reaction was acidic, and finally with brine.[3]
-
Column Chromatography: This is often the most effective next step for removing closely related organic impurities. Use silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase.[4][5]
-
Recrystallization (if the compound is a solid): If column chromatography yields a solid product that still contains minor impurities, recrystallization can be an excellent final polishing step.
Q2: What are the likely impurities in my reaction mixture?
A2: The impurities will depend on the synthetic route. A plausible synthesis involves the bromination of a precursor like Ethyl 2-methyl-2-(methylsulfonyl)butanoate. In this case, potential impurities include:
-
Unreacted Starting Material: Ethyl 2-methyl-2-(methylsulfonyl)butanoate.
-
Brominating Agent Byproducts: For example, if N-bromosuccinimide (NBS) is used, succinimide will be a byproduct.
-
Over-brominated Products: Di- or tri-brominated species, although less likely depending on the reaction conditions.
-
Hydrolysis Products: Ethyl 4-hydroxy-2-methyl-2-(methylsulfonyl)butanoate or the corresponding carboxylic acid if the ester is cleaved.
-
Elimination Products: Formation of an alkene through the elimination of HBr.
Q3: Is distillation a suitable purification method for this compound?
A3: Based on predicted data for a similar compound, the boiling point is quite high (around 393 °C at atmospheric pressure). Distillation at such high temperatures could lead to decomposition. While vacuum distillation would lower the boiling point, it may still pose a risk of thermal degradation. Therefore, non-distillative methods like column chromatography and recrystallization are generally preferred.
Q4: What analytical techniques should I use to assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities with different chemical structures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity, especially for non-volatile impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (ester C=O, sulfonyl S=O).
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Work-up
This protocol is a standard procedure for the initial purification of an organic reaction mixture.
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent, dilute the mixture with water and a water-immiscible organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble byproducts).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acid).
-
Brine (to aid in layer separation and remove residual water).
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
This protocol describes a general procedure for purification using flash column chromatography.
-
TLC Analysis: First, determine the optimal mobile phase composition using TLC. Spot the crude product on a silica gel TLC plate and elute with various mixtures of hexanes and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product and any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Purification Workflow Diagram
Caption: A typical workflow for the purification of this compound.
References
-
Columbia University. Column chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. (2021-09-27). [Link]
-
Columbia University. solid-liquid extraction. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
Sources
- 1. Synthesis of alpha,alpha-dibromo esters as precursors of ynolates. | Sigma-Aldrich [sigmaaldrich.com]
- 2. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 3. ethyl 2-ethyl-2-methylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Cas 5342-81-4,ethyl 4-(methylsulfonyl)butanoate | lookchem [lookchem.com]
Technical Support Center: Synthesis of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Welcome to our dedicated technical support guide for the synthesis of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. We will delve into the mechanistic origins of these impurities and provide actionable, field-proven strategies to optimize your reaction outcomes.
Introduction: A Plausible Synthetic Route
The synthesis of this compound is a key process for creating advanced pharmaceutical intermediates[1]. While several synthetic strategies can be envisioned, a common and logical approach involves the alkylation of a stabilized carbanion. Specifically, the acidic α-proton of Ethyl 2-methyl-2-(methylsulfonyl)propanoate[2] can be removed by a suitable base to generate a nucleophilic carbanion, which is then alkylated with a 1,2-dihaloethane, such as 1,2-dibromoethane.
This guide will focus on the potential byproducts and troubleshooting associated with this plausible synthetic pathway.
Visualizing the Reaction: Main Pathway and Byproduct Formation
Caption: Plausible synthesis and key byproduct pathways.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction is incomplete, and I have a significant amount of unreacted starting material, Ethyl 2-methyl-2-(methylsulfonyl)propanoate. What could be the cause?
Answer:
Incomplete conversion is a common issue that often points to problems with the deprotonation step to form the carbanion or the subsequent alkylation.
Potential Causes & Troubleshooting Steps:
-
Insufficient or Inappropriate Base:
-
Causality: The pKa of the α-proton on Ethyl 2-methyl-2-(methylsulfonyl)propanoate is significantly lowered by the two electron-withdrawing groups (ester and sulfone). However, a sufficiently strong base is still required for complete deprotonation. Weaker bases like triethylamine may be insufficient.
-
Troubleshooting:
-
Base Selection: Employ a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate (K2CO3) in a suitable aprotic solvent like DMF or THF.
-
Base Stoichiometry: Ensure at least one full equivalent of the base is used. It's often beneficial to use a slight excess (1.1-1.2 equivalents) to account for any moisture or other protic impurities.
-
-
-
Presence of Moisture:
-
Causality: The carbanion intermediate is highly basic and will be readily quenched by any protic species, particularly water. This will regenerate the starting material.
-
Troubleshooting:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Low Reaction Temperature:
-
Causality: While the deprotonation may be fast, the subsequent SN2 alkylation step has an activation energy barrier that needs to be overcome. Insufficient thermal energy can lead to sluggish reaction rates.
-
Troubleshooting:
-
Temperature Optimization: After the initial deprotonation (which may be performed at a lower temperature, e.g., 0 °C), slowly warm the reaction mixture to room temperature or gently heat it (e.g., 40-60 °C) to facilitate the alkylation. Monitor the reaction progress by TLC or GC-MS to avoid decomposition at higher temperatures.
-
-
Question 2: I've isolated a byproduct with a mass corresponding to a dimeric structure. What is this, and how can I prevent its formation?
Answer:
The formation of a dimeric byproduct is a strong indication that the newly formed product, this compound, is reacting with the carbanion of the starting material.
Potential Causes & Troubleshooting Steps:
-
Product Reacting as an Alkylating Agent:
-
Causality: The primary bromide in the desired product is an excellent electrophile for SN2 reactions. If there is a significant concentration of the carbanion of Ethyl 2-methyl-2-(methylsulfonyl)propanoate present, it can act as a nucleophile and displace the bromide from the product molecule, leading to a dimeric structure.
-
Troubleshooting:
-
Control Reagent Addition: Add the solution of the generated carbanion slowly to a solution of the alkylating agent (1,2-dibromoethane). This ensures that the carbanion is more likely to react with the intended electrophile, which is present in higher concentration, rather than the product.
-
Use Excess Alkylating Agent: Employing a moderate excess of 1,2-dibromoethane (e.g., 1.5-3 equivalents) can help to outcompete the product as the electrophile. The excess, volatile 1,2-dibromoethane can be removed during workup and purification.
-
-
Question 3: My GC-MS analysis shows a low molecular weight impurity that I suspect is vinyl bromide. How is this formed and what can I do to minimize it?
Answer:
The presence of vinyl bromide is a classic byproduct of reactions involving 1,2-dihaloalkanes and a base.
Potential Causes & Troubleshooting Steps:
-
E2 Elimination of HBr:
-
Causality: The base used to deprotonate the sulfonyl starting material can also act as a base to promote the E2 elimination of HBr from 1,2-dibromoethane, yielding vinyl bromide and the corresponding salt. This is more prevalent with sterically hindered or very strong bases.
-
Troubleshooting:
-
Choice of Base: While a strong base is needed, consider using a less sterically hindered base like sodium hydride or a carbonate base, which may favor the desired deprotonation over the elimination of the alkyl halide.
-
Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C) before adding the 1,2-dibromoethane. Lower temperatures generally disfavor elimination reactions compared to substitution reactions.
-
Order of Addition: As mentioned previously, adding the carbanion solution to the alkylating agent can help, as it minimizes the time the base and alkylating agent are in high concentration together.
-
-
Question 4: I've observed a byproduct with the same mass as the desired product but with different chromatographic behavior. What could this be?
Answer:
An isomer of the desired product could be a cyclopropyl derivative, formed via an intramolecular reaction.
Potential Causes & Troubleshooting Steps:
-
Intramolecular SN2 Reaction:
-
Causality: After the initial alkylation, the resulting intermediate is a carbanion with a bromoethyl substituent. If this carbanion persists in the reaction mixture, it can undergo an intramolecular SN2 reaction, where the carbanion displaces the bromide to form a cyclopropane ring.
-
Troubleshooting:
-
Stoichiometric Control of Base: Use of a large excess of base can lead to the deprotonation of the product, facilitating this intramolecular cyclization. Use the minimum effective amount of base (1.0-1.1 equivalents).
-
Quenching the Reaction: Once the reaction is deemed complete by monitoring (e.g., TLC, GC), promptly quench the reaction with a mild acid (e.g., saturated ammonium chloride solution) to neutralize any remaining base and carbanions.
-
-
Summary of Common Byproducts
| Byproduct Name | Molecular Formula | Probable Cause | Prevention & Troubleshooting | Analytical Detection |
| Dimeric Byproduct | C12H22O6S2 | Reaction of the product with the starting material's carbanion. | Slow addition of the carbanion to the alkylating agent; use of excess alkylating agent. | LC-MS, GC-MS |
| Vinyl Bromide | C2H3Br | E2 elimination of HBr from 1,2-dibromoethane by the base. | Lower reaction temperature; choice of a less hindered base; order of reagent addition. | GC-MS (headspace analysis) |
| Cyclopropyl Byproduct | C8H14O4S | Intramolecular SN2 reaction of the product's carbanion. | Use of stoichiometric base; prompt quenching of the reaction upon completion. | GC-MS, NMR |
| Ethyl 2-methylpropanoate | C6H12O2 | Reductive debromination during workup or analysis. | Careful workup conditions; use of appropriate GC-MS parameters. | GC-MS |
References
-
PrepChem. Synthesis of ethyl 4-bromo-3-methyl-2-butenoate. Available from: [Link]
-
ResearchGate. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Available from: [Link]
-
IndiaMART. This compound CAS NO. : 1312478-47-9. Available from: [Link]
-
Royal Society of Chemistry. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Available from: [Link]
-
Autech Industry Co.,Limited. This compound CAS 1312478-47-9. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Drug Discovery. Available from: [Link]
-
PubChem. Ethyl 4-bromo-2-methylbutanoate. Available from: [Link]
- Google Patents. Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
-
PubChem. Ethyl 2-(methylsulfonyl)propanoate. Available from: [Link]
Sources
Technical Support Center: Optimizing Alkylation of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Welcome to the technical support center for the alkylation of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this substrate or structurally similar compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you navigate the complexities of this reaction and achieve optimal results.
Introduction: The Chemistry at Play
The alkylation of this compound is a powerful synthetic transformation that hinges on the generation of a stabilized carbanion. The methylsulfonyl (SO₂Me) group is a strong electron-withdrawing group, which significantly increases the acidity of the proton at the C2 position. This allows for selective deprotonation using a suitable base to form a nucleophilic α-sulfonyl carbanion. This carbanion can then react with various electrophiles in an alkylation reaction. However, the presence of an ester functional group and a bromoalkyl chain introduces specific challenges, including potential side reactions like saponification, elimination, and self-condensation. This guide will help you mitigate these issues.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that you may encounter during the alkylation of this compound.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC or GC-MS analysis shows primarily unreacted starting material.
-
A complex mixture of unidentifiable products is observed.
Potential Causes & Solutions:
-
Inefficient Deprotonation: The base may not be strong enough to deprotonate the C2 position effectively. The pKa of the α-proton to a sulfone is typically in the range of 20-25 in DMSO. While this is acidic for a C-H bond, a sufficiently strong base is still required.
-
Solution: Switch to a stronger, non-nucleophilic base. Lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are excellent choices. They are sterically hindered, which minimizes nucleophilic attack on the ester carbonyl. Avoid bases like sodium hydroxide or potassium carbonate, which are generally not strong enough for this type of deprotonation and can promote hydrolysis.
-
-
Degradation of the Base: Strong bases like LDA are sensitive to moisture and air.
-
Solution: Ensure all glassware is oven- or flame-dried under vacuum. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). If preparing LDA in-house, titrate it before use to confirm its molarity.
-
-
Poor Electrophile Reactivity: The chosen electrophile may not be reactive enough.
-
Solution: Consider using a more reactive electrophile. For example, an alkyl iodide is more reactive than an alkyl bromide, which is more reactive than an alkyl chloride. For challenging alkylations, consider converting the electrophile to an organocuprate or using a catalyst.
-
-
Incorrect Reaction Temperature: The reaction temperature may be too low for the alkylation step to proceed at a reasonable rate.
-
Solution: While deprotonation is often carried out at low temperatures (e.g., -78 °C) to ensure selectivity and stability of the carbanion, the subsequent alkylation step may require warming. After adding the electrophile, allow the reaction to slowly warm to room temperature and monitor its progress by TLC or GC-MS.
-
Problem 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and desired product.
-
Purification is difficult due to closely eluting impurities.
Potential Causes & Solutions:
-
Saponification of the Ester: The base is attacking the ester carbonyl group, leading to the formation of the corresponding carboxylate salt. This is common with nucleophilic bases like n-BuLi or Grignard reagents.
-
Solution: As mentioned above, use a sterically hindered, non-nucleophilic base like LDA or KHMDS. These bases are too bulky to readily attack the ester.
-
-
Elimination Reactions: If the alkylating agent has a proton on the carbon adjacent to the leaving group (β-proton), the α-sulfonyl carbanion can act as a base, leading to an E2 elimination reaction instead of the desired SN2 substitution.
-
Solution: If elimination is a major issue, try to use an electrophile that cannot undergo elimination (e.g., methyl iodide, benzyl bromide). If the structure of the electrophile is fixed, you may be able to favor substitution by running the reaction at a lower temperature, although this may slow down the desired reaction as well.
-
-
Self-Condensation or Dimerization: The generated carbanion can potentially react with the ester group of another molecule of the starting material in a Claisen-type condensation.
-
Solution: This is often controlled by maintaining a low temperature during deprotonation and adding the electrophile slowly to the generated carbanion, ensuring the electrophile is always in excess relative to the instantaneous concentration of the carbanion.
-
-
Intramolecular Cyclization: The generated carbanion could potentially attack the bromine atom on the same molecule to form a cyclopropane derivative.
-
Solution: This is generally less favored than intermolecular alkylation with an added electrophile. However, if this side product is observed, it suggests that the concentration of the external electrophile is too low. Ensure the electrophile is added promptly after the carbanion is formed.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the methylsulfonyl group in this reaction?
The methylsulfonyl (SO₂Me) group plays a crucial dual role. Firstly, it is a strong electron-withdrawing group that significantly increases the acidity of the proton on the α-carbon (C2), making it possible to deprotonate with a suitable base. Secondly, it stabilizes the resulting carbanion through resonance and inductive effects, making it a soft nucleophile that is ideal for C-C bond formation via SN2 reactions.
Q2: How do I choose the right base for this alkylation?
The choice of base is critical due to the presence of the ester functional group. The ideal base should be:
-
Strong enough: It must have a pKa conjugate acid significantly higher than the pKa of the α-proton of the sulfone (typically > 25).
-
Non-nucleophilic: It should be sterically hindered to prevent it from attacking the electrophilic carbon of the ester carbonyl.
-
Compatible with the solvent: It should be soluble and stable in the chosen reaction solvent.
Based on these criteria, LDA (Lithium diisopropylamide) and KHMDS (Potassium hexamethyldisilazide) are the recommended bases for this transformation.
Q3: What are the best solvents and temperatures for this reaction?
Anhydrous polar aprotic solvents are required to solvate the intermediate carbanion and the base's counter-ion.
-
Tetrahydrofuran (THF): This is the most common and generally the best choice. It has good solvating properties and a convenient boiling point.
-
Diethyl ether: Can also be used, but the solubility of some intermediates may be lower.
-
Dimethylformamide (DMF): While it can accelerate SN2 reactions, it is generally avoided with strong bases like LDA due to potential side reactions.
The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions.
-
Deprotonation: -78 °C (a dry ice/acetone bath) is standard for the deprotonation step. This ensures the kinetic formation of the desired carbanion and prevents degradation.
-
Alkylation: After the addition of the electrophile at -78 °C, the reaction is often allowed to warm slowly to room temperature to drive the alkylation to completion.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to give good separation between the starting material, the product, and any major side products. The spots can be visualized using a UV lamp (if the compounds are UV active) and/or by staining with a suitable agent like potassium permanganate or vanillin. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.
Experimental Protocols
General Protocol for the Alkylation of this compound
This protocol provides a general procedure. The specific amounts and reaction times may need to be optimized for your particular electrophile.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Electrophile (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Initial Solution: Under an inert atmosphere, add this compound to the flask and dissolve it in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add the LDA solution dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the carbanion.
-
Alkylation: Slowly add the electrophile dropwise via syringe.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel, add water and ethyl acetate, and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization of Key Processes
Reaction Workflow
Caption: A typical experimental workflow for the alkylation reaction.
Troubleshooting Logic
Technical Support Center: Synthesis of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this multi-step synthesis. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and logical synthetic route for this compound?
The most reliable synthesis is a sequential, two-step α-alkylation of a readily available starting material, Ethyl 2-(methylsulfonyl)acetate.[1] This approach allows for the controlled, stepwise introduction of the methyl and the 4-bromobutyl fragments onto the α-carbon. The general sequence is as follows:
-
First Alkylation (Methylation): Deprotonation of Ethyl 2-(methylsulfonyl)acetate to form a stable enolate, followed by reaction with a methylating agent (e.g., methyl iodide) to yield Ethyl 2-methyl-2-(methylsulfonyl)acetate.
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Second Alkylation (Bromoalkylation): A second deprotonation of the mono-alkylated product, followed by reaction with a bromoalkylating agent like 1,2-dibromoethane, installs the 2-bromoethyl group, yielding the final product.
This sequential approach is generally preferred as it avoids the statistical mixture of products that could arise from attempting a one-pot dialkylation and allows for purification of the intermediate.
Q2: Why is the α-proton of Ethyl 2-(methylsulfonyl)acetate so acidic?
The carbon atom situated between the sulfonyl group (-SO₂CH₃) and the carbonyl group of the ester (-COOEt) is known as an "active methylene" group. Both the sulfonyl and carbonyl groups are strongly electron-withdrawing. This property allows them to stabilize the negative charge of the conjugate base (the enolate) through resonance and inductive effects after a proton is removed. This stabilization significantly increases the acidity of the α-protons, making them readily removable by common bases like sodium ethoxide or stronger bases like sodium hydride.
Q3: What are the critical reaction parameters to control for optimal yield?
Achieving a high yield in this synthesis requires careful control over several parameters:
-
Anhydrous Conditions: The enolates formed are highly basic and will readily react with any protic species, especially water. All glassware must be oven- or flame-dried, and all solvents and reagents must be strictly anhydrous.[2]
-
Choice of Base: The base must be strong enough to completely deprotonate the α-carbon without participating in unwanted side reactions like saponification of the ester.[2]
-
Temperature Control: Low temperatures (typically -78 °C to 0 °C) are often crucial, especially when using strong bases like LDA. This helps to ensure the reaction is under kinetic control, minimizing side reactions and favoring the desired C-alkylation product.[3]
-
Inert Atmosphere: To prevent the degradation of reagents and intermediates by oxygen or moisture, the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Stoichiometry: Precise control over the stoichiometry of the base and alkylating agents is essential to prevent over-alkylation or the presence of unreacted starting materials.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: The reaction is incomplete; significant starting material remains.
Q: My TLC/GC-MS analysis shows a large amount of unreacted Ethyl 2-(methylsulfonyl)acetate (or the mono-methylated intermediate). What went wrong?
A: This is a classic sign of incomplete deprotonation or inactive reagents. Here is a checklist of potential causes and solutions:
-
Cause 1: Insufficiently Strong Base. If you are using a relatively weak base like an alkoxide (e.g., NaOEt), the deprotonation equilibrium may not fully favor the enolate, leading to an incomplete reaction.
-
Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is an excellent choice as it irreversibly deprotonates the substrate. Lithium diisopropylamide (LDA) is another powerful option, though it requires preparation in situ at low temperatures.[2]
-
-
Cause 2: Inactive Base or Reagents. Bases like NaH can be deactivated by improper storage and exposure to atmospheric moisture. Alkylating agents can also degrade over time.
-
Solution: Use freshly opened or properly stored reagents. If using NaH, wash the dispersion with anhydrous hexanes prior to use to remove the protective mineral oil and any surface hydroxides. Ensure your alkylating agent (e.g., methyl iodide, 1,2-dibromoethane) is fresh and has been stored properly.
-
-
Cause 3: Insufficient Reaction Time or Temperature. The deprotonation or alkylation steps may be sluggish under the chosen conditions.
-
Solution: For deprotonation with NaH, ensure the reaction is stirred for an adequate amount of time (e.g., 1 hour at 0 °C to room temperature) to allow for complete reaction, which is often indicated by the cessation of hydrogen gas evolution. For the alkylation step, while the addition should be done at a low temperature, allowing the reaction to slowly warm to room temperature and stir for several hours or overnight can often drive it to completion. Always monitor reaction progress by TLC.
-
Issue 2: The yield is low due to the formation of multiple side products.
Q: My crude product is a complex mixture, making purification difficult and lowering the yield. What are these side products and how can I prevent them?
A: Side product formation is the most common cause of low yields. The primary culprits are O-alkylation, elimination, and dialkylation.
-
Side Reaction 1: O-Alkylation. The enolate intermediate has two nucleophilic sites: the α-carbon and the carbonyl oxygen. Alkylation at the oxygen (O-alkylation) leads to a ketene acetal, which is an undesired byproduct.
-
Causality: O-alkylation is favored in polar aprotic solvents (like DMSO or DMF) and with "harder" electrophiles or counter-ions that associate strongly with the oxygen (like K⁺).[2] C-alkylation is favored in less polar solvents (like THF or Toluene) and with counter-ions that associate less strongly with oxygen (like Li⁺ or Na⁺).[2]
-
Solution:
-
Solvent Choice: Use tetrahydrofuran (THF) or toluene as the solvent.
-
Base Choice: Use a sodium- or lithium-based base (NaH, LDA) rather than a potassium-based one (e.g., t-BuOK).[2]
-
Temperature: Perform the alkylation at low temperatures to favor the kinetically preferred C-alkylation pathway.
-
-
-
Side Reaction 2: Elimination (E2 Reaction). When adding the 2-bromoethyl group using 1,2-dibromoethane, the enolate can act as a base and abstract a proton from the newly added chain, leading to the elimination of HBr and the formation of a vinyl sulfone byproduct.
-
Causality: This is more likely if there is excess base present during the alkylation step or if the reaction temperature is too high.
-
Solution:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent relative to the substrate to ensure all the generated enolate is consumed by alkylation rather than acting as a base.
-
Controlled Addition: Add the alkylating agent slowly at a low temperature to maintain control over the reaction.
-
-
-
Side Reaction 3: Dialkylation of the Alkylating Agent. In the second alkylation step, the enolate of Ethyl 2-methyl-2-(methylsulfonyl)acetate can react with both ends of the 1,2-dibromoethane molecule, leading to a dimeric impurity.
-
Causality: This occurs when the concentration of the enolate is high relative to the alkylating agent.
-
Solution: Use a significant excess of 1,2-dibromoethane (e.g., 3-5 equivalents). This ensures that the enolate is more likely to encounter a fresh molecule of the alkylating agent rather than the already mono-alkylated product. The excess unreacted 1,2-dibromoethane can be easily removed later under vacuum.
-
The choice of reaction conditions is critical to steer the reaction towards the desired C-alkylation product.
Caption: C- vs. O-Alkylation Pathways.
Issue 3: The product appears to decompose during workup or purification.
Q: I get a good crude yield according to NMR, but I lose most of my product during aqueous workup or column chromatography. Why?
A: The target molecule contains both an ester and an alkyl bromide, which can be sensitive to certain conditions.
-
Cause 1: Hydrolysis. Prolonged exposure to strongly acidic or basic aqueous solutions during workup can lead to hydrolysis of the ethyl ester.
-
Solution: Perform the aqueous workup quickly and use mild reagents. Quench the reaction with a saturated solution of ammonium chloride (a weak acid) instead of strong acids.[2] Wash with brine and dry the organic layer promptly.
-
-
Cause 2: Instability on Silica Gel. Sulfonyl compounds can sometimes interact strongly with the acidic sites on standard silica gel, which can catalyze decomposition or lead to poor recovery from the column. The alkyl bromide functionality can also be susceptible to elimination on silica.
-
Solution:
-
Neutralize Silica: If you suspect acidity is an issue, you can use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% v/v in the eluent) to neutralize the acidic sites.
-
Alternative Purification: If possible, consider purification by distillation under high vacuum if the product is thermally stable enough. Alternatively, using a different stationary phase like alumina (neutral or basic) may be beneficial.
-
Minimize Contact Time: Do not let the product sit on the column for extended periods. Load the crude material and elute the product as efficiently as possible.
-
-
Optimized Experimental Protocols
The following protocols are designed to maximize yield and minimize side-product formation.
Protocol 1: Synthesis of Ethyl 2-methyl-2-(methylsulfonyl)acetate
-
Setup: Under an argon atmosphere, add sodium hydride (NaH, 1.05 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet.
-
Washing: Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Dissolve Ethyl 2-(methylsulfonyl)acetate (1.0 eq.) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.1 eq.) dropwise.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Setup: Following the same procedure as Protocol 1, generate the sodium enolate of Ethyl 2-methyl-2-(methylsulfonyl)acetate (1.0 eq.) using NaH (1.05 eq.) in anhydrous THF.
-
Alkylation: After the enolate has been formed, cool the mixture to 0 °C. Add 1,2-dibromoethane (3.0-5.0 eq.) dropwise. Using a large excess is critical to prevent dimerization.
-
Reaction Completion: Allow the reaction to warm to room temperature and then gently reflux (approx. 65 °C) overnight. Monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl. Extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane. The final product is typically an oil and should be purified by high-vacuum distillation or careful flash column chromatography.
Caption: A decision tree for troubleshooting low yields.
Data Summary Table
| Reagent | Molar Eq. (Step 1) | Molar Eq. (Step 2) | Purpose | Key Consideration |
| Ethyl 2-(methylsulfonyl)acetate | 1.0 | - | Starting Material | Must be pure and dry. |
| Ethyl 2-methyl-2-(methylsulfonyl)acetate | - | 1.0 | Intermediate | Must be pure and dry. |
| Sodium Hydride (NaH) | 1.05 | 1.05 | Base | Must be fresh; wash with hexanes. |
| Methyl Iodide (MeI) | 1.1 | - | Alkylating Agent | Highly toxic; handle in fume hood. |
| 1,2-Dibromoethane | - | 3.0 - 5.0 | Alkylating Agent | Use large excess to prevent dimerization. |
| Tetrahydrofuran (THF) | Solvent | Solvent | Reaction Solvent | Must be anhydrous. |
References
Sources
- 1. Ethyl methanesulfonylacetate | C5H10O4S | CID 78201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Divergent upgrading pathways of sulfones with primary alcohols: nickel-catalyzed α-alkylation under N2 and metal-free promoted β-olefination in open air - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reactions of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate with Amines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile alkylating agent. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles to ensure the success of your synthesis.
Section 1: Troubleshooting Guide - Common Side Reactions
This section addresses specific problems you may encounter during the N-alkylation of amines with this compound. Each entry details the likely cause, the underlying chemical mechanism, and robust mitigation strategies.
Problem 1: Low yield of the desired linear product and formation of a major byproduct with a mass corresponding to the loss of ethanol.
-
Likely Cause: You are observing intramolecular cyclization of the N-alkylated intermediate, leading to the formation of a stable six-membered lactam, specifically N-substituted-5-methyl-5-(methylsulfonyl)piperidin-2-one.
-
Scientific Explanation: The reaction proceeds in two steps. First, the amine performs a nucleophilic attack on the primary bromide to form the desired N-alkylated product. However, this intermediate contains a nucleophilic nitrogen and an electrophilic ester carbonyl in the same molecule. The nitrogen can then attack the ester carbonyl in an intramolecular fashion. This process, known as lactamization, is often thermodynamically favored due to the formation of a stable six-membered ring.[1] This side reaction is particularly prevalent at elevated temperatures or with extended reaction times.
-
Mitigation Strategy & Protocol:
-
Temperature Control: Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to conditions that favor cyclization.
-
Amine Stoichiometry: If using a primary amine, using a large excess of the amine can sometimes suppress the subsequent cyclization by ensuring the intermediate is protonated, reducing the nucleophilicity of the nitrogen.
-
Protecting Groups: For valuable or complex secondary amines, consider a protection-alkylation-deprotection strategy to prevent the intramolecular reaction.
-
-
Visualizing the Reaction Pathways:
Caption: Desired N-alkylation versus the intramolecular cyclization side reaction.
Problem 2: Formation of an unsaturated byproduct, especially when using hindered amines or strong bases.
-
Likely Cause: Base-induced E2 elimination is competing with the desired SN2 substitution reaction, leading to the formation of ethyl 2-methyl-2-(methylsulfonyl)but-3-enoate.
-
Scientific Explanation: The protons on the carbon adjacent to the bromo-group (C3) are activated by the neighboring electron-withdrawing sulfonyl and ester groups. A base can abstract one of these protons, leading to the concerted elimination of HBr and the formation of a double bond.[2] Sterically hindered amines (e.g., diisopropylethylamine) or strong bases are more likely to act as bases rather than nucleophiles, favoring the E2 pathway over the SN2 pathway.[3] Higher temperatures also significantly favor elimination over substitution.[2]
-
Mitigation Strategy & Protocol:
-
Choice of Base: If a base is necessary to scavenge the HBr byproduct, use a non-nucleophilic, moderately weak base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Avoid strong, hindered bases like DBU or tert-butoxides if substitution is the goal.
-
Amine as Base: If using a primary or secondary amine as the nucleophile, use an excess of the amine itself to act as the base. This is often sufficient and avoids introducing a competing base.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of elimination.
-
-
Data Presentation: Base Selection Guide
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Outcome |
| Triethylamine (Et₃N) | ~10.7 | Moderate | Mixture of SN2/E2 |
| DIPEA | ~10.7 | High | Favors E2 Elimination |
| K₂CO₃ | ~10.3 (second pKa) | Low (Heterogeneous) | Favors SN2 Substitution |
| tert-Butoxide | ~19 | High | Strongly Favors E2 |
Problem 3: A complex mixture of products, including a high molecular weight species, is observed when using a primary amine.
-
Likely Cause: Over-alkylation (or polyalkylation) of the primary amine.
-
Scientific Explanation: The initial SN2 reaction between the primary amine (R-NH₂) and the bromoester produces a secondary amine. This secondary amine product is often more nucleophilic than the starting primary amine.[4] Consequently, it can compete with the remaining primary amine to react with another molecule of the bromoester, leading to a tertiary amine byproduct.[5] This "runaway" reaction can be difficult to control, resulting in a mixture of mono- and di-alkylated products.[6][7]
-
Mitigation Strategy & Protocol:
-
Stoichiometric Control: The most straightforward approach is to use a large excess of the primary amine (typically 5-10 equivalents). This statistically favors the reaction of the bromoester with the more abundant primary amine over the newly formed secondary amine.[8]
-
Slow Addition: Add the bromoester slowly to a solution of the excess primary amine. This maintains a high concentration of the primary amine relative to the electrophile at all times, further suppressing the second alkylation.
-
-
Visualizing the Alkylation Process:
Caption: Controlling mono- vs. di-alkylation using reactant stoichiometry.
Problem 4: Formation of an amide byproduct, especially at high temperatures.
-
Likely Cause: Aminolysis of the ethyl ester functional group.
-
Scientific Explanation: In addition to acting as a nucleophile in an SN2 reaction, an amine can also attack the electrophilic carbonyl of the ester group in a nucleophilic acyl substitution reaction.[9] This process, known as aminolysis, directly converts the ester to an amide. While alkylation of a primary bromide is generally much faster than aminolysis of an unactivated ester, this side reaction can become competitive at higher temperatures or with highly nucleophilic, unhindered amines.[10]
-
Mitigation Strategy & Protocol:
-
Maintain Low Temperatures: This is the most critical factor. Running the reaction at or below room temperature significantly favors the lower activation energy SN2 pathway at the C-Br bond over the higher activation energy aminolysis pathway at the ester.
-
Amine Choice: Be aware that small, unhindered primary amines (like methylamine or ammonia) are more prone to causing aminolysis than bulkier secondary amines.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the methylsulfonyl group? The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. Its primary electronic effect is to increase the acidity of adjacent C-H bonds. In this molecule, it activates the protons on C3, making the E2 elimination side reaction a more significant concern than in a similar compound without this group.
Q2: What are the ideal solvent choices for this reaction? Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or acetone are generally preferred. They are effective at solvating the reactants for an SN2 reaction without interfering. Protic solvents like ethanol or water should be used with caution, as they can act as competing nucleophiles.
Q3: Do I need to add a base to this reaction? If so, which one is best? The reaction generates one equivalent of HBr. To prevent the protonation and deactivation of your nucleophilic amine, a base is often required. If you are using a large excess of your reactant amine, it can serve as both the nucleophile and the base.[5] If you add an external base, a mild, non-nucleophilic inorganic base like K₂CO₃ or NaHCO₃ is a safe choice to minimize elimination side reactions.[11]
Q4: How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. A simple TLC can show the consumption of the bromoester starting material. LC-MS is more powerful as it can help you identify the masses of your desired product as well as any major byproducts (like the lactam or the elimination product), giving you a real-time picture of the reaction's selectivity.
Q5: My amine is poorly soluble. What can I do? If your amine is not soluble in standard solvents like ACN or DMF, you might consider a solvent with higher polarity like DMSO. Alternatively, if your amine is a hydrochloride salt, you can often perform the reaction in a biphasic system or use a phase-transfer catalyst to bring the deprotonated amine into the organic phase to react.
References
-
Vertex AI Search Result[1][12][13][14][15]: These search results provide general information on intramolecular cyclization reactions of amino esters to form lactams.
-
Vertex AI Search Result[1]: Thermal stability studies of amino esters show that progenitors of 6-membered lactams readily cyclize.
-
Vertex AI Search Result[5][6][7]: These sources describe the general mechanism of amine alkylation and the common side reaction of over-alkylation where the product amine is more nucleophilic than the starting material.
-
Vertex AI Search Result[4][8]: These results discuss that the secondary amine product is often more nucleophilic than the primary amine, leading to di-alkylation, and that using an excess of the primary amine is a common strategy to mitigate this.
-
Vertex AI Search Result[11]: Discusses the use of bases like Cesium Carbonate to suppress undesired dialkylation.
-
Vertex AI Search Result[2][3]: Explain the competition between SN2 and E2 reactions, noting that strong, hindered bases and higher temperatures favor elimination.
-
Vertex AI Search Result[9][10]: Detail the mechanism of aminolysis, where an amine attacks an ester to form an amide, noting it is generally slower than N-alkylation but can be a competitive side reaction.
Sources
- 1. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. datapdf.com [datapdf.com]
Improving the stability of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate in solution
Welcome to the technical support guide for Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate (CAS No: 1312478-48-0 / 1312478-49-1). This document is designed for researchers, chemists, and drug development professionals who utilize this key pharmaceutical intermediate.[1][2] As a structurally complex molecule featuring an ester, a primary alkyl bromide, and a quaternary alpha-carbon activated by a methylsulfonyl group, its stability in solution can be a critical factor for experimental success. This guide provides in-depth troubleshooting advice, validated protocols, and the chemical principles behind them to ensure you achieve reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the primary chemical liabilities of this molecule that lead to its degradation in solution?
A1: The molecule possesses two primary reactive sites prone to degradation:
-
The Ester Group: Like all esters, it is susceptible to hydrolysis, a reaction where water attacks the carbonyl carbon. This process is significantly accelerated by the presence of acids or bases and results in the formation of the corresponding carboxylic acid and ethanol.[3] The strong electron-withdrawing effect of the adjacent methylsulfonyl group makes the ester's carbonyl carbon highly electrophilic and thus more sensitive to nucleophilic attack compared to standard alkyl esters.
-
The 4-Bromo Group: The bromine atom is attached to a primary carbon, making it a reactive site for nucleophilic substitution (SN2) reactions.[4] Common nucleophiles found in experimental setups, such as water, alcohols (solvents), or amine-based buffers, can displace the bromide.
Q2: I've observed a new, more polar spot on my TLC plate and an unexpected peak in my LC-MS analysis after storing my compound in a methanol/water solution. What is it?
A2: The appearance of a more polar impurity is a classic sign of ester hydrolysis. The likely culprit is 4-bromo-2-methyl-2-(methylsulfonyl)butanoic acid , the product of the ester cleavage. Carboxylic acids are significantly more polar than their corresponding esters, causing them to have lower Rf values on TLC and typically earlier retention times on reverse-phase HPLC. You can often confirm this by observing the expected mass change in your LC-MS data (loss of the ethyl group, -C₂H₅, and addition of a proton, +H).
Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?
A3:
-
Solid Form: The solid compound should be stored in a tightly sealed container in a freezer (-20°C is recommended) with a desiccant to minimize exposure to atmospheric moisture.
-
In Solution: Solutions are inherently less stable. If a solution must be stored, it should be prepared in a high-purity, anhydrous aprotic solvent (e.g., Acetonitrile, THF, Dichloromethane). The solution should be placed in a vial with a PTFE-lined cap, purged with an inert gas (Argon or Nitrogen), and stored at -20°C. We strongly advise preparing solutions fresh for each experiment to ensure the highest purity and reactivity.
Q4: Which solvents are recommended for preparing solutions, and which should be avoided?
A4:
-
Recommended (for highest stability): Anhydrous aprotic solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF). These solvents do not participate in hydrolysis or solvolysis reactions.
-
Use with Caution (for immediate use only): Protic solvents like Ethanol or Isopropanol. While they are protic, they are less nucleophilic than water. However, transesterification or solvolysis at the C4-Br bond can still occur over time.
-
Avoid for Storage: Aqueous solutions, methanol, or any solution containing acidic, basic, or nucleophilic additives (e.g., Tris or phosphate buffers). Water and methanol are potent nucleophiles that can readily degrade the compound.[5]
Section 2: Troubleshooting Guide for Solution Instability
This guide provides a systematic approach to diagnosing and solving common stability-related issues.
| Problem | Potential Cause & Explanation | Recommended Solution & Validation |
| Rapid loss of starting material in an aqueous buffer system. | Accelerated Ester Hydrolysis: The presence of water, especially under non-neutral pH conditions, catalyzes the rapid cleavage of the ester bond.[6][7][8] The resulting carboxylic acid is often unreactive in subsequent coupling steps, leading to low yields. | Action: Switch to an organic, aprotic solvent system. If an aqueous phase is unavoidable, perform the reaction at a lower temperature (e.g., 0°C) and ensure the pH is maintained as close to neutral as possible (pH 6-7). Validation: Monitor a small-scale reaction by HPLC over 1-2 hours to quantify the rate of degradation under the new conditions. |
| Formation of an impurity with M+H peak ~18 mass units lower than the starting material. | Hydrolysis at the C4-Position: This mass change corresponds to the substitution of Bromine (atomic mass ~79.9 amu) with a Hydroxyl group (atomic mass ~17.0 amu), a net difference of ~63 amu. However, if the impurity is the result of water acting as a nucleophile to displace HBr, this would correspond to the formation of the 4-hydroxy derivative. Correction: A more likely scenario is the formation of a cyclized product. See next entry. | Action: This indicates nucleophilic attack by water. The primary solution is to use strictly anhydrous solvents and reagents. Dry solvents using molecular sieves or a solvent purification system. Validation: Confirm the structure of the impurity using HRMS and/or NMR if isolated. Re-run the experiment under inert, anhydrous conditions and check for the absence of this impurity peak. |
| Appearance of a new, non-polar impurity, especially under basic conditions. | Intramolecular Cyclization (Lactone Formation): This is a two-step degradation pathway. First, the 4-bromo group is substituted by a hydroxyl group (from water). Second, if a base is present, the hydroxyl group is deprotonated and acts as an internal nucleophile, attacking the highly activated ester carbonyl to form a stable six-membered lactone ring, releasing ethanol. | Action: Avoid basic conditions (pH > 8) entirely. If a base is required for a subsequent reaction step, add it at a low temperature and immediately before the coreactant. Ensure absolute exclusion of water. Validation: The mass of the lactone impurity should correspond to the parent molecule minus HBr. Check for its presence via GC-MS or LC-MS. |
| Inconsistent yields in reactions where the compound is used as a building block. | Pre-reaction Degradation: The stock solution of the compound may be degrading on the bench while other reagents are being prepared. Because of its high reactivity, even 30-60 minutes in a suboptimal solvent at room temperature can lead to a significant decrease in the effective concentration of the active starting material. | Action: Implement a strict workflow where the solution of this compound is prepared last, immediately before it is added to the reaction mixture. Always use a fresh solution for each experiment. Validation: Before each reaction, inject a small aliquot of the freshly prepared solution onto an HPLC to confirm >98% purity. |
Section 3: Protocols for Stability and Handling
Protocol 3.1: Recommended Procedure for Preparing a Stock Solution
This protocol minimizes the risk of premature degradation during solution preparation.
-
Preparation: Dry the required glassware (e.g., volumetric flask, syringe) in an oven at 120°C for at least 4 hours and allow it to cool in a desiccator.
-
Inert Atmosphere: Flame-dry the flask under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature under a positive pressure of the inert gas.
-
Solvent: Use a brand new bottle of anhydrous, inhibitor-free aprotic solvent (e.g., Acetonitrile). For highest purity, use solvent from a dedicated solvent purification system.
-
Weighing: Briefly remove the compound from the freezer and allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture. Weigh the desired amount quickly and add it to the flask.
-
Dissolution: Cap the flask with a rubber septum, and add the anhydrous solvent via a dry syringe.
-
Storage: If immediate use is not possible, purge the headspace of the flask with inert gas for 30 seconds, seal the septum with parafilm, and store in a -20°C freezer for no more than 24-48 hours.
Protocol 3.2: Example Stability-Indicating HPLC Method
This method can be used to monitor the purity of the compound and detect the primary hydrolytic degradant.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 40% B over 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
| Expected Elution | Degradant (Carboxylic Acid): Early eluting peak. Parent Compound: Later eluting peak. |
Section 4: Chemical Mechanisms & Visual Guides
To effectively troubleshoot, it is crucial to understand the underlying chemical transformations that lead to instability.
Caption: Primary degradation pathways for the target compound.
The diagram above illustrates the two most significant instability routes.
-
Pathway 1 (Blue Arrow): Direct hydrolysis of the ethyl ester, catalyzed by acid or base, leads to the formation of the corresponding carboxylic acid (Degradant A). This is often the most rapid degradation pathway in aqueous environments.
-
Pathway 2 (Red & Green Arrows): A two-step process initiated by nucleophilic substitution at the C4-carbon by water, displacing bromide to form a 4-hydroxy intermediate. This intermediate can then undergo rapid, base-catalyzed intramolecular cyclization (transesterification) to yield a stable six-membered lactone ring (Degradant B).
References
-
Kirby, A. J. (2016). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Available at: [Link][6][7]
-
Guthrie, J. P. (2010). Rate constants for hydrolysis were measured... Novatia, LLC. Available at: [Link][5]
-
Ramey, D. D., & Ough, C. S. (1980). The effects of temperature, ethanol concentration, and pH on the rate of hydrolysis of common volatile esters of wine. American Journal of Enology and Viticulture. (Note: While this source discusses wine esters, the fundamental principles of pH and temperature effects on ester hydrolysis are broadly applicable).[9]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (Note: This provides a general reference for the mechanism of ester hydrolysis). Available at: [Link][3]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. (Note: This source discusses the reactivity of alpha-bromo carbonyl compounds, which is analogous to the reactivity of the 4-bromo position in the target molecule). Available at: [Link][4]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Drug Discovery. Available at: [Link][1]
-
Su, T., et al. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Hopax Fine Chemicals. Available at: [Link][10]
-
ResearchGate. (2010). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Available at: [Link][8]
-
Stenfors, B. A., et al. (2021). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link][11]
Sources
- 1. nbinno.com [nbinno.com]
- 2. (R)-ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate | 1312478-48-0 [amp.chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. enovatia.com [enovatia.com]
- 6. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. carbodiimide.com [carbodiimide.com]
- 11. eurjchem.com [eurjchem.com]
Technical Support Center: High-Yield Synthesis of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Welcome to the technical support center for the synthesis of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis and optimize your experimental outcomes.
Introduction to the Synthesis
The high-yield synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize side products and maximize yield. A common synthetic approach involves a Michael addition followed by α-alkylation. This guide will focus on troubleshooting potential issues in this pathway.
Experimental Workflow Overview
The following diagram outlines a plausible and efficient synthetic route, which will be the basis for our troubleshooting discussion.
Caption: A proposed three-step synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Michael Addition (Step 1) | - Incomplete reaction. - Polymerization of ethyl methacrylate. - Low reactivity of the nucleophile. | - Increase reaction time and/or temperature. - Use a less concentrated base to minimize polymerization. - Ensure the sodium methanesulfinate is dry and of high purity. |
| Formation of dialkylated byproduct in Step 2 | - Use of an excess of 1,2-dibromoethane. - The enolate is too reactive. | - Use a stoichiometric amount or slight excess (1.1 eq) of 1,2-dibromoethane. - Add the alkylating agent slowly at low temperature (-78 °C) to control the reaction. |
| Elimination side product (alkene) formation in Step 2 | - The base used is too sterically hindered or the temperature is too high. | - Use a non-hindered strong base like Lithium diisopropylamide (LDA). - Maintain a low reaction temperature throughout the addition and reaction time. |
| Low yield in α-Methylation (Step 3) | - Incomplete deprotonation. - Steric hindrance. | - Ensure the use of a sufficiently strong base (e.g., LDA) to fully deprotonate the α-carbon. - The α-carbon is sterically hindered; a longer reaction time or a slight increase in temperature (e.g., to -40 °C) after the addition of methyl iodide may be necessary. |
| Product decomposition during workup or purification | - The bromo-ester is sensitive to heat and/or basic conditions. | - Use a mild aqueous workup with dilute acid. - Purify by column chromatography at room temperature, avoiding distillation if possible. If distillation is necessary, use high vacuum and low temperatures. |
| Difficulty in purification | - Similar polarities of the product and starting materials or byproducts. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider a crystallization step if the product is a solid. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the methylsulfonyl group in this synthesis?
The methylsulfonyl group serves two primary purposes. First, its electron-withdrawing nature acidifies the α-proton, facilitating deprotonation and subsequent alkylation. Second, it is a key structural motif in many pharmaceutical compounds.
Q2: Why is a strong, non-nucleophilic base like LDA preferred for the alkylation steps?
A strong base like Lithium diisopropylamide (LDA) is required to completely deprotonate the α-carbon, which is made acidic by both the ester and the methylsulfonyl group. Its bulky nature makes it non-nucleophilic, preventing it from attacking the electrophilic carbonyl carbon of the ester, which would lead to unwanted side reactions.
Q3: Can I use a different alkylating agent in Step 2?
Yes, other 1,2-dihaloethanes or equivalents can be used. However, 1,2-dibromoethane is often preferred due to the good leaving group ability of bromide. The choice of alkylating agent can influence reaction rates and yields.
Q4: What are the key safety precautions for this synthesis?
-
1,2-Dibromoethane and methyl iodide are toxic and carcinogenic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
LDA is a pyrophoric reagent. It should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Always quench strong bases and reactive alkylating agents carefully.
Q5: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of each step. Use an appropriate solvent system to achieve good separation between the starting material and the product. Staining with potassium permanganate can help visualize the spots. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy of an aliquot from the reaction mixture can be employed.
Q6: Are there alternative synthetic routes?
An alternative route could involve the α-bromination of an appropriate precursor. For example, the Hell-Volhard-Zelinskii reaction can be used for the α-bromination of carboxylic acids, which can then be esterified.[1] However, the presented Michael addition followed by alkylation is often more direct for this specific target molecule.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(methylsulfonyl)propanoate
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, add sodium methanesulfinate (1.0 eq).
-
Stir the mixture for 15 minutes.
-
Add ethyl methacrylate (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2 & 3: One-pot α-Alkylation and α-Methylation
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve Ethyl 2-(methylsulfonyl)propanoate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add LDA (1.1 eq, solution in THF) dropwise, keeping the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add 1,2-dibromoethane (1.1 eq) dropwise.
-
Stir at -78 °C for 2-3 hours.
-
Cool the reaction mixture back to -78 °C and add a second equivalent of LDA (1.1 eq) dropwise.
-
Stir for 1 hour at -78 °C.
-
Add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
References
-
Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961–8963. [Link]
-
Purdue University. (n.d.). Hell-Volhard-Zelinskii Reaction. Chemistry LibreTexts. [Link]
-
Barros, M. T., & e Melo, T. M. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules, 13(2), 340-347. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. [Link]
Sources
Characterization of unexpected products in reactions with Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
An essential component in contemporary drug discovery and organic synthesis, Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a versatile pharmaceutical intermediate.[1] Its structure, featuring a primary alkyl bromide, a sterically hindered ester, and an electron-withdrawing sulfonyl group, allows for a variety of chemical transformations. However, this multi-functionality can also be a source of unexpected side reactions. This technical support guide provides troubleshooting advice and detailed answers to frequently asked questions for researchers encountering unforeseen products in their reactions with this reagent.
Core Molecular Structure and Reactivity
Understanding the inherent reactivity of each functional group within this compound is the first step in diagnosing unexpected outcomes.
| Functional Group | Chemical Property | Potential Reactions |
| Primary Alkyl Bromide | Electrophilic | Nucleophilic substitution (SN2) |
| α-Methyl-α-sulfonyl | Acidic α-proton | Deprotonation to form a carbanion |
| Sulfonyl Group | Strong electron-withdrawing group; can act as a leaving group (as SO2) | Stabilizes α-carbanion; participates in elimination reactions |
| Ethyl Ester | Carbonyl group | Susceptible to hydrolysis or transesterification under basic or acidic conditions |
Troubleshooting and FAQs
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
FAQ 1: I am observing the formation of an unexpected alkene and the loss of my sulfonyl group. What is the likely cause?
Answer: The most probable cause is a base-induced intramolecular cyclization followed by elimination, a process analogous to the Ramberg-Bäcklund reaction.[2][3] This reaction is a known transformation of α-halosulfones into alkenes.[2][3]
Plausible Mechanism: A Ramberg-Bäcklund Type Reaction
-
Deprotonation: In the presence of a base, the acidic proton on the carbon atom alpha to the sulfonyl group is removed, forming a carbanion.
-
Intramolecular Cyclization: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the primary alkyl bromide in an intramolecular SN2 reaction. This forms a five-membered cyclic sulfone intermediate.
-
Sulfur Dioxide Extrusion: This cyclic intermediate is often unstable and can spontaneously eliminate sulfur dioxide (SO2) to form the final alkene product.
Caption: Proposed Ramberg-Bäcklund type mechanism.
Troubleshooting and Prevention:
-
Strict pH Control: Avoid basic conditions if this side reaction is to be prevented. If your primary reaction requires a base, consider using a non-nucleophilic, sterically hindered base and running the reaction at low temperatures to disfavor the intramolecular cyclization.
-
Choice of Base: The stereochemical outcome of the Ramberg-Bäcklund reaction can be influenced by the strength of the base used.[3] While this is a more complex consideration, it's worth noting that weaker bases often favor the formation of Z-alkenes.[2][3]
-
Temperature Management: Lowering the reaction temperature can significantly reduce the rate of this elimination reaction.
Characterization of the Unexpected Alkene:
| Technique | Expected Observations |
| 1H NMR | Disappearance of the sulfonyl methyl protons and the protons adjacent to the bromine. Appearance of new signals in the alkene region (typically 5-6 ppm). |
| 13C NMR | Absence of the carbon signal associated with the sulfonyl group. Appearance of two new sp2 carbon signals. |
| IR Spectroscopy | Disappearance of the characteristic S=O stretches of the sulfonyl group (around 1300 and 1150 cm-1). Appearance of a C=C stretch (around 1650 cm-1). |
| Mass Spectrometry | A molecular ion peak corresponding to the loss of both HBr and SO2 from the starting material. |
FAQ 2: My reaction is producing a cyclic product that still contains the sulfonyl group. What might it be?
Answer: This is likely the result of a simple intramolecular cyclization via an SN2 reaction, where the intermediate cyclic sulfone is stable and does not undergo sulfur dioxide extrusion.
Plausible Mechanism: Intramolecular SN2 Cyclization
Similar to the first step of the Ramberg-Bäcklund type reaction, a base can deprotonate the carbon alpha to the sulfonyl group. The resulting carbanion then attacks the primary alkyl bromide to form a five-membered ring. If the reaction conditions are not harsh enough to induce SO2 elimination, this cyclic sulfone may be isolated as the final product.
Caption: Mechanism for intramolecular cyclization.
Troubleshooting and Prevention:
-
Reaction Concentration: Intramolecular reactions are often favored at high dilution. Running your reaction at a higher concentration may favor the desired intermolecular reaction over this intramolecular cyclization.
-
Base and Solvent Selection: The choice of base and solvent can play a crucial role. A bulky, non-nucleophilic base in a non-polar solvent might favor this pathway. Experiment with different base/solvent combinations.
Characterization of the Cyclic Sulfone:
| Technique | Expected Observations |
| 1H NMR | Disappearance of the signals for the protons adjacent to the bromine. The remaining protons will show complex splitting patterns due to the rigid ring structure. |
| 13C NMR | The number of carbon signals will be consistent with the cyclic structure. |
| IR Spectroscopy | The characteristic S=O stretches of the sulfonyl group (around 1300 and 1150 cm-1) will still be present. |
| Mass Spectrometry | A molecular ion peak corresponding to the loss of HBr from the starting material. |
FAQ 3: I am observing hydrolysis or transesterification of the ethyl ester. How can this be avoided?
Answer: The ester functional group is susceptible to cleavage by nucleophiles, especially under acidic or basic conditions.
Plausible Causes:
-
Presence of Water: Trace amounts of water in your reagents or solvents can lead to hydrolysis of the ester to the corresponding carboxylic acid, especially if catalyzed by acid or base.
-
Alcoholic Solvents/Reagents: If your reaction is performed in an alcohol solvent (e.g., methanol, isopropanol), you may observe transesterification, where the ethyl group of the ester is exchanged for the alkyl group of the solvent.
-
Strongly Basic or Acidic Conditions: Both strong bases (like NaOH or KOH) and strong acids can catalyze the cleavage of the ester.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Solvent Choice: If possible, avoid using alcoholic solvents if transesterification is a concern. Opt for aprotic solvents like THF, dichloromethane, or toluene.
-
pH Neutrality: If the desired reaction does not require acidic or basic conditions, maintain a neutral pH. If a base is necessary, consider milder organic bases like triethylamine or diisopropylethylamine over strong inorganic bases.
Characterization of Hydrolysis/Transesterification Products:
| Product | Technique | Expected Observations |
| Carboxylic Acid (Hydrolysis) | 1H NMR | Disappearance of the ethyl quartet and triplet. Appearance of a broad singlet for the carboxylic acid proton (>10 ppm). |
| IR Spectroscopy | Broad O-H stretch (around 3000 cm-1) overlapping with C-H stretches. | |
| New Ester (Transesterification) | 1H NMR | Disappearance of the ethyl quartet and triplet. Appearance of new signals corresponding to the new alkyl group of the ester. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the new ester. |
General Protocol for Characterization of Unexpected Products
If you have isolated an unknown byproduct, the following workflow can aid in its identification.
Caption: Workflow for byproduct characterization.
-
Initial Analysis (TLC/LC-MS): Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the number of components in your reaction mixture and to get an initial idea of the molecular weight of the unexpected product.
-
Isolation: Isolate the byproduct using column chromatography, preparative TLC, or HPLC.
-
Spectroscopic Analysis:
-
NMR Spectroscopy (1H, 13C): This is the most powerful tool for determining the structure of the unknown compound.
-
Mass Spectrometry: Provides the molecular weight and can give clues about the structure from the fragmentation pattern.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
-
Structure Proposal: Based on the combined spectroscopic data, propose a structure for the unexpected product. This can then be confirmed by synthesizing the proposed compound through an alternative route and comparing its properties.
By understanding the inherent reactivity of this compound and by systematically troubleshooting unexpected results, researchers can optimize their reaction conditions to favor the formation of their desired products.
References
-
Organic Chemistry Portal. Ramberg-Bäcklund Reaction. Available from: [Link]
-
Paquette, L. A.; Wittenbrook, L. S. The Ramberg-Bäcklund Rearrangement. Organic Reactions. 2011. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Drug Discovery. Available from: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the rationale behind spectral interpretation, offers comparisons with alternative analytical approaches, and provides detailed experimental protocols to ensure reproducible and high-quality results.
Introduction: The Structural Elucidation Challenge
This compound is a multifaceted small molecule presenting an interesting challenge for structural elucidation. Its structure incorporates several key functional groups: an ethyl ester, a quaternary carbon, a methylsulfonyl moiety, and a brominated alkyl chain. Each of these features imparts distinct electronic and steric effects that are reflected in the NMR spectra. Accurate and unambiguous assignment of the ¹H and ¹³C NMR signals is paramount for verifying the molecule's identity, assessing its purity, and understanding its chemical environment, all of which are critical steps in any research or development pipeline. This guide will systematically deconstruct the predicted and experimental NMR data, providing a robust framework for the analysis of this and structurally related compounds.
Predicted NMR Spectral Analysis: A First-Principles Approach
Before examining experimental data, a theoretical analysis based on fundamental NMR principles allows us to predict the key features of the ¹H and ¹³C spectra. The structure of this compound, with IUPAC numbering for clarity, is shown below:
A Comparative Guide to the Mass Spectrometry of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate and its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, a molecule featuring a confluence of reactive functional groups, presents a unique analytical challenge. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for its characterization, grounded in established fragmentation principles and comparative data from analogous structures. We will explore the predicted mass spectral behavior of this target molecule, compare its analysis by various mass spectrometric and alternative techniques, and provide actionable experimental protocols.
Introduction to the Analyte: A Multifunctional Building Block
This compound is a halogenated sulfonyl ester. Its structure, incorporating a reactive primary bromide, a sterically hindered ester, and an electron-withdrawing methylsulfonyl group, makes it a valuable intermediate in synthetic organic chemistry. The accurate characterization of this molecule and its derivatives is crucial for ensuring the integrity of subsequent synthetic steps and for the identification of related impurities.
Mass Spectrometric Analysis: A Predictive Approach
Predicted Electron Ionization Mass Spectrum
The fragmentation of this compound under EI-MS is anticipated to be a complex interplay of cleavages directed by the bromine, ester, and methylsulfonyl functionalities.
A key initial indicator in the mass spectrum will be the molecular ion peak . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (the M•⁺ and M+2•⁺ peaks)[1].
Experimental Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile, non-polar solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Predicted Fragmentation Pathways
The primary fragmentation pathways are expected to be initiated by the functional groups that can best stabilize a positive charge.
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Key Predicted Fragments:
| m/z (predicted) | Proposed Fragment Ion | Notes |
| 302/304 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br)[1]. |
| 257/259 | [M - •OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group. The bromine isotopic pattern is retained. |
| 223 | [M - •Br]⁺ | Loss of a bromine radical, a common fragmentation for bromoalkanes. This fragment will be a single peak. |
| 223/225 | [M - •SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. The bromine isotopic pattern is retained. |
| 135/137 | [CH₂CH(CH₃)CH₂Br]⁺ | Cleavage of the C2-C3 bond, leading to the bromoalkyl fragment. The bromine isotopic pattern is a key diagnostic feature. |
| 79 | [CH₃SO₂]⁺ | The methylsulfonyl cation, a common fragment for methyl sulfones. |
| 45 | [COOCH₂CH₃]⁺ | Fragment corresponding to the ethyl ester group. |
Comparison with a Structural Analog: Ethyl 2-(methylsulfonyl)acetate
For validation of our predictive model, we can compare it to the known mass spectrum of a simpler, related compound, Ethyl 2-(methylsulfonyl)acetate (CAS 4455-15-6)[2].
The mass spectrum of Ethyl 2-(methylsulfonyl)acetate shows a molecular ion at m/z 166. Key fragments include the loss of the ethoxy group (m/z 121) and the methylsulfonyl group (m/z 87). The presence of the methylsulfonyl cation at m/z 79 is also a prominent feature[2]. This experimental data supports our prediction that cleavage of the ester and sulfonyl groups are major fragmentation pathways.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques can be employed for quantification and routine analysis. The choice of technique depends on the specific analytical goal, sample matrix, and available instrumentation.
Gas Chromatography (GC) with Alternative Detectors
-
Flame Ionization Detector (FID): GC-FID is a robust and widely used technique for the quantification of organic compounds. It offers excellent linearity and reproducibility. However, it provides no structural information and its sensitivity can be lower than that of a mass spectrometer in full scan mode[3]. For routine quality control where the identity of the compound is already established, GC-FID can be a cost-effective and reliable option.
-
Electron Capture Detector (ECD): Given the presence of a bromine atom, GC-ECD is a highly sensitive and selective alternative for quantification. ECD is particularly sensitive to halogenated compounds and can offer significantly lower detection limits than FID or MS for this class of molecules.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| GC-MS (EI) | Separates by volatility and polarity, detects by mass-to-charge ratio of fragments. | Provides structural information, high specificity. | Can have lower sensitivity in full scan mode compared to selective detectors. The target molecule's polarity might pose a challenge for GC.[4] |
| GC-FID | Separates by volatility and polarity, detects ions formed in a hydrogen flame. | Robust, linear, and reproducible for quantification. | No structural information, less sensitive than ECD for halogenated compounds.[3] |
| GC-ECD | Separates by volatility and polarity, detects compounds that capture thermal electrons. | Highly sensitive and selective for halogenated compounds, leading to very low detection limits. | No structural information, limited to electron-capturing compounds. |
| LC-MS (ESI/APCI) | Separates by polarity, detects by mass-to-charge ratio of molecular or adduct ions. | Suitable for less volatile and more polar compounds, can provide molecular weight information.[5] | Softer ionization may not provide extensive fragmentation for structural elucidation without tandem MS. Matrix effects can be a significant issue.[4] |
| HPLC-UV | Separates by polarity, detects by UV absorbance. | Widely available, robust for quantification. | The target molecule lacks a strong chromophore, leading to poor sensitivity. Derivatization may be necessary.[6][7] |
High-Performance Liquid Chromatography (HPLC)
For derivatives of this compound that may be less volatile or more polar, HPLC is a more suitable separation technique.
-
HPLC with UV Detection: Standard HPLC-UV is a workhorse in many analytical laboratories. However, the target molecule lacks a significant chromophore, which would result in poor sensitivity. Derivatization with a UV-active tag could be employed, but this adds complexity to the sample preparation[6][7].
-
HPLC with Mass Spectrometry (LC-MS): This is a powerful combination for the analysis of a wide range of compounds. For the target molecule, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be the ionization methods of choice. LC-MS can provide molecular weight information and, with tandem MS (MS/MS), structural information through collision-induced dissociation. This technique is particularly advantageous for analyzing complex mixtures or samples in challenging matrices.[5]
Experimental Protocol 2: HPLC-UV Analysis (with derivatization)
This protocol is hypothetical and would require development, but illustrates the principle.
-
Derivatization: React the bromo-group of the analyte with a UV-active nucleophile (e.g., a substituted phenol or aniline) to introduce a chromophore.
-
Sample Preparation: After derivatization and work-up, dissolve the sample in the mobile phase.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detector: UV detector set to the absorbance maximum of the derivatized product.
-
Caption: Comparison of analytical workflows for the characterization of this compound.
Conclusion and Recommendations
The mass spectrometric analysis of this compound is best approached with a predictive mindset, leveraging the known fragmentation patterns of its constituent functional groups. GC-MS with electron ionization is the recommended starting point for obtaining detailed structural information, with the characteristic bromine isotopic pattern serving as a key diagnostic tool.
For routine quantification, especially at trace levels, GC-ECD offers superior sensitivity due to the presence of the bromine atom. For less volatile or more polar derivatives, LC-MS provides a powerful alternative, offering both molecular weight information and, with tandem MS, structural details. The choice of the optimal analytical technique will ultimately be dictated by the specific research question, be it structural confirmation, purity assessment, or trace-level quantification.
References
-
ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Available at: [Link]
- United States Patent US4565787A. (1986). High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
-
Olsen, B. A. (2007). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 12(1), 1-11. Available at: [Link]
-
PubChem. (n.d.). Ethyl methanesulfonylacetate. National Center for Biotechnology Information. Available at: [Link]
-
Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Available at: [Link]
-
Biotage. (2023). How does your sample prep change for LC/MS vs GC/MS. Available at: [Link]
-
Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Available at: [Link]
-
MONAD. (2024). The Difference Between GC-MS and FID in Gas Chromatography. Available at: [Link]
-
ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs. Available at: [Link]
-
ResearchGate. (2021). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. PubMed Central. Available at: [Link]
-
Journal of Chromatographic Science. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Oxford Academic. Available at: [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]
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PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]
-
LibreTexts Chemistry. (2021). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
-
Scribd. (n.d.). Analysis of Sulfonated | PDF | High Performance Liquid Chromatography. Available at: [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
ResearchGate. (2008). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
-
Reddit. (2014). GC-FID vs GC-MS (TIC) for "Total" Quantification: is there a real difference?. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
ResearchGate. (2012). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Available at: [Link]
-
NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Available at: [Link]
-
LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
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Biblioteka Nauki. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Available at: [Link]
-
YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Available at: [Link]
-
NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Available at: [Link]
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A Comparative Guide to Bromo-Butanoate Esters in Pharmaceutical Synthesis: An Analysis of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate and Analogues
Introduction
In the landscape of modern drug discovery and organic synthesis, functionalized alkyl esters serve as indispensable building blocks. Among these, bromo-butanoate esters are particularly valuable due to their bifunctional nature, incorporating a reactive bromine atom for nucleophilic substitution and an ester group for further elaboration. This guide provides an in-depth comparison of a highly specialized reagent, Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate , with its structurally simpler yet widely used analogues: Ethyl 4-bromobutanoate and Ethyl 2-bromobutanoate .
The primary focus, this compound, is a key intermediate in the development of advanced antibacterial agents, particularly inhibitors of LpxC, offering a promising avenue to combat antibiotic resistance.[1][2] Its unique structure, featuring a quaternary alpha-carbon substituted with both a methyl and a potent electron-withdrawing methylsulfonyl group, sets it apart from its relatives. This comparison will dissect the structural nuances, synthetic accessibility, and reactivity profiles of these esters, providing researchers, scientists, and drug development professionals with the critical insights needed to select the optimal building block for their specific synthetic challenges.
Part 1: Structural and Physicochemical Comparison
The utility of a synthetic building block is fundamentally tied to its structure. The position of the bromine atom and the substitution pattern at the alpha-carbon dictate the molecule's reactivity, steric profile, and ultimately, its application.
The key distinction lies in the location of the electrophilic carbon. In Ethyl 2-bromobutanoate, the secondary bromide at the alpha-position is activated by the adjacent carbonyl group but is also more sterically hindered. In contrast, the gamma-bromo esters feature a primary bromide, which is generally more amenable to SN2 reactions.[3]
The target compound, this compound, presents a unique case. The primary bromide suggests facile SN2 reactivity, while the heavily substituted quaternary alpha-carbon introduces significant steric bulk and electronic effects that influence the molecule's overall conformation and potential interactions in a biological context.
Table 1: Physicochemical Properties of Selected Bromo-Butanoate Esters
| Property | This compound | Ethyl 4-bromobutanoate | Ethyl 2-bromobutanoate |
| CAS Number | 1312478-47-9[4] | 2969-81-5[5] | 533-68-6[6] |
| Molecular Formula | C₈H₁₅BrO₄S | C₆H₁₁BrO₂ | C₆H₁₁BrO₂ |
| Molecular Weight | 287.17 g/mol | 195.05 g/mol [7] | 195.05 g/mol [8] |
| Structure | |||
| Boiling Point | Not available | 80-82 °C / 10 mmHg[5] | ~177 °C[9] |
| Density | Not available | ~1.363 g/mL at 25 °C[5] | ~1.32 g/mL[9] |
Part 2: Synthesis Methodologies: A Tale of Efficiency and Complexity
The accessibility of these building blocks varies significantly, reflecting their structural complexity. The synthesis of Ethyl 4-bromobutanoate has been optimized for industrial-scale production, whereas the target compound requires a more nuanced, multi-step approach.
Caption: General synthetic pathways for bromo-butanoate esters.
Synthesis of Ethyl 4-bromobutanoate: The most efficient and green method for producing Ethyl 4-bromobutanoate proceeds via a one-pot reaction from γ-butyrolactone.[10][11] This method avoids the isolation of intermediates, reduces waste, and provides high yields (>93%) and purity (>98%).[10][11] The reaction involves the acid-catalyzed ring-opening of the lactone with hydrogen bromide, followed by in-situ esterification with ethanol.[12]
Synthesis of Ethyl 2-bromobutanoate: This ester is classically synthesized via a two-step process. First, butanoic acid undergoes α-bromination through the Hell-Volhard-Zelinsky reaction.[6] The resulting 2-bromobutanoic acid is then esterified using the Fischer-Speier method with ethanol and an acid catalyst.[6][13]
Synthesis of this compound: Detailed synthetic protocols for this complex molecule are not widely published, indicating its specialized nature. A plausible route would involve a multi-step sequence starting from a suitable α-methylated precursor, followed by α-sulfonylation and subsequent selective bromination at the gamma-position, likely via a radical mechanism. This complexity accounts for its higher cost and more targeted applications.
Part 3: Comparative Reactivity and Applications
The choice of ester is dictated by the desired synthetic outcome. The structural variations lead to distinct reactivity profiles and, consequently, different applications in drug synthesis.
Caption: Competing SN2 and E2 reaction pathways for bromo-esters.
-
Ethyl 4-bromobutanoate: As a primary alkyl halide, this compound is an excellent substrate for SN2 reactions.[3] It is widely used to introduce a four-carbon chain with a terminal ester handle, a common strategy in the synthesis of γ-amino acids, pyrrolidines, and other nitrogen-containing heterocycles.[3] Its utility was demonstrated in the synthesis of a hapten for an immunoassay for the drug Zilpaterol.[10]
-
Ethyl 2-bromobutanoate: The secondary bromide makes this reagent suitable for reactions where substitution at the α-position is desired. However, it is more susceptible to E2 elimination, especially with strong, bulky bases. It serves as a crucial intermediate in synthesizing pharmaceuticals like the anticonvulsant Levetiracetam and the α2-antagonist Efaroxan.[6][8][13] It is also employed as an initiator in polymerization chemistry.[8]
-
This compound: This reagent combines the SN2-receptive primary bromide of Ethyl 4-bromobutanoate with a sterically demanding and electronically unique α-position. The electron-withdrawing sulfonyl group does not activate an α-proton (as the carbon is quaternary) but influences the molecule's dipole moment and conformational rigidity. Its specific application as an intermediate for LpxC inhibitors suggests that the α-methyl and α-sulfonyl groups are critical for achieving the precise steric and electronic properties required for binding to the enzyme's active site.[2]
Table 2: Comparative Applications in Synthesis
| Reagent | Class | Primary Reactivity | Key Applications |
| This compound | γ-Bromo, α-Disubstituted | SN2 at C4 | Advanced antibacterial agents (LpxC inhibitors).[2] |
| Ethyl 4-bromobutanoate | γ-Bromo, Unsubstituted | SN2 at C4 | Synthesis of γ-amino acids, pyrrolidines, heterocycles.[3] |
| Ethyl 2-bromobutanoate | α-Bromo, Secondary | SN2 / E2 at C2 | Synthesis of Levetiracetam, Efaroxan; Polymerization initiator.[6][8][13] |
Part 4: Validated Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key procedural steps grounded in chemical principles.
Protocol 1: High-Yield, One-Pot Synthesis of Ethyl 4-bromobutanoate
This protocol is adapted from highly efficient, green chemistry-focused methodologies.[10][11][12]
Rationale: This method is superior to older multi-step processes as it proceeds in a single vessel with high atom economy, minimizing waste and purification steps. The use of γ-butyrolactone as a starting material is both cost-effective and safe.
Methodology:
-
Reaction Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, add γ-butyrolactone (e.g., 200g, 2.32 mol).
-
HBr Addition: Cool the flask in an ice-water bath to maintain a temperature of 20±5 °C. Slowly bubble dry hydrogen bromide gas into the stirred lactone. An excess of HBr (e.g., ~1.2 molar equivalents) is used to ensure complete ring-opening. Causality: Low temperature is crucial to control the exothermicity of the reaction and prevent side reactions. Dry HBr is used to avoid introducing water, which could lead to the formation of 4-bromobutanoic acid instead of the desired ester.
-
Initial Reaction: Once HBr addition is complete, raise the temperature to 40±5 °C and stir for 1-2 hours to ensure the formation of the 4-bromobutanoyl bromide intermediate.
-
Esterification: Add absolute ethanol (e.g., ~1.06 molar equivalents) to the reaction mixture while maintaining the temperature at 40±5 °C. Stir until the reaction is complete (monitored by GC or TLC). Causality: A slight excess of ethanol helps drive the esterification to completion. Maintaining the temperature ensures a reasonable reaction rate without causing decomposition.
-
Workup: Cool the mixture and add 200 mL of deionized water. Stir vigorously and transfer to a separatory funnel. Separate the lower organic phase.
-
Neutralization & Washing: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine. Causality: The bicarbonate wash neutralizes any remaining acidic HBr or 4-bromobutanoic acid. The brine wash helps to remove residual water from the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation to obtain Ethyl 4-bromobutanoate as a colorless oil (typical yield >93%).[10][11]
Protocol 2: Synthesis of Ethyl 2-bromobutanoate via Fischer Esterification
This protocol details the final esterification step in the classic synthesis of α-bromo esters.[3][6]
Rationale: The Fischer-Speier esterification is an equilibrium-driven process. The use of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by ethanol.[6]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromobutanoic acid (1 eq.), absolute ethanol (5-10 eq., acting as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a 4N HCl solution in dioxane.[3]
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC. Causality: Using a large excess of ethanol shifts the equilibrium towards the product side, maximizing the yield, according to Le Châtelier's principle.
-
Workup: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Transfer to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine. Causality: The bicarbonate wash is critical for neutralizing the acid catalyst and removing any unreacted 2-bromobutanoic acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Ethyl 2-bromobutanoate.
Conclusion
The choice between this compound and its simpler analogues, Ethyl 4-bromobutanoate and Ethyl 2-bromobutanoate, is a clear example of structure-driven functional design in chemical synthesis.
-
Ethyl 4-bromobutanoate is the workhorse for introducing a flexible, reactive four-carbon chain, benefiting from a highly efficient and scalable synthesis.
-
Ethyl 2-bromobutanoate provides a route for α-functionalization, essential for specific pharmaceutical targets, though its synthesis is more traditional and its reactivity can be complicated by elimination pathways.
-
This compound represents a new generation of highly specialized building blocks. Its complex, sterically-defined structure is precisely tailored for advanced applications, such as the development of novel LpxC inhibitor antibiotics, where specific interactions with a biological target are paramount.
While its synthesis is more complex and its physical data less common, the unique architecture of this compound provides synthetic chemists with a powerful tool for accessing novel chemical space, underscoring the continuous evolution of building block design in the pursuit of new therapeutics.
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A Comparative Guide to Analytical Methods for Determining the Purity of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the absolute purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, a key building block possessing multiple reactive centers, presents a unique analytical challenge. Its purity is paramount to prevent the introduction of unwanted side products in subsequent synthetic steps, which could lead to impurities in the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of this compound, offering insights into the causality behind experimental choices and providing actionable protocols.
The Analytical Imperative: Why Purity Matters
This compound is characterized by a chiral center at the C2 position, a reactive primary bromide, an ester functional group, and a sulfonyl moiety. Potential impurities could arise from the starting materials, side reactions during its synthesis (e.g., elimination, hydrolysis, or impurities from the sulfonation or bromination reagents), or degradation. A comprehensive purity assessment, therefore, requires analytical methods that are not only sensitive and accurate but also capable of separating and identifying structurally similar impurities.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method hinges on the specific information required, the nature of potential impurities, and the desired level of precision. Here, we compare four powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Analytical Method | Principle | Strengths | Limitations | Primary Application for Purity |
| HPLC | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution for non-volatile and thermally labile compounds; excellent for separating isomers; quantitative accuracy. | Requires chromophores for UV detection; solvent consumption. | Quantification of the main component and separation of non-volatile impurities and diastereomers. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | High sensitivity and selectivity; provides structural information of impurities through mass spectra. | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. | Identification and quantification of volatile and semi-volatile impurities. |
| qNMR | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.[1][2] | Absolute quantification without a specific reference standard of the analyte; non-destructive; provides structural confirmation.[1][2][3] | Lower sensitivity compared to chromatographic methods; potential for peak overlap in complex mixtures. | Absolute purity determination and structural verification of the main component. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Rapid identification of functional groups; can detect the presence of specific types of impurities. | Not a quantitative technique for purity assessment; limited in distinguishing between structurally similar compounds. | Confirmatory identification of the sulfone and ester functional groups and detection of impurities with distinct IR absorptions. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Diastereomeric Separation
Given the presence of a chiral center, HPLC is a powerful tool for not only assessing purity but also for separating potential diastereomers. A reversed-phase method is generally a good starting point for a molecule of this polarity.
-
Reversed-Phase (RP-HPLC): The combination of polar (sulfonyl and ester) and non-polar (alkyl chain) functionalities in the target molecule makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Chiral Stationary Phase (CSP): To resolve the enantiomers or any diastereomeric impurities, a chiral column is essential. Polysaccharide-based CSPs are often effective for a wide range of compounds.[4][5]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of all detected components.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Resolution between enantiomeric/diastereomeric peaks should be greater than 1.5 for accurate quantification.
-
Caption: Workflow for chiral HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the method of choice for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or low-boiling point byproducts.
-
Volatility: The target compound has a moderate molecular weight and is likely to be sufficiently volatile for GC analysis, especially with a heated injection port.
-
Mass Spectrometry Detection: MS provides definitive identification of unknown peaks by their mass-to-charge ratio and fragmentation patterns, which is invaluable for impurity profiling.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
-
Chromatographic Conditions:
-
Column: A low- to mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
-
Data Analysis:
-
Identify the main peak corresponding to the target compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST).
-
Quantify purity by calculating the peak area percentage of the main component relative to the total peak area.
-
Caption: Experimental workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[1][2] It relies on the use of a certified internal standard of known purity.
-
Direct Proportionality: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct comparison between the analyte and a standard.[1][2]
-
Non-Destructive: The sample can be recovered after analysis.
-
Structural Confirmation: The NMR spectrum simultaneously provides structural confirmation of the main component.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher for better resolution).
-
-
Materials:
-
Internal Standard (IS): A high-purity, stable compound with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The IS must be accurately weighed.
-
Deuterated Solvent: A suitable solvent in which both the analyte and the IS are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample (e.g., 20 mg) and the internal standard (e.g., 10 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
-
Caption: Logical flow for absolute purity determination by qNMR.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
FTIR is a rapid and straightforward technique for confirming the presence of key functional groups in the molecule. While not a primary tool for purity quantification, it can quickly indicate the presence of certain impurities.
-
Characteristic Absorptions: The sulfonyl (SO₂) and ester (C=O) groups have strong, characteristic absorption bands in the IR spectrum. The presence or absence of other characteristic bands (e.g., -OH from hydrolysis) can indicate impurities.
-
C=O (ester): Strong absorption around 1735-1750 cm⁻¹.
-
S=O (sulfonyl): Two strong absorptions, one asymmetric stretch around 1300-1350 cm⁻¹ and one symmetric stretch around 1120-1160 cm⁻¹.[6]
-
C-Br (alkyl bromide): Absorption in the fingerprint region, typically 500-600 cm⁻¹.
-
C-O (ester): Stretching vibrations in the 1000-1300 cm⁻¹ range.
-
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum (if available) or with expected absorption frequencies for the functional groups.
-
Look for unexpected peaks that may indicate impurities (e.g., a broad peak around 3200-3600 cm⁻¹ could suggest the presence of a hydroxyl group from hydrolysis of the ester).
-
Conclusion and Recommendations
A multi-faceted approach is recommended for the comprehensive purity assessment of this compound.
-
For routine quality control and quantification of the main component and non-volatile impurities, chiral HPLC is the most robust and informative technique.
-
To identify and quantify volatile and semi-volatile impurities, GC-MS is indispensable.
-
For an absolute determination of purity and as an orthogonal method to chromatography, qNMR is the gold standard, providing a high degree of accuracy and confidence.[1][2][7]
-
FTIR should be used as a rapid, confirmatory technique to verify the presence of the key functional groups.
By employing a combination of these methods, researchers and drug development professionals can build a complete purity profile of this compound, ensuring the quality and integrity of this critical synthetic intermediate.
References
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Available at: [Link]
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Pauli, G. F., Chen, S.-N., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Available at: [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]
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Alsante, K. M., et al. (2005). Determination of Methyl and Ethyl Esters of Methanesulfonic, Benzenesulfonic and P-Toluenesulfonic Acids in Active Pharmaceutical Ingredients by Solid-Phase Microextraction (SPME) Coupled to GC/SIM-MS. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 477-85. Available at: [Link]
-
Harigaya, Y., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12780980, Ethyl 4-bromo-2-methylbutanoate. Retrieved from [Link]
-
Jeyavijayan, S. (2015). Spectroscopic (FTIR, FT-Raman), molecular electrostatic potential, NBO and HOMO-LUMO analysis of P-bromobenzene sulfonyl chloride based on DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 890-899. Available at: [Link]
-
Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
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A Senior Scientist's Guide to the Structural Elucidation of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate Derivatives: A Comparative Analysis
Abstract
In the landscape of pharmaceutical and materials science, sulfone-containing molecules are of paramount importance due to their diverse chemical and biological activities. The precise three-dimensional atomic arrangement, particularly the absolute configuration of stereocenters, is critical as it dictates the molecule's function and interaction with biological systems. This guide provides an in-depth, expert-level comparison of analytical techniques for the structural elucidation of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate derivatives, a class of compounds presenting significant stereochemical questions. We will focus on the definitive power of Single-Crystal X-ray Diffraction (SC-XRD) and objectively compare its performance against orthogonal spectroscopic and spectrometric methods, providing the experimental rationale and data required for researchers, scientists, and drug development professionals to make informed analytical decisions.
The Analytical Challenge: Synthesis and Stereochemical Ambiguity
The target molecule, this compound, and its derivatives are typically synthesized through multi-step sequences. A plausible route involves the alkylation of a methylsulfone precursor, which establishes the quaternary, and often chiral, carbon center at the C2 position. While a synthesis for a related compound, ethyl 4-bromo-3-methyl-2-butenoate, involves radical bromination, the construction of our target molecule presents a classic challenge in synthetic chemistry: the control and confirmation of stereochemistry.[1]
Without the use of expensive chiral catalysts or auxiliaries, such syntheses often yield a racemic mixture (an equal mixture of both enantiomers). Even with stereocontrolled methods, absolute confirmation is required. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can confirm the chemical connectivity and relative stereochemistry, but they cannot, without specific derivatization, determine the absolute configuration.[2][3] This ambiguity is a critical roadblock in development, as enantiomers can have drastically different pharmacological properties.[4]
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction stands as the unequivocal method for determining the atomic and molecular structure of a crystalline compound.[5][6] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and, most crucially, the absolute stereochemistry can be determined with high precision.[4][7]
The Causality Behind the Choice: Why SC-XRD is Definitive
SC-XRD is uniquely powerful because it directly visualizes the molecule's structure in three-dimensional space. The technique relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal.[6][7] For chiral molecules that crystallize in a non-centrosymmetric space group, the diffraction pattern contains subtle differences, known as anomalous dispersion, which can be used to determine the absolute configuration of the molecule.[8] This is often quantified by the Flack parameter, where a value close to zero provides high confidence in the assigned stereochemistry.[9][10] This direct, physical measurement provides an unambiguous result that other techniques can only infer.
A Self-Validating Experimental Protocol
The following protocol is designed to be a self-validating system, where success at each stage provides confidence for proceeding to the next.
Step A: Purification and Material Preparation
-
Rationale: The purity of the starting material is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Protocol:
-
Purify the synthesized this compound derivative via column chromatography or preparative HPLC until >98% purity is achieved, as confirmed by NMR and LC-MS.
-
Ensure the compound is fully dried under a high vacuum to remove residual solvents, which can interfere with crystallization.
-
Step B: Crystallization Screening
-
Rationale: Growing a high-quality single crystal is often the most challenging step.[5][10][11] The goal is to create a supersaturated solution from which the solute slowly precipitates to form a well-ordered crystal lattice rather than an amorphous powder.[12] Screening various solvents and techniques increases the probability of success.[13]
-
Protocol: Common Techniques [11][14]
-
Slow Evaporation: Dissolve 5-10 mg of the purified compound in a minimal amount of a relatively volatile solvent (e.g., acetone, ethyl acetate, dichloromethane) in a small vial. Cover the vial with a cap containing a pinhole and leave it undisturbed. The slow evaporation of the solvent will gradually increase the concentration, leading to crystallization.
-
Vapor Diffusion: This is a highly effective method for small quantities.[14] Dissolve the compound in a small amount of a less volatile solvent (e.g., toluene). Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexanes). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reduce the compound's solubility, and promote crystal growth.[13][14]
-
Thermal Control (Cooling): Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol, acetonitrile) at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.[12][13]
-
Step C: Crystal Mounting and Data Collection
-
Rationale: A suitable crystal (typically >0.1 mm in all dimensions, clear, and without visible fractures) must be carefully mounted and centered in the X-ray beam.[5][6] Modern diffractometers automate the process of data collection.[7][15]
-
Protocol:
-
Under a microscope, select a high-quality crystal and mount it on a cryo-loop.
-
Flash-cool the crystal in a stream of liquid nitrogen to ~100 K. This minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in a higher-quality dataset.
-
Mount the crystal on the diffractometer's goniometer.
-
Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
-
Step D: Structure Solution and Refinement
-
Rationale: The collected diffraction data (a series of spots with specific positions and intensities) are computationally processed to solve the crystal structure.[5]
-
Protocol:
-
The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal.
-
Software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined using software (e.g., SHELXL) to best fit the experimental data.
-
The final model is validated using metrics such as R-factors and the aforementioned Flack parameter to confirm the absolute structure. This data is typically deposited in a public repository like the Cambridge Structural Database (CSD).[16][17][18]
-
A Comparative Guide: SC-XRD vs. Alternative Analytical Techniques
While SC-XRD is the gold standard, a comprehensive characterization workflow often employs several techniques. Understanding their relative strengths and weaknesses is crucial for efficient research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for determining the connectivity of atoms in a molecule.[3][19] Techniques like COSY, HSQC, and HMBC are used to piece together the carbon skeleton and the placement of protons. For stereochemistry, Nuclear Overhauser Effect (NOE) experiments can reveal the relative spatial proximity of atoms, but this does not provide the absolute configuration.[19] While methods using chiral derivatizing agents (e.g., Mosher's acid) exist to determine absolute configuration, they require additional synthetic steps and can sometimes be inconclusive.[4][20][21]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique primarily used to determine the molecular weight and elemental formula of a compound.[22][23][24] High-resolution mass spectrometry (HRMS) can provide a molecular formula with high confidence.[25][26] Analysis of fragmentation patterns in tandem MS (MS/MS) experiments can offer clues about the molecule's structure.[22][25] However, MS provides no information about the spatial arrangement of atoms, making it incapable of distinguishing between stereoisomers.[9][25]
Data Triangulation: A Holistic Workflow
In practice, these techniques are used in concert. A typical workflow involves:
-
MS: To quickly confirm the mass and elemental formula of the synthesized product.
-
NMR: To confirm the detailed chemical structure and relative stereochemistry.
-
SC-XRD: To provide the final, unambiguous determination of the absolute configuration, thereby validating the entire structural assignment.
Quantitative Comparison Table
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | High-Resolution Mass Spectrometry (HRMS) |
| Primary Information | 3D atomic structure, bond lengths/angles, absolute configuration.[6][7] | Atomic connectivity, relative stereochemistry, molecular dynamics in solution.[3][19] | Molecular weight, elemental formula, structural fragments.[22][25] |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm).[5] | 1-10 mg of pure, soluble compound. | Micrograms to nanograms of sample.[22] |
| Ambiguity Resolution | Unambiguously determines absolute configuration.[4][11] | Can only determine relative stereochemistry without chiral auxiliaries.[20] | Cannot distinguish between stereoisomers.[25] |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain.[11] | Can be limited for very complex molecules or those with low solubility. | Provides no stereochemical information. |
| Trustworthiness | Considered the definitive "gold standard" for absolute structure proof.[10] | Highly reliable for connectivity; requires careful interpretation for stereochemistry. | Highly reliable for molecular formula determination. |
Visualization of Workflows and Logic
Diagram 1: SC-XRD Experimental Workflow
Caption: The experimental workflow for Single-Crystal X-ray Diffraction.
Diagram 2: Comparative Logic in Structural Elucidation
Caption: How different analytical techniques contribute to a full structural assignment.
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Title: Synthesis of ethyl 4-bromo-3-methyl-2-butenoate. Source: PrepChem.com. URL: [Link]
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Title: (PDF) Crystal structure of bis(μ2-4-bromo-2-[({2-[({2-[(5-bromo-2-oxidobenzylidene)amino]ethyl}sulfanyl)sulfonyl]ethyl}imino)methyl]phenolato)dicopper(II) dimethylformamide disolvate. Source: ResearchGate. URL: [Link]
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A Comparative Guide to the Reactivity of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate and Ethyl 4-bromobutyrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. Alkyl halides, in particular, serve as versatile intermediates for the introduction of various functional groups. This guide provides an in-depth comparative analysis of the reactivity of two such building blocks: Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate and Ethyl 4-bromobutyrate. We will delve into the electronic and steric factors governing their reactivity, supported by mechanistic insights and experimental considerations.
Unveiling the Contestants: Structure and Inherent Properties
At first glance, both molecules share a common feature: a four-carbon chain with a terminal ethyl ester and a bromine atom, rendering them susceptible to nucleophilic substitution reactions.[1] However, the presence of additional substituents at the α-position (C2) in this compound dramatically alters its chemical behavior.
| Compound | Structure | Key Features |
| Ethyl 4-bromobutyrate | Primary alkyl bromide, flexible carbon chain. | |
| This compound | ![]() | Primary alkyl bromide with α-methyl and α-methylsulfonyl substituents. |
Structures sourced from PubChem and MedChemExpress, respectively.
The Decisive Factors: Electronic and Steric Effects on Reactivity
The reactivity of these alkyl bromides in nucleophilic substitution reactions, particularly SN2 reactions, is governed by a delicate interplay of electronic and steric effects.
Electronic Effects: The Inductive Influence
The primary difference in the electronic environment of the two molecules lies at the C2 position. In this compound, the α-carbon is attached to a methyl group and a highly electron-withdrawing methylsulfonyl group. The sulfonyl group, with its two oxygen atoms and sulfur, exerts a strong negative inductive effect (-I).[2] This effect withdraws electron density from the adjacent carbon atoms, including the C-Br bond.[3][4] This increased partial positive charge on the carbon bearing the bromine atom makes it a more potent electrophile, thereby increasing its susceptibility to nucleophilic attack.[3]
In contrast, Ethyl 4-bromobutyrate lacks such a strongly electron-withdrawing group at the α-position. The inductive effect of the ester group is more distant and has a lesser impact on the electrophilicity of the C-Br bond.
Steric Hindrance: A Tale of Two Transition States
Nucleophilic substitution reactions, especially the SN2 mechanism, are highly sensitive to steric hindrance around the reaction center.[5][6] The incoming nucleophile must approach the electrophilic carbon from the backside, opposite to the leaving group.[6]
-
Ethyl 4-bromobutyrate: As a primary alkyl halide, the carbon atom bearing the bromine is relatively unhindered, allowing for easier access by a nucleophile.[5]
-
This compound: The presence of a methyl group and a bulky methylsulfonyl group at the α-position (C2) introduces significant steric hindrance.[7][8] While the reaction center is the C4 carbon, the bulky groups at C2 can restrict the conformational freedom of the molecule, indirectly shielding the backside of the C-Br bond and impeding the approach of the nucleophile.[9] This steric congestion destabilizes the crowded SN2 transition state, increasing the activation energy and consequently slowing down the reaction rate.[6]
Predicting the Outcome: A Head-to-Head Comparison
Based on the interplay of these electronic and steric factors, we can predict the relative reactivity of the two compounds.
| Factor | This compound | Ethyl 4-bromobutyrate | Predicted Impact on SN2 Reactivity |
| Electronic Effect | Strong -I effect from α-sulfonyl group increases electrophilicity of C-Br. | Weaker inductive effect from the ester group. | Favors This compound |
| Steric Effect | Significant steric hindrance from α-methyl and α-sulfonyl groups.[5][6] | Relatively unhindered primary alkyl bromide. | Favors Ethyl 4-bromobutyrate |
Overall Reactivity Prediction: In a typical SN2 reaction, steric hindrance is often the dominant factor determining the reaction rate.[5][6] Therefore, despite the favorable electronic effect, Ethyl 4-bromobutyrate is expected to be significantly more reactive than this compound in SN2 reactions. The bulky substituents on the latter create a congested environment that outweighs the electronic activation.
Experimental Verification: A Comparative Protocol
To empirically validate this prediction, a comparative kinetic study can be designed. A common method involves reacting each alkyl bromide with a nucleophile and monitoring the reaction progress over time.
Objective: To compare the rate of nucleophilic substitution of this compound and Ethyl 4-bromobutyrate with a common nucleophile.
Materials:
-
This compound
-
Sodium azide (NaN₃) as the nucleophile
-
Dimethylformamide (DMF) as the solvent
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Workflow:
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A Researcher's Guide to the Spectroscopic Comparison of Sulfonyl Butanoates
Abstract
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Sulfonyl butanoates, a class of compounds featuring a sulfonate ester linked to a butanoate moiety, are significant intermediates in organic synthesis. Their structural nuances, which can profoundly impact biological activity and reaction kinetics, are best elucidated through a multi-faceted spectroscopic approach. This guide provides an in-depth comparison of sulfonyl butanoates using Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind spectral features and providing robust experimental protocols, this document serves as a practical reference for unambiguous structural confirmation and differentiation.
Introduction: The Structural Significance of Sulfonyl Butanoates
Sulfonyl butanoates are characterized by the presence of two key functional groups: a sulfonate ester (-SO₂-O-) and a carboxylate ester (-COO-). The nature of the substituent on the sulfur atom (e.g., methyl (mesyl), p-tolyl (tosyl), or phenyl) and the alkyl group of the butanoate ester creates a family of related but distinct molecules.[1][2] Distinguishing between these analogs is crucial for quality control, reaction monitoring, and understanding structure-activity relationships. Spectroscopic techniques provide a non-destructive and highly informative means to probe the electronic and structural environment of the molecule, revealing a unique fingerprint for each derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
Expertise & Causality: Why NMR is Definitive
The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[3][4] In sulfonyl butanoates, the strongly electron-withdrawing nature of the sulfonyl (-SO₂-) and carbonyl (C=O) groups creates predictable deshielding effects on adjacent protons and carbons. This means these nuclei will resonate "downfield" (at a higher ppm value) compared to a simple alkane.[4][5] By comparing the precise chemical shifts and coupling patterns, we can confidently differentiate between various sulfonyl butanoate structures.
Key Diagnostic Regions in ¹H NMR:
-
Protons Alpha to Sulfonyl Group (R-SO₂-CH₂-): These protons are significantly deshielded by the adjacent sulfonyl group and typically appear in the range of δ 3.0 - 3.5 ppm . The exact position will vary based on the R-group of the sulfonate.
-
Protons Alpha to Carbonyl Group (-CH₂-C=O): These protons are deshielded by the carbonyl group and are typically found around δ 2.5 - 2.8 ppm .
-
Protons on the Ester Alkyl Group (e.g., -O-CH₃ or -O-CH₂CH₃): A methyl ester will show a sharp singlet around δ 3.6 - 3.7 ppm . An ethyl ester will present a quartet around δ 4.1 - 4.2 ppm and a triplet around δ 1.2 - 1.3 ppm .
Comparative Data of Sulfonyl Butanoates
The following table summarizes typical ¹H NMR chemical shifts for representative sulfonyl butanoates, allowing for direct comparison.
| Compound Name | Structure | Key ¹H NMR Chemical Shifts (δ, ppm in CDCl₃) |
| Methyl 4-(methylsulfonyl)butanoate | CH₃SO₂(CH₂)₃COOCH₃ | ~3.2 (t, 2H, CH₂SO₂), ~2.9 (s, 3H, CH₃SO₂), ~2.6 (t, 2H, CH₂CO), ~3.7 (s, 3H, OCH₃), ~2.2 (p, 2H, CH₂CH₂CH₂)[6] |
| Ethyl 4-(phenylsulfonyl)butanoate | C₆H₅SO₂(CH₂)₃COOCH₂CH₃ | ~7.6-7.9 (m, 5H, Ar-H), ~4.1 (q, 2H, OCH₂), ~3.1 (t, 2H, CH₂SO₂), ~2.5 (t, 2H, CH₂CO), ~2.1 (p, 2H, CH₂CH₂CH₂), ~1.2 (t, 3H, CH₃)[7] |
| Ethyl 4-(p-tolylsulfonyl)butanoate (Tosyl) | CH₃C₆H₄SO₂(CH₂)₃COOCH₂CH₃ | ~7.3-7.8 (m, 4H, Ar-H), ~4.1 (q, 2H, OCH₂), ~3.1 (t, 2H, CH₂SO₂), ~2.5 (t, 2H, CH₂CO), ~2.4 (s, 3H, Ar-CH₃), ~2.1 (p, 2H, CH₂CH₂CH₂), ~1.2 (t, 3H, CH₃) |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy measures the vibrational frequencies of bonds within a molecule.[8] It is exceptionally useful for identifying the presence of specific functional groups, which act as structural signposts.
Expertise & Causality: The Vibrational Signature
The strong dipole moments of the S=O and C=O bonds in sulfonyl butanoates lead to intense, characteristic absorption bands in the IR spectrum. The precise frequency of these vibrations can be subtly influenced by the electronic nature of the substituents, but their presence is a definitive indicator of the core structure.
-
Sulfonyl Group (S=O): This group gives rise to two distinct, strong stretching bands: one for asymmetric stretching and one for symmetric stretching. These are typically found at ~1370-1335 cm⁻¹ (asymmetric) and ~1195-1168 cm⁻¹ (symmetric) .[9][10]
-
Carbonyl Group (C=O) of the Ester: The ester carbonyl stretch is a very strong, sharp absorption band appearing in the range of ~1750-1735 cm⁻¹ .[11]
-
C-O Stretch: The C-O single bond of the ester also produces a strong band, typically in the fingerprint region between 1300-1000 cm⁻¹ .
The presence of all these bands provides compelling evidence for a sulfonyl butanoate structure. While IR is less effective than NMR for distinguishing between alkyl or aryl substituents on the sulfonyl group, it is an excellent, rapid technique for confirming the presence of the key functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization.
Expertise & Causality: Predictable Fragmentation Pathways
In electron impact (EI) mass spectrometry, the molecular ion (M⁺) is formed, and its mass-to-charge ratio (m/z) corresponds to the molecular weight.[12] This high-energy ion often undergoes fragmentation at its weakest bonds or through characteristic rearrangements. For sulfonyl butanoates, common fragmentation patterns include:
-
Loss of the Alkoxy Group: Cleavage of the ester's O-R bond (e.g., loss of •OCH₃ or •OCH₂CH₃).
-
Loss of SO₂: The sulfonyl group can be lost as a neutral SO₂ molecule (64 Da), a common pathway for sulfonates.[13]
-
Cleavage of the S-C or S-O bond: The bonds adjacent to the sulfur atom are susceptible to cleavage, leading to fragments corresponding to the sulfonyl portion and the butanoate chain.[13][14]
For example, for Ethyl 4-(phenylsulfonyl)butanoate (MW = 256.32), one might observe a molecular ion peak at m/z = 256. Key fragments could include m/z = 141 (C₆H₅SO₂⁺), m/z = 115 (the butanoate ester fragment), and m/z = 77 (C₆H₅⁺). These predictable losses help piece together the molecular puzzle and corroborate the structure determined by NMR and IR.
Experimental Protocols
To ensure data is reproducible and reliable, standardized protocols are essential.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sulfonyl butanoate sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Standard: Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.0 ppm.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds.
-
Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Protocol 2: IR Spectroscopy (ATR Method)
-
Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: Mass Spectrometry (EI Method)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via direct infusion or through a GC inlet.
-
Ionization: Utilize a standard electron impact ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. Compare the observed fragmentation pattern with predicted pathways.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the key structural features being probed.
Caption: Workflow for Spectroscopic Analysis of Sulfonyl Butanoates.
Caption: Mapping Spectroscopic Techniques to Molecular Features.
Conclusion
The differentiation of sulfonyl butanoate derivatives is readily achievable through the systematic application of NMR, IR, and Mass Spectrometry. NMR provides the definitive map of the carbon-hydrogen framework, allowing for unambiguous identification of substituents. IR spectroscopy offers rapid confirmation of the essential sulfonyl and ester functional groups, while Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation analysis. By employing these techniques in concert, researchers can ensure the structural integrity of their compounds, a critical step in the rigorous process of drug development and chemical synthesis.
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A Comparative Guide to Synthetic Intermediates for LpxC Inhibitor Head Groups: Alternatives to Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Introduction
The enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) is a highly conserved, essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria.[1][2] Its absence of a mammalian counterpart makes it a prime target for the development of novel antibiotics to combat the rising threat of multidrug-resistant pathogens.[3][4] A significant number of potent LpxC inhibitors share a common structural architecture: a zinc-binding "warhead," typically a hydroxamate, connected to a central scaffold and a hydrophobic tail that occupies a lipid-binding tunnel in the enzyme.[5][6][7]
One successful class of inhibitors utilizes a methylsulfone head group, exemplified by the pyridone methylsulfone compound PF-5081090.[5] The synthesis of this crucial head group often involves intermediates like Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, which serves as an electrophilic building block to introduce the core sulfonyl-butanoate structure. However, reliance on a single intermediate can present challenges related to availability, cost, or limitations in analogue synthesis.
This guide provides an in-depth comparison of alternative reagents and synthetic strategies for constructing LpxC inhibitor head groups. We will explore established, field-proven alternatives that offer different advantages in stereochemical control, scaffold diversity, and overall synthetic efficiency. The goal is to equip researchers and drug development professionals with the knowledge to make informed decisions in the design and synthesis of next-generation LpxC inhibitors.
The Benchmark: The Methylsulfone Head Group
The methylsulfone head group has proven effective in achieving high-potency LpxC inhibition.[5] The synthesis of this moiety, as a precursor to its coupling with a core scaffold, establishes our benchmark for comparison. A representative synthesis starts from diethyl malonate and builds the key intermediate in several steps.
Benchmark Synthetic Workflow
The following diagram illustrates a common pathway to a key boronic ester intermediate containing the methylsulfone head group, which can then be coupled to various aromatic cores via Suzuki coupling.[5]
Caption: A representative synthesis of a methylsulfone-containing intermediate for LpxC inhibitors.[5]
This compound represents a more advanced intermediate derivable from this pathway, designed to directly alkylate a nucleophilic core. While efficient for specific couplings, this route often produces a racemic mixture, requiring subsequent chiral separation, and its linear nature can limit structural diversification.
Alternative 1: L-Threonine-Based Scaffolds
One of the most widely validated and potent classes of LpxC inhibitors is based on an L-threonine core.[4] This approach leverages the chiral pool, using a readily available and inexpensive amino acid as the starting material to directly install the required stereochemistry. Inhibitors like CHIR-090 are prime examples of this class.[1][4]
Causality of Experimental Choice
Using L-threonine as a starting material is a strategic choice that elegantly solves the issue of stereocontrol. The (2S, 3R) stereochemistry of natural L-threonine corresponds to the optimal geometry for binding to the LpxC active site. This bypasses the need for asymmetric synthesis or chiral resolution, significantly improving the overall efficiency and cost-effectiveness of the synthesis.
Synthetic Workflow for Threonyl-Hydroxamate Head Group
Caption: Stereocontrolled synthesis of a threonyl-hydroxamate inhibitor from L-Threonine.
This pathway is highly convergent. The protected L-threonine is coupled to a pre-functionalized hydrophobic tail, followed by deprotection and conversion to the final hydroxamate. Its primary advantage is the inherent stereochemical purity.
Alternative 2: Scaffold Hopping to Oxazolidinones
A more divergent strategy involves "scaffold hopping," where the core structure is fundamentally altered while retaining the key pharmacophoric features.[3] Oxazolidinone-based inhibitors have emerged as a potent alternative, replacing the linear amino acid-like structure with a conformationally restricted heterocyclic core.[3] This approach can lead to novel intellectual property and potentially improved pharmacokinetic properties.
Causality of Experimental Choice
The oxazolidinone ring acts as a rigid mimic of the threonine backbone. Its carbonyl oxygen can form a critical hydrogen bond with the backbone NH of Cys63 in the E. coli LpxC active site, an interaction observed with threonine-based inhibitors.[3] The synthesis starts from a simple chiral epoxide, allowing for the construction of a diverse library of inhibitors by varying the coupled amine.
Synthetic Workflow for Oxazolidinone-Based Inhibitors
Caption: Synthesis of an oxazolidinone-based LpxC inhibitor via scaffold hopping.[3]
This route offers significant modularity. Different aryl amines can be used in the initial epoxide opening, and various hydrophobic tails can be introduced late-stage via cross-coupling reactions, making it highly amenable to library synthesis.
Alternative 3: Fragment-Based Growth to Benzyloxyacetyl Hydroxamates
A fragment-based approach allows for the systematic exploration of the LpxC active site. Starting with a small, weakly binding fragment that chelates the catalytic zinc ion, larger inhibitors can be "grown" by adding substituents that target other binding pockets, such as the UDP-binding site.[6][8] Benzyloxyacetyl hydroxamic acids have been successfully developed using this strategy.[2]
Causality of Experimental Choice
This strategy is hypothesis-driven and aims to build potency rationally. Instead of starting with a complex scaffold, it begins with a minimal zinc-binding fragment (the "warhead"). By systematically adding chemical moieties and assessing their impact on binding affinity (e.g., via NMR or biochemical assays), one can optimize interactions with specific sub-pockets of the enzyme, leading to highly potent and selective inhibitors.[6]
Synthetic Workflow for Fragment-Based Inhibitor Growth
Caption: Rational growth of an inhibitor from a core fragment.[6]
This method is powerful for elucidating structure-activity relationships (SAR) but may require more synthetic steps and analytical support (e.g., structural biology) compared to the other approaches.
Comparative Analysis of Synthetic Routes
| Feature | Benchmark (Methylsulfone) | Alternative 1 (L-Threonine) | Alternative 2 (Oxazolidinone) | Alternative 3 (Fragment-Based) |
| Starting Material | Diethyl Malonate | L-Threonine | Chiral Methyl Glycidate | Glyceric Acid / Serine Derivatives |
| Stereocontrol | Racemic; requires resolution | Excellent (from chiral pool) | Good (from chiral epoxide) | Excellent (from chiral pool) |
| Key Advantage | Established head group chemistry | High stereopurity, low cost | High modularity, novel IP | Rational design, deep SAR |
| Key Disadvantage | Racemic product, linear synthesis | Scaffold is well-explored | Potentially longer route | Requires more analytical resources |
| Typical Step Count | 5-7 steps to key intermediate | 3-4 steps from protected amino acid | 4-5 steps to core | Variable, often >5 steps |
| Versatility | Moderate | Moderate | High | High |
Detailed Experimental Protocols
Protocol 1: Synthesis of an L-Threonine-Based Inhibitor Core
This protocol is a representative synthesis adapted from established literature for coupling a protected threonine to an aromatic amine.
-
N-Boc Protection of L-Threonine: To a solution of L-Threonine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Acidify the reaction mixture with 1N HCl to pH 2-3 and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-L-Threonine.
-
Amide Coupling: To a solution of N-Boc-L-Threonine (1.0 eq), the desired aryl amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF at 0 °C, add DIPEA (3.0 eq) dropwise. Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates completion. Dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel) to obtain the coupled product.
-
Hydroxamate Formation: The ester of the coupled product is treated with a 50% aqueous solution of hydroxylamine in a mixture of THF and methanol at 0 °C to room temperature. The reaction progress is monitored by LC-MS. Upon completion, the solvent is removed, and the residue is purified by reverse-phase HPLC to yield the final threonyl-hydroxamate inhibitor.
Protocol 2: Synthesis of an Oxazolidinone Core
This protocol is adapted from the literature for the key steps in forming the oxazolidinone scaffold.[3]
-
Epoxide Ring Opening: In a round-bottom flask, dissolve (R)-methyl glycidate (1.0 eq) and the desired aryl amine (e.g., 4-bromoaniline, 1.0 eq) in anhydrous acetonitrile. Add Ytterbium(III) triflate (0.1 eq) to the solution. Stir the mixture at 50 °C for 12 hours. After cooling to room temperature, concentrate the mixture under reduced pressure. Purify the residue by flash chromatography to yield the ring-opened amino alcohol intermediate.
-
Cyclization to Oxazolidinone: Dissolve the amino alcohol intermediate (1.0 eq) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.5 eq) in one portion. Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction by TLC. After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is the desired oxazolidinone, which can be purified by crystallization or column chromatography. This core is then ready for late-stage functionalization.
Conclusion
While this compound and related reagents provide a direct route to a validated methylsulfone-containing LpxC inhibitor head group, the field of medicinal chemistry offers several powerful alternative strategies. The use of chiral pool starting materials like L-threonine provides an elegant and efficient solution for achieving absolute stereocontrol. Scaffold hopping to conformationally restricted cores such as oxazolidinones opens avenues for novel chemical matter with potentially superior drug-like properties. Finally, fragment-based design offers a rational, albeit more resource-intensive, path to discovering inhibitors with exceptional potency by systematically optimizing interactions within the enzyme's active site. The choice of synthetic strategy will ultimately depend on the specific goals of the research program, balancing factors such as speed, cost, stereochemical requirements, and the need for chemical novelty.
References
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Lee, G., et al. (2018). LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Liang, X., et al. (2013). Synthesis, structure and antibiotic activity of aryl-substituted LpxC inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Toh, M.F., et al. (2023). Machine learning approaches to study the structure-activity relationships of LpxC inhibitors. Journal of Computer-Aided Molecular Design. Available at: [Link]
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Shi, Y., et al. (2024). Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024). Frontiers in Cellular and Infection Microbiology. Available at: [Link]
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Totsika, M., et al. (2020). Structure-kinetic relationship studies for the development of long residence time LpxC inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Shi, Y., et al. (2024). Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024). Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Liang, X., et al. (2013). Synthesis, structure, and antibiotic activity of aryl-substituted LpxC inhibitors. National Library of Medicine. Available at: [Link]
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Clements, J.M., et al. (2002). Antibacterial Activities and Characterization of Novel Inhibitors of LpxC. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Galster, M., et al. (2019). Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Lee, C., et al. (2013). Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria. ACS Chemical Biology. Available at: [Link]
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Silver, L.L. (2016). Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
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Galster, M., et al. (2019). Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity. National Library of Medicine. Available at: [Link]
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A Comparative Guide to a Validated Stability-Indicating HPLC Method for the Analysis of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate. Given the absence of a standardized pharmacopeial method for this specific non-chromophoric intermediate, we will establish a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method from fundamental principles. This guide will objectively compare chromatographic conditions and provide the supporting experimental framework necessary for validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The target audience, including researchers and professionals in drug development, will find detailed protocols, the rationale behind experimental choices, and comparative data to ensure the method's scientific integrity.
Introduction to the Analyte and Analytical Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, such as pyridine methylsulfone hydroxamate LpxC inhibitors for treating bacterial infections.[5] Its purity is critical to the quality and safety of the final active pharmaceutical ingredient (API). The molecule's structure, featuring a sulfonyl group and a bromo substituent, presents a unique analytical challenge: the lack of a significant UV chromophore, which necessitates careful wavelength selection for sensitive detection.
The primary objective is to develop a stability-indicating method. Such a method must be able to quantify the analyte accurately and unequivocally in the presence of its potential degradation products, which might arise during synthesis, storage, or under stress conditions.[6]
Comparative HPLC Methodologies and Proposed Strategy
For a molecule of this nature, a reversed-phase HPLC method is the most appropriate choice due to its polarity. We will compare two common column chemistries, C18 and C8, to achieve optimal separation.
Chromatographic System and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable. The PDA detector is particularly advantageous during method development for determining the optimal detection wavelength.
| Parameter | Proposed Method A | Alternative Method B | Rationale for Comparison |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | C8 (e.g., 150 mm x 4.6 mm, 5 µm) | C18 offers greater hydrophobicity and retention for non-polar compounds. C8 provides less retention, which can be beneficial if the analyte is strongly retained on C18, leading to shorter run times. |
| Mobile Phase | Acetonitrile:Water (Gradient) | Methanol:Water (Isocratic) | Acetonitrile is a stronger organic solvent than methanol and often provides better peak shapes. A gradient elution is proposed to ensure elution of any more hydrophobic degradation products. An isocratic method with methanol is a simpler alternative to test. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure optimal efficiency. |
| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures reproducible retention times.[7] |
| Detection | UV at 210 nm | UV at 210 nm | Due to the lack of a strong chromophore, detection at a lower wavelength (e.g., 210 nm) is necessary to achieve adequate sensitivity. |
| Injection Vol. | 10 µL | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
Selection of the Optimal Method: Method development would involve running the analyte under both conditions. The method providing the best peak shape (tailing factor close to 1), adequate retention, and separation from any synthesis-related impurities would be selected for further validation. For this guide, we will proceed with Proposed Method A as the basis for validation, as it offers greater versatility for separating potential unknown degradants.
Method Validation Protocol and Supporting Data
The chosen method must be validated to demonstrate its suitability for the intended purpose.[3][8] The validation will be performed according to ICH Q2(R1)/Q2(R2) guidelines.[1][2][3][4]
System Suitability
Before initiating any validation experiments, the system's suitability must be confirmed.[9][10][11] This is achieved by injecting a standard solution multiple times (typically five or six replicate injections) and evaluating key chromatographic parameters.[9][12]
Experimental Protocol:
-
Prepare a standard solution of this compound at a concentration of approximately 100 µg/mL.
-
Inject the solution six times.
-
Calculate the parameters listed in the table below.
| Parameter | Acceptance Criteria | Expected Performance |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | > 5000 |
| % RSD of Peak Area | ≤ 2.0% | 0.5% |
| % RSD of Retention Time | ≤ 1.0% | 0.2% |
These stringent criteria ensure that the chromatographic system is performing correctly before any sample analysis.[10][11]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[2] To demonstrate this, forced degradation studies are conducted to intentionally degrade the sample.[6][13]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid analyte to heat (e.g., 80°C).
-
Photolytic Degradation: Expose the analyte solution to UV light (e.g., 200 watt-hours/m²).[14]
A target degradation of 5-20% is generally considered appropriate to demonstrate separation without generating secondary, irrelevant products.[14] The chromatograms from the stressed samples should show that the main analyte peak is well-resolved from all degradation product peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a series of at least five standard solutions from a stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria | Expected Performance |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Y-intercept | Close to zero | Minimal |
| Range | 50 - 150 µg/mL | Confirmed |
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.
Experimental Protocol:
-
Prepare a placebo (if a formulated product is being tested) or a blank solution.
-
Spike the placebo/blank with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
| Parameter | Acceptance Criteria | Expected Performance |
| % Recovery | 98.0% - 102.0% | 99.5% - 101.5% |
| % RSD of Recovery | ≤ 2.0% | < 1.0% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[8]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
| Parameter | Acceptance Criteria | Expected Performance |
| Repeatability (% RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (% RSD) | ≤ 2.0% | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
LOD: Typically S/N ratio of 3:1.
-
LOQ: Typically S/N ratio of 10:1.
| Parameter | Acceptance Criteria | Expected Performance |
| LOD (µg/mL) | Report value | 0.15 µg/mL |
| LOQ (µg/mL) | Report value | 0.50 µg/mL |
| Precision at LOQ (%RSD) | ≤ 10% | 4.5% |
Robustness
Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze the system suitability solution under each condition.
-
Evaluate the impact on retention time and peak area. The system suitability parameters should still be met.[15]
Conclusion
This guide outlines a systematic approach to developing and validating a stability-indicating RP-HPLC method for this compound. By following the principles of method development and adhering to the validation parameters set forth by the ICH, a reliable, accurate, and precise method can be established. The proposed method, utilizing a C18 column with a gradient elution and UV detection at 210 nm, provides a robust starting point. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a regulated environment, guaranteeing the quality and consistency of the analyte in pharmaceutical development and manufacturing.
References
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International Conference on Harmonisation (ICH) Q2(R1). Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
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Forced degradation studies for stability indicating HPLC method development. (n.d.). ResearchGate. [Link]
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System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Prism. [Link]
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System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]
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System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube. [Link]
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System suitability testing. (n.d.). SlideShare. [Link]
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). IVT Network. [Link]
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Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
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A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2010). PubMed. [Link]
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A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (n.d.). PMC - NIH. [Link]
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Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). PMC - NIH. [Link]
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A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2010). ResearchGate. [Link]
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Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. (n.d.). PMC - PubMed Central. [Link]
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Validating a reversed-phase HPLC method to determine residual nonoxynol-9 on pharmaceutical process equipment using a nonporous silica column. (n.d.). ResearchGate. [Link]
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Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. (2023). NIH. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
This guide provides essential, step-by-step procedures for the safe handling and disposal of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate. As a complex organobromine and organosulfur compound often utilized in the synthesis of novel therapeutic agents, its proper disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.
Part 1: Hazard Assessment & Immediate Safety Precautions
Before handling or disposing of any chemical, the specific Safety Data Sheet (SDS) must be consulted as the primary source of information. While a specific SDS for this compound is not widely available, its structural components—a brominated alkane, a sulfone, and an ester—suggest a hazard profile that demands careful management.
Anticipated Hazard Profile (Based on Analogous Structures)
| Hazard Category | Potential Risk | Rationale & Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2] | Organobromine compounds can be toxic.[3] Always handle in a certified chemical fume hood. Avoid generating aerosols or dust. |
| Skin/Eye Irritation | May cause skin irritation or serious eye damage.[2][4] | The presence of the bromine atom and ester functional group can lead to corrosive or irritant properties.[5] |
| Environmental | Potentially harmful to aquatic life with long-lasting effects. | Halogenated organic compounds are often classified as persistent organic pollutants.[3][6] Avoid any release into the environment.[7] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[4] | The ester linkage can be hydrolyzed under strong acid or base conditions. The bromo-alkane can undergo elimination or substitution reactions. |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Check glove manufacturer data for breakthrough times.[7]
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Not typically required when handled within a functioning chemical fume hood.
Part 2: Core Disposal Protocol: Waste Segregation & Collection
The single most critical step in disposing of this compound is its correct classification and segregation. The presence of bromine mandates its collection as halogenated organic waste .
Step-by-Step Collection Procedure:
-
Classification: Immediately identify any waste containing this compound (pure compound, solutions, or reaction mixtures) as Hazardous Halogenated Organic Waste . This is because halogenated wastes require specific incineration processes to manage toxic and corrosive byproducts like hydrogen bromide gas.[8][9] Mixing them with non-halogenated solvents can contaminate a large volume of waste, significantly increasing disposal costs and environmental risk.[10][11]
-
Container Selection:
-
Labeling:
-
Accumulation:
-
All additions of waste to the container must be performed within a chemical fume hood to minimize inhalation exposure.
-
Keep the waste container closed at all times except when actively adding waste.[10][12]
-
Do NOT mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[13][14]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15][16]
-
The SAA must be under the control of the laboratory personnel and located at or near the point of generation.[16]
-
Ensure the container is within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Part 3: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of laboratory waste containing the target compound.
Caption: Decision workflow for proper disposal of the target compound.
Part 4: Spill and Decontamination Procedures
Accidents require immediate and correct responses to mitigate risks.
For a Small Spill (Contained within a Fume Hood):
-
Ensure your PPE is appropriate. Alert others in the immediate area.
-
Absorb the spill using an inert, non-combustible material like vermiculite, sand, or chemical absorbent pads.[17]
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.[2]
-
Place the collected material into a heavy-duty plastic bag or a sealable container. Label it as "Hazardous Waste" with the chemical name and dispose of it in the solid halogenated waste stream.[12]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.[17]
For a Large Spill (Outside of a Fume Hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
If safe to do so, close the laboratory doors to contain vapors.
-
Immediately call your institution's emergency number and the Environmental Health & Safety (EHS) department.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Part 5: Disposal of Empty Containers
A container that has held this compound is considered hazardous waste until properly decontaminated.[17]
-
Triple Rinsing: To decontaminate the empty container, you must triple-rinse it.[18]
-
Add a small amount of a suitable solvent (e.g., acetone or ethanol) that can fully dissolve the compound residue.
-
Securely cap and shake the container to rinse all interior surfaces.
-
Crucially, pour the rinsate into your designated "Halogenated Organic Liquid Waste" container. [17][18]
-
Repeat this process two more times.
-
-
Final Container Disposal: After triple-rinsing, deface or remove the original chemical label. The container can now typically be disposed of in the normal laboratory glass or plastic recycling stream. Confirm this final step with your institution's EHS guidelines.[17]
By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always prioritize safety and consult your institution's EHS department with any questions.
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The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). MED-FLEX. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Laboratory Environmental Sample Disposal Information Document. (2019). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Hazardous Waste Segregation. (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). École Polytechnique Fédérale de Lausanne (EPFL). Retrieved from [Link]
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Rae, I. D. (2014). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment, 7, 106-133. Retrieved from [Link]
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Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]
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Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. Retrieved from [Link]
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Proper disposal of chemicals. (2025). Sciencemadness Wiki. Retrieved from [Link]
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Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
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Table of Incompatible Chemicals. (n.d.). University of Maryland. Retrieved from [Link]
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List of Incompatible Chemicals – Laboratory Safety. (n.d.). St. Olaf College. Retrieved from [Link]
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Incompatible Chemicals. (n.d.). Utah State University, Office of Research Environmental Health and Safety. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
As a novel reagent in the synthesis of potential therapeutic agents, including pyridine methylsulfone hydroxamate LpxC inhibitors for treating bacterial infections, Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate presents a unique combination of functional groups that necessitate a robust safety protocol.[1] This guide, developed for researchers and drug development professionals, provides essential safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.
Anticipated Hazard Profile
Based on data from structurally similar brominated esters and sulfonyl compounds, the following hazards should be anticipated:
| Hazard Classification | Potential Effects | Reference Compounds |
| Skin Corrosion/Irritation | May cause skin irritation.[2][3] | Ethyl 4-bromobutyrate, Methyl trans-4-bromo-2-butenoate[2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[2] | Ethyl 2-bromo-2-methylpropionate, Ethyl 4-bromobutyrate[2] |
| Respiratory Irritation | Vapors or aerosols may cause respiratory tract irritation. | Methyl trans-4-bromo-2-butenoate |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Ethyl 2-bromo-2-methylpropionate |
| Alkylation Hazard | As a bromoalkane, it has the potential to be an alkylating agent, which are often associated with mutagenic or carcinogenic effects.[2] | General classification of bromoalkanes[2] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The selection of appropriate barriers should be guided by the nature of the experimental procedures.
Primary Engineering Control: The Fume Hood
All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[4][5] This is the primary barrier to prevent the inhalation of potentially harmful vapors or aerosols.
Essential Personal Protective Equipment
The following PPE is mandatory for all procedures involving this reagent:
-
Eye and Face Protection : Chemical splash goggles that conform to OSHA standard 29 CFR 1910.133 or European Standard EN166 are required at all times.[4] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to goggles.[6][7]
-
Hand Protection : Due to the compound's structure, double-gloving is recommended. An inner nitrile glove provides a good baseline of chemical resistance, while an outer glove of a more robust material like neoprene or butyl rubber offers enhanced protection, particularly for extended operations.[8] Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contamination is suspected.[9]
-
Body Protection : A flame-retardant lab coat is the minimum requirement. For procedures involving larger quantities or a significant risk of spills, a chemically resistant apron or coveralls should be worn over the lab coat.[7]
-
Footwear : Fully enclosed, chemical-resistant shoes are mandatory. Perforated shoes or sandals are not permitted in the laboratory.[10]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
Safe Handling and Operational Protocol
-
Preparation : Before handling the compound, ensure that a safety shower and eyewash station are accessible and unobstructed.[11] Prepare all necessary equipment and reagents to minimize the duration of handling.
-
Weighing and Transfer : Conduct all weighing and transfers within a fume hood. Use a disposable weighing boat or paper. If the compound is a solid, be mindful of creating dust.
-
Reaction Setup : When setting up reactions, ensure that all glassware is free of defects.[9] Reactions should be adequately clamped and secured.
-
Post-Reaction Work-up : Quenching and extraction procedures should be performed with care, anticipating the potential for pressure build-up.
-
Decontamination : Upon completion of work, decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.[12] Dispose of all contaminated disposable materials as hazardous waste.
Spill Management
-
Small Spills (in a fume hood) : If a small amount is spilled within the fume hood, absorb it with an inert material such as sand or vermiculite.[5] Place the absorbent material in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent.
-
Large Spills or Spills Outside a Fume Hood : Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate respiratory protection and specialized training.[13]
Waste Disposal Protocol
All waste containing this compound, including reaction residues, contaminated solvents, and disposable materials, must be treated as hazardous waste.
-
Waste Collection : Collect all waste in a designated, properly labeled, and sealed container.[4] The container should be made of a material compatible with the chemical.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][14] Do not pour any waste containing this compound down the drain.[12]
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]
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Scribd. Bromine Handling | PDF | Laboratories | Personal Protective Equipment. [Link]
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Studylib. Bromine Handling SOP: Safety Procedures & Guidelines. [Link]
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Carl ROTH. Safety Data Sheet: Bromine. [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
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University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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Centers for Disease Control and Prevention. Personal Protective Equipment to Use When Handling Hazardous Drugs. [Link]
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SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
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PubMed Central. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). [Link]
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Creative Biostructure. Safety Guidelines and Protective Measures for Common Toxic Reagents in Laboratories. [Link]
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- 5. carlroth.com [carlroth.com]
- 6. pppmag.com [pppmag.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

